10-Decarbomethoxyaclacinomycin A
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
76741-55-4 |
|---|---|
Molecular Formula |
C40H51NO13 |
Molecular Weight |
753.8 g/mol |
IUPAC Name |
7-[4-(dimethylamino)-5-[4-hydroxy-6-methyl-5-(6-methyl-5-oxooxan-2-yl)oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-9-ethyl-4,6,9-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C40H51NO13/c1-7-40(48)16-21-13-23-34(37(47)33-22(35(23)45)9-8-10-26(33)43)36(46)32(21)28(17-40)52-30-14-24(41(5)6)38(19(3)50-30)54-31-15-27(44)39(20(4)51-31)53-29-12-11-25(42)18(2)49-29/h8-10,13,18-20,24,27-31,38-39,43-44,46,48H,7,11-12,14-17H2,1-6H3 |
InChI Key |
OXPCRXLITLBLEY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC(C2=C(C3=C(C=C2C1)C(=O)C4=C(C3=O)C(=CC=C4)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O)N(C)C)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 10-Decarbomethoxyaclacinomycin A
Disclaimer: Direct biological and experimental data for 10-Decarbomethoxyaclacinomycin A is scarce in publicly available literature. This guide provides a comprehensive overview based on the well-studied parent compound, Aclacinomycin A (also known as Aclarubicin), as a primary reference. Chemical modifications, such as demethoxycarbonylation, have been reported to decrease the biological activity in comparison to the parent compound[1]. Therefore, the information presented herein should be interpreted as a foundational framework for research on this compound.
Introduction
This compound is a chemical derivative of Aclacinomycin A, a member of the anthracycline class of antibiotics. Aclacinomycin A is a potent antineoplastic agent isolated from Streptomyces galilaeus[2]. Anthracyclines are a cornerstone of chemotherapy, and Aclacinomycin A is distinguished by its multifaceted mechanism of action and a potentially favorable safety profile compared to other anthracyclines like doxorubicin[2]. This guide details the core mechanisms, quantitative biological data, and experimental protocols associated with Aclacinomycin A, providing a robust starting point for researchers and drug development professionals interested in this compound.
Core Mechanism of Action (Aclacinomycin A)
Aclacinomycin A exerts its anticancer effects through several interconnected mechanisms, primarily targeting DNA replication and cellular viability.
-
Dual Inhibition of Topoisomerases I and II: Unlike many anthracyclines that primarily target Topoisomerase II, Aclacinomycin A is a dual inhibitor of both Topoisomerase I and Topoisomerase II[3][4]. It stabilizes the enzyme-DNA cleavage complex, leading to DNA strand breaks, stalled replication forks, and ultimately, apoptosis[3].
-
Generation of Reactive Oxygen Species (ROS): Aclacinomycin A can undergo redox cycling, leading to the production of reactive oxygen species such as superoxide anions and hydrogen peroxide. This oxidative stress contributes to cellular damage, including lipid peroxidation and DNA damage, further promoting cell death.
-
Induction of Apoptosis: By inducing DNA damage and cellular stress, Aclacinomycin A activates intrinsic apoptotic pathways. This programmed cell death is characterized by caspase activation and DNA fragmentation.
-
Inhibition of Macromolecular Synthesis: Aclacinomycin A has been shown to inhibit both DNA and RNA synthesis. At lower concentrations, it demonstrates a more potent inhibition of RNA synthesis, which may contribute to its cytostatic effects[5].
Signaling Pathway Diagram
Caption: Mechanism of action of Aclacinomycin A.
Quantitative Data
The following tables summarize the reported in vitro cytotoxic activities of Aclacinomycin A against various cancer cell lines.
Table 1: In Vitro Cytotoxicity of Aclacinomycin A (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A549 | Lung Carcinoma | 0.27 | [4] |
| HepG2 | Hepatocellular Carcinoma | 0.32 | [4] |
| MCF-7 | Breast Adenocarcinoma | 0.62 | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of Aclacinomycin A and its derivatives.
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of a compound on cultured cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well microplates
-
This compound (or Aclacinomycin A) stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the compound stock, e.g., DMSO).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Experimental Workflow: Cell Viability Assay
Caption: Workflow for a typical cell viability assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Materials:
-
Treated and control cells
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) solution
-
Annexin V Binding Buffer (10x)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Treat cells with the test compound for the desired time.
-
Harvest both adherent and suspension cells. For adherent cells, use a gentle cell dissociation reagent.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
-
Staining:
-
Resuspend the cell pellet in 1x Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1x Annexin V Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (less common).
-
Reactive Oxygen Species (ROS) Detection Assay
This assay measures the intracellular generation of ROS.
Principle: Cell-permeable dyes like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) are non-fluorescent until they are deacetylated by intracellular esterases and subsequently oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the level of intracellular ROS.
Materials:
-
Treated and control cells
-
DCFH-DA solution
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Preparation:
-
Seed cells in a 96-well plate (for plate reader) or culture flask (for flow cytometry) and treat with the test compound. Include a positive control (e.g., H2O2) and a vehicle control.
-
-
Staining:
-
Remove the treatment medium and wash the cells once with warm PBS or HBSS.
-
Load the cells with DCFH-DA solution (e.g., 10 µM in PBS or HBSS) and incubate for 30-60 minutes at 37°C in the dark.
-
-
Measurement:
-
Microplate Reader: After incubation, wash the cells twice with PBS or HBSS. Add 100 µL of PBS or HBSS to each well and measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.
-
Flow Cytometry: After incubation, harvest the cells, wash with PBS, and resuspend in PBS. Analyze the fluorescence in the appropriate channel (e.g., FITC channel).
-
-
Data Analysis:
-
Quantify the fluorescence intensity and normalize it to the vehicle control to determine the fold-increase in ROS production.
-
Conclusion
While direct experimental data on this compound is limited, the extensive research on its parent compound, Aclacinomycin A, provides a strong foundation for understanding its potential biological activities. The multifaceted mechanism of action of Aclacinomycin A, involving dual topoisomerase inhibition and induction of oxidative stress, highlights key pathways that are likely to be relevant for its derivatives. The provided experimental protocols offer a standardized approach for the in-depth investigation of this compound, enabling researchers to elucidate its specific cytotoxic and mechanistic properties. Further comparative studies are essential to determine the precise impact of the demethoxycarbonylation on the efficacy and safety profile of this Aclacinomycin A analog.
References
- 1. Chemical modification of anthracycline antibiotics. I. Demethoxycarbonylation, 10-epimerization and 4-o-methylation of aclacinomycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aclarubicin: contemporary insights into its mechanism of action, toxicity, pharmacokinetics, and clinical standing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aclacinomycin A stabilizes topoisomerase I covalent complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. Fate of aclacinomycin-A and its metabolites effect on cell growth and macromolecular synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling 10-Decarbomethoxyaclacinomycin A: A Technical Guide to its Discovery and Origin
For Researchers, Scientists, and Drug Development Professionals
Abstract
10-Decarbomethoxyaclacinomycin A is a lesser-known analogue of the clinically significant anthracycline antibiotic, aclacinomycin A. This technical guide provides a comprehensive overview of its discovery, which is intrinsically linked to the broader research on aclacinomycin biosynthesis and the genetic engineering of its producing organism, Streptomyces galilaeus. While not a primary product of wild-type strains, its origin lies in the targeted manipulation of the aclacinomycin biosynthetic pathway, offering insights into the flexibility of microbial secondary metabolism and providing a platform for the generation of novel anthracycline derivatives. This document details the producing organism, biosynthetic origins, and relevant experimental methodologies.
Discovery and Origin
The discovery of this compound is not documented as a singular, serendipitous event but rather as a result of systematic investigations into the biosynthesis of aclacinomycin A. The parent compound, aclacinomycin A, was first isolated from the fermentation broth of Streptomyces galilaeus MA144-M1 (ATCC 31133) in 1975. Subsequent research focused on elucidating the genetic and biochemical pathways responsible for its production.
Producing Organism: Streptomyces galilaeus (genetically modified strains)
Streptomyces galilaeus is a Gram-positive, filamentous bacterium belonging to the Actinomycetales order, known for its prolific production of a wide array of secondary metabolites, including the anthracycline antibiotic aclacinomycin A. The wild-type strains, such as ATCC 31133 and ATCC 31615, are the foundational organisms used for both industrial production of aclacinomycin A and for genetic engineering studies aimed at producing novel analogues like this compound.
Biosynthetic Pathway and Logical Relationships
The biosynthesis of aclacinomycin A, and by extension its 10-decarbomethoxy derivative, is a complex process involving a type II polyketide synthase (PKS) and a series of tailoring enzymes. The logical workflow for the generation of this compound involves the targeted disruption of the C-10 carbomethylation step.
The Biosynthesis of 10-Decarbomethoxyaclacinomycin A: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
10-Decarbomethoxyaclacinomycin A is an anthracycline antibiotic, a class of compounds renowned for their potent antitumor activities. While the biosynthesis of its close analog, aclacinomycin A, has been extensively studied, the precise enzymatic steps leading to the formation of this compound are less defined. This guide provides a comprehensive overview of the core biosynthetic pathway, integrating established knowledge of anthracycline biosynthesis with recent discoveries of novel enzymatic functions. We detail the key enzymes, genes, and intermediates involved in the formation of the aklavinone aglycone and the subsequent glycosylation events. A pivotal focus is placed on the enzymatic decarboxylation at the C-10 position, a key modification likely mediated by a specialized S-adenosyl methionine (SAM)-dependent enzyme. This document serves as a technical resource, offering detailed experimental protocols and structured data to facilitate further research and bioengineering efforts aimed at producing novel anthracycline analogs with improved therapeutic properties.
Introduction
Anthracyclines, produced primarily by Streptomyces species, are a cornerstone of cancer chemotherapy. Their mechanism of action typically involves the intercalation into DNA and the inhibition of topoisomerase II, leading to cancer cell death. The structural diversity within this class, particularly in the aglycone and sugar moieties, significantly influences their biological activity, pharmacokinetics, and toxicity profiles. This compound is distinguished from the more common aclacinomycin A by the absence of a carbomethoxy group at the C-10 position of the aklavinone core. This modification is of significant interest as it may alter the molecule's interaction with its biological targets and affect its clinical efficacy and side-effect profile. Understanding the biosynthesis of this unique analog is crucial for harnessing synthetic biology approaches to generate novel, more effective anticancer agents.
The Core Biosynthetic Pathway
The biosynthesis of this compound can be conceptually divided into three main stages:
-
Formation of the Aklavinone Aglycone: This involves a type II polyketide synthase (PKS) system.
-
Decarboxylation at C-10: A key tailoring step that differentiates it from aclacinomycin A.
-
Glycosylation: The attachment of a trisaccharide chain to the aklavinone core.
The overall proposed biosynthetic pathway is depicted below.
Caption: Proposed biosynthetic pathway for this compound.
Aklavinone Biosynthesis in Streptomyces galilaeus
The biosynthesis of the aklavinone core is initiated by a type II PKS, which utilizes a propionyl-CoA starter unit and nine malonyl-CoA extender units. This process is orchestrated by a set of enzymes encoded within a dedicated gene cluster. The key enzymes and their functions are summarized in Table 1.
Table 1: Key Enzymes in Aklavinone Biosynthesis
| Gene | Enzyme/Protein | Function |
| aknB | Ketosynthase α (KSα) | Catalyzes the iterative Claisen condensation of malonyl-CoA extender units. |
| aknC | Chain Length Factor (CLF/KSβ) | Works in conjunction with KSα to determine the polyketide chain length. |
| aknD | Acyl Carrier Protein (ACP) | Carries the growing polyketide chain. |
| aknE2 | Aromatase/Cyclase | Catalyzes the cyclization and aromatization of the polyketide intermediate. |
| aknA | Ketoreductase (KR) | Reduces a specific keto group in the polyketide chain. |
| aknF | Cyclase | Involved in the proper folding and cyclization of the polyketide chain. |
| aknE | Aromatase | Catalyzes the aromatization of one of the rings. |
| aknX | Oxygenase | Involved in the later tailoring steps of the aglycone. |
The Crucial C-10 Decarboxylation Step
The defining feature of this compound is the absence of the C-10 carbomethoxy group present in aclacinomycin A. Recent studies on the biosynthesis of other anthracyclines, such as komodoquinones, have revealed a novel subclass of SAM-dependent methyltransferase-like enzymes that catalyze 10-decarboxylation.[1]
It is highly probable that the biosynthesis of this compound involves a homologous enzyme. The proposed mechanism involves the enzymatic removal of the carboxyl group from a C-10 carboxylated aklavinone precursor.
The key enzyme responsible for this step is likely an EamK-like decarboxylase . EamK, from the komodoquinone biosynthetic gene cluster, has been shown to catalyze the 10-decarboxylation of anthracyclinone intermediates.[2] The reaction requires an initial hydrolysis of a C-15 methyl ester, a reaction catalyzed by an esterase like EamC.[2]
Glycosylation Cascade
Following the formation of the 10-decarbomethoxyaklavinone aglycone, a trisaccharide chain is attached at the C-7 hydroxyl group. This process is catalyzed by a series of glycosyltransferases (GTs), each with specificity for a particular sugar donor and acceptor. The sugar moieties are derived from TDP-glucose.
The glycosylation cascade for aclacinomycin A is well-characterized and is likely conserved in the biosynthesis of its 10-decarbomethoxy analog.
Table 2: Glycosyltransferases in Aclacinomycin Biosynthesis
| Gene | Enzyme | Function |
| aknS | Glycosyltransferase | Transfers the first sugar, L-rhodosamine, to the aglycone. |
| aknK | Glycosyltransferase | Transfers the second sugar, 2-deoxy-L-fucose, to the monoglycosylated intermediate.[3] |
| aknT | Glycosyltransferase | Transfers the third sugar, L-cinerulose, to the diglycosylated intermediate. |
Experimental Protocols
Gene Knockout to Confirm Enzyme Function
To definitively identify the gene responsible for the 10-decarboxylation, a targeted gene knockout in the producing Streptomyces strain is the gold standard. The CRISPR/Cas9 system has been adapted for efficient genome editing in Streptomyces.
Caption: Workflow for gene knockout using CRISPR/Cas9 in Streptomyces.
Protocol: CRISPR/Cas9-Mediated Gene Knockout in Streptomyces
-
gRNA Design: Design a 20-bp guide RNA sequence targeting a conserved region of the putative decarboxylase gene. Ensure the target sequence is followed by a protospacer adjacent motif (PAM) sequence (e.g., 5'-NGG-3' for Streptococcus pyogenes Cas9).
-
Plasmid Construction: Clone the designed gRNA into a suitable Streptomyces CRISPR/Cas9 expression vector.
-
Donor DNA Synthesis: Synthesize a donor DNA template consisting of a selectable marker (e.g., apramycin resistance gene) flanked by ~1 kb homology arms corresponding to the regions upstream and downstream of the target gene.
-
Protoplast Preparation and Transformation: Prepare protoplasts of the Streptomyces strain and transform them with the CRISPR/Cas9 plasmid and the donor DNA template via polyethylene glycol (PEG)-mediated transformation.
-
Selection and Screening: Plate the transformed protoplasts on regeneration medium containing the appropriate antibiotic. Screen the resulting colonies by colony PCR using primers flanking the target gene to identify mutants with the desired gene replacement.
-
Metabolite Analysis: Cultivate the wild-type and mutant strains under production conditions. Extract the secondary metabolites and analyze the culture extracts by HPLC and mass spectrometry to confirm the absence of this compound in the mutant.
In Vitro Enzyme Assay for 10-Decarboxylase Activity
To characterize the activity of the putative 10-decarboxylase, the enzyme can be heterologously expressed and purified, followed by in vitro assays.
Caption: Workflow for in vitro enzyme assay of the 10-decarboxylase.
Protocol: Heterologous Expression and In Vitro Assay
-
Cloning and Expression: Amplify the putative decarboxylase gene from the genomic DNA of the producing Streptomyces strain and clone it into a suitable E. coli expression vector (e.g., pET series). Transform the construct into an expression host like E. coli BL21(DE3). Induce protein expression with IPTG.
-
Protein Purification: Lyse the cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
-
Substrate Preparation: The C-10 carboxylated aklavinone substrate may need to be synthesized chemically or produced biosynthetically using a mutant strain that accumulates this intermediate.
-
Enzyme Reaction: Set up the reaction mixture containing the purified enzyme, the substrate, S-adenosyl methionine (SAM), and a suitable buffer (e.g., phosphate or Tris buffer at a specific pH). If necessary, include an esterase to hydrolyze a C-15 methyl ester.
-
Product Analysis: After incubation, quench the reaction (e.g., with an organic solvent). Analyze the reaction mixture by reverse-phase HPLC coupled with mass spectrometry to detect the formation of the 10-decarbomethoxyaklavinone product, identified by its expected mass and retention time compared to a standard (if available).
Quantitative Data
Currently, there is limited quantitative data available specifically for the biosynthesis of this compound. However, data from studies on aclacinomycin A and related anthracyclines can provide valuable benchmarks.
Table 3: Representative Production Titers of Aclacinomycins
| Strain | Compound | Titer (mg/L) | Reference |
| Streptomyces galilaeus ATCC 31133 | Aclacinomycin A | ~50-100 | General literature |
| Engineered Streptomyces | Aklavinone | 15-20 |
Conclusion and Future Perspectives
The biosynthesis of this compound represents an intriguing variation on the well-established aclacinomycin pathway. The key to its unique structure lies in the action of a putative EamK-like 10-decarboxylase. The experimental frameworks provided in this guide offer a roadmap for the definitive characterization of this pathway. Future work should focus on the identification and characterization of the complete biosynthetic gene cluster for this compound from a producing organism. Elucidating the substrate specificity of the 10-decarboxylase and the glycosyltransferases will open up exciting possibilities for combinatorial biosynthesis and the generation of novel anthracycline analogs with potentially superior anticancer properties. The integration of synthetic biology tools, such as CRISPR/Cas9-based genome editing and heterologous expression, will be instrumental in achieving these goals and expanding the therapeutic arsenal against cancer.
References
An In-Depth Technical Guide to 10-Decarbomethoxyaclacinomycin A: Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
10-Decarbomethoxyaclacinomycin A is an anthracycline antibiotic and an analog of the well-studied anticancer agent, Aclacinomycin A. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological activities. Drawing parallels from its parent compound, this document outlines its likely mechanism of action as a dual topoisomerase I and II inhibitor, leading to the induction of apoptosis in cancer cells. Detailed experimental protocols for the isolation of related compounds and assays to determine biological activity are presented to facilitate further research and drug development efforts.
Chemical Structure and Properties
This compound is a complex glycosidic anthracycline. Its structure is characterized by a tetracyclic aglycone core linked to a trisaccharide chain. The key distinction from its parent compound, Aclacinomycin A, is the absence of a carbomethoxy group at the C-10 position of the aglycone.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C40H51NO13 | PubChem |
| Molecular Weight | 753.8 g/mol | PubChem |
| IUPAC Name | (7S,9S)-7-[[(2R,4S,5S,6S)-4-(dimethylamino)-5-[[(2R,4S,5R,6S)-4-hydroxy-6-methyl-5-[(2R,6R)-6-methyl-5-oxooxan-2-yl]oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy]-9-ethyl-4,6,9-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione | PubChem |
| CAS Number | Not Available | - |
| Appearance | Yellow crystalline powder (inferred from Aclacinomycin A) | - |
| Solubility | Soluble in organic solvents such as methanol, chloroform, and acetone (inferred from Aclacinomycin A) | - |
Biological Activity and Mechanism of Action
The biological activity of this compound is presumed to be similar to that of Aclacinomycin A, a potent anticancer agent. Aclacinomycin A exhibits cytotoxicity against a range of cancer cell lines, with reported IC50 values in the sub-micromolar range for A549, HepG2, and MCF-7 cells.[1]
Topoisomerase Inhibition
The primary mechanism of action for Aclacinomycin A is the dual inhibition of topoisomerase I and II.[1][2] These enzymes are crucial for relieving torsional stress in DNA during replication and transcription. By stabilizing the enzyme-DNA cleavage complex, Aclacinomycin A prevents the re-ligation of the DNA strand, leading to the accumulation of DNA double-strand breaks.[3] This action ultimately triggers cell cycle arrest and apoptosis. It is highly probable that this compound shares this mechanism of action.
Induction of Apoptosis
Aclacinomycin A has been shown to induce apoptosis in various cancer cell lines.[1][4][5] This programmed cell death is a consequence of the extensive DNA damage caused by topoisomerase inhibition. The apoptotic cascade involves the activation of caspases, which are proteases that execute the dismantling of the cell.[1] It is anticipated that this compound will also demonstrate pro-apoptotic activity.
Potential Effects on the NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of inflammation, immunity, cell proliferation, and apoptosis.[6][7] Constitutive activation of the NF-κB pathway is a hallmark of many cancers, contributing to tumor progression and therapeutic resistance.[6] While direct evidence for the effect of this compound on this pathway is lacking, some anticancer agents that induce DNA damage can modulate NF-κB activity. Further investigation is warranted to determine if this compound has any inhibitory or activating effects on the NF-κB pathway.
Experimental Protocols
Isolation of Aclacinomycin A and its Analogues from Streptomyces galilaeus
This protocol is adapted from the original isolation of Aclacinomycin A and can be applied for the isolation of this compound.[8]
-
Fermentation: Culture Streptomyces galilaeus (e.g., strain MA144-M1) in a suitable fermentation medium at 28°C with aeration and agitation. The production of aclacinomycins can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Extraction: After an appropriate fermentation period (e.g., 72-96 hours), harvest the culture broth. Adjust the pH of the broth to 4.0 and extract the aclacinomycins with an organic solvent such as butyl acetate or chloroform.
-
Purification:
-
Concentrate the organic extract under reduced pressure.
-
Perform an initial separation using silica gel column chromatography, eluting with a gradient of chloroform and methanol.
-
Further purify the fractions containing the desired compounds using repeated silica gel chromatography and/or preparative HPLC.
-
Monitor the purification process by TLC or HPLC, comparing with known standards if available.
-
-
Characterization: Elucidate the structure of the isolated compound using spectroscopic methods such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol can be used to determine the cytotoxic effects of this compound on various cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., A549, HepG2, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%).
Topoisomerase I DNA Relaxation Assay
This assay determines the inhibitory effect of the compound on topoisomerase I activity.
-
Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA, topoisomerase I assay buffer, and purified human topoisomerase I enzyme.
-
Compound Addition: Add varying concentrations of this compound to the reaction mixture. Include a positive control (e.g., camptothecin) and a negative control (no inhibitor).
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) on an agarose gel.
-
Visualization: Stain the gel with ethidium bromide or a safer alternative and visualize the DNA bands under UV light. Inhibition of topoisomerase I will result in a higher proportion of supercoiled DNA compared to the control.
Conclusion and Future Directions
This compound, as an analog of the clinically relevant Aclacinomycin A, holds promise as a potential anticancer agent. Its presumed mechanism of action as a dual topoisomerase inhibitor leading to apoptosis warrants further investigation. The experimental protocols provided in this guide offer a framework for researchers to explore its synthesis, isolation, and biological activities in greater detail. Future studies should focus on confirming its precise mechanism of action, evaluating its efficacy in a broader range of cancer models, and investigating its potential interactions with key signaling pathways such as NF-κB. Such research will be crucial in determining the therapeutic potential of this compound in the field of oncology. of oncology.
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Aclacinomycin A stabilizes topoisomerase I covalent complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Culture conditions modulate the effects of aclacinomycin A on growth, differentiation and apoptosis of HL60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. NF-κB Signaling Pathway and its Potential as a Target for Therapy in Lymphoid Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NF‐κB signaling in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
The Biological Activity of 10-Decarbomethoxyaclacinomycin A: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
10-Decarbomethoxyaclacinomycin A is a member of the anthracycline class of antibiotics, a group of potent antineoplastic agents. While direct studies on this compound are limited, its biological activity can be largely inferred from its close structural analog, aclacinomycin A, and the broader family of anthracyclines. This document provides a comprehensive technical guide to the biological activities of this compound class, focusing on the core mechanisms of action, cytotoxicity, induction of apoptosis, and the experimental methodologies used to elucidate these properties. Quantitative data from studies on the closely related aclacinomycin A are summarized, and key signaling pathways and experimental workflows are visualized.
Introduction to Anthracyclines and Aclacinomycins
Anthracyclines are a class of chemotherapeutic agents derived from Streptomyces species and are among the most effective anticancer drugs developed.[1][2] Their primary mechanisms of action revolve around their ability to interfere with DNA replication and RNA synthesis in rapidly dividing cancer cells.[1][3] Aclacinomycin A, a prominent member of this family, is an inhibitor of both topoisomerase I and II.[4][5] It has demonstrated significant cytotoxic activity against a variety of solid tumors and hematological malignancies.[4][6] The biological activities described herein are primarily based on studies of aclacinomycin A, the immediate structural precursor to this compound.
Core Mechanisms of Action
The anticancer effects of aclacinomycin A and, by extension, this compound, are attributed to three primary mechanisms:
-
DNA Intercalation: The planar aromatic chromophore of the anthracycline molecule inserts itself between the base pairs of the DNA double helix.[1][2] This intercalation physically obstructs the action of enzymes involved in DNA replication and transcription, leading to an inhibition of both DNA and RNA synthesis.[1][7]
-
Topoisomerase Inhibition: Aclacinomycin A is a dual inhibitor of topoisomerase I and II.[4][5] Topoisomerases are crucial enzymes that manage the topological state of DNA during replication and transcription by creating transient breaks in the DNA strands.[1] By stabilizing the complex between topoisomerase and DNA, aclacinomycin A prevents the re-ligation of these breaks, leading to the accumulation of DNA strand breaks and subsequent cell cycle arrest and apoptosis.[1][8]
-
Generation of Reactive Oxygen Species (ROS): The quinone moiety of the anthracycline structure can undergo redox cycling, leading to the production of reactive oxygen species such as superoxide and hydroxyl radicals.[1][3] This surge in ROS can induce oxidative stress, causing damage to DNA, proteins, and lipids, which further contributes to apoptosis.[1]
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 3. ROS Detection ROS Assay Kit -Highly Sensitive DCFH-DA- Dojindo [dojindo.com]
- 4. Clinical study of aclacinomycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A phase I clinical trial of aclacinomycin A administered on a five-consecutive-day schedule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aclacinomycin A: clinical development of a novel anthracycline antibiotic in the haematological cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reactive Oxygen Species (ROS) Fluorometric Assay Kit (Green) - Elabscience® [elabscience.com]
- 8. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
The Role of the C-10 Carbomethoxy Group in the Biological Activity of Aclacinomycin A: A Structure-Activity Relationship Analysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Aclacinomycin A is a potent anthracycline antibiotic with significant antitumor activity, primarily attributed to its ability to inhibit topoisomerase I and II, leading to DNA damage and apoptosis in cancer cells. The complex structure of aclacinomycin A, featuring a tetracyclic aglycone and a trisaccharide chain, offers multiple sites for chemical modification to modulate its biological activity and toxicity. This technical guide focuses on the structure-activity relationship (SAR) of aclacinomycin A, with a specific emphasis on the role of the carbomethoxy group at the C-10 position. Understanding the impact of modifications at this site, particularly its removal to form 10-decarbomethoxyaclacinomycin A, is crucial for the rational design of novel anthracycline analogs with improved therapeutic indices.
Core Structure and Modifications
The fundamental structure of aclacinomycin A consists of the aklavinone aglycone and a trisaccharide moiety attached at the C-7 position. The C-10 position of the aglycone bears a carbomethoxy group, which has been a target for chemical modification to investigate its influence on the drug's efficacy and mechanism of action. The removal of this group results in this compound.
Quantitative Structure-Activity Relationship (SAR)
The biological activity of aclacinomycin A and its analogs is highly dependent on their chemical structure. The carbomethoxy group at the C-10 position has been shown to be important for the cytotoxic and DNA/RNA synthesis inhibitory activities of the molecule.
Cytotoxicity Data
Studies comparing the cytotoxic effects of aclacinomycin A and its derivatives have revealed that modifications at the C-10 position can significantly alter its potency. While specific IC50 values for this compound are not extensively reported in recent literature, early studies have demonstrated that the removal of the carbomethoxy group leads to a decrease in biological activity.
| Compound | Cell Line | IC50 (µM) | Reference |
| Aclacinomycin A | A549 (Lung Carcinoma) | 0.27 | [1] |
| HepG2 (Liver Carcinoma) | 0.32 | [1] | |
| MCF-7 (Breast Carcinoma) | 0.62 | [1] | |
| L1210 (Leukemia) | ~0.047 (0.038 µg/ml) | [2] | |
| This compound | L1210 (Leukemia) | Decreased Activity | [3] |
Note: The activity of this compound is qualitatively described as decreased compared to the parent compound.
Inhibition of DNA and RNA Synthesis
Aclacinomycin A is a potent inhibitor of both DNA and RNA synthesis, a key aspect of its anticancer mechanism. The C-10 carbomethoxy group appears to play a role in this inhibitory activity.
| Compound | Assay | IC50 (µg/ml) | Reference |
| Aclacinomycin A | [¹⁴C]-Thymidine Incorporation (DNA Synthesis) in L1210 cells | 0.30 | [2] |
| [¹⁴C]-Uridine Incorporation (RNA Synthesis) in L1210 cells | 0.038 | [2] | |
| This compound | Inhibition of RNA and DNA synthesis in L1210 cells | Decreased Activity | [3] |
Mechanism of Action: The Role of the C-10 Position
Aclacinomycin A exerts its cytotoxic effects through a multi-faceted mechanism of action. The integrity of the C-10 position and its substituent is thought to influence the compound's interaction with its molecular targets.
Topoisomerase Inhibition
Aclacinomycin A is a dual inhibitor of topoisomerase I and II.[4] It stabilizes the enzyme-DNA cleavage complex, leading to DNA strand breaks and the initiation of apoptosis. The carbomethoxy group at C-10 may contribute to the binding affinity and orientation of the drug within the ternary complex, thereby influencing its inhibitory potency.
Induction of Apoptosis
The ultimate fate of cancer cells treated with aclacinomycin A is apoptosis. This programmed cell death is triggered by the DNA damage caused by topoisomerase inhibition. The apoptotic cascade involves the activation of initiator and effector caspases. Aclacinomycin A has been shown to activate caspase-3 and caspase-8.[1] The reduced activity of this compound suggests a diminished capacity to induce this apoptotic pathway.
Experimental Protocols
Synthesis of this compound
Reference: Based on the demethoxycarbonylation procedures for aclacinomycin A.[3]
Procedure:
-
Saponification: Aclacinomycin A is dissolved in a suitable solvent (e.g., a mixture of methanol and water).
-
An aqueous solution of a base (e.g., sodium hydroxide) is added, and the mixture is stirred at room temperature. The progress of the saponification of the C-10 carbomethoxy group to a carboxylic acid is monitored by thin-layer chromatography (TLC).
-
Acidification and Decarboxylation: Upon completion of the saponification, the reaction mixture is neutralized and then acidified with a dilute acid (e.g., hydrochloric acid).
-
The acidified solution is heated to induce decarboxylation at the C-10 position, yielding this compound.
-
Purification: The product is extracted with an organic solvent (e.g., chloroform) and purified using column chromatography on silica gel.
In Vitro Cytotoxicity Assay (MTT Assay)
Principle: This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of aclacinomycin A and this compound for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide or a solution of sodium dodecyl sulfate in dilute HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Topoisomerase I Inhibition Assay (DNA Relaxation Assay)
Principle: This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I.
Protocol:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing supercoiled plasmid DNA, topoisomerase I enzyme, and the test compound at various concentrations in a suitable reaction buffer.
-
Incubation: The reaction mixture is incubated at 37°C for a specific time (e.g., 30 minutes).
-
Reaction Termination: The reaction is stopped by the addition of a stop solution containing a protein denaturant (e.g., SDS) and a DNA loading dye.
-
Agarose Gel Electrophoresis: The DNA samples are loaded onto an agarose gel and subjected to electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Visualization: The DNA bands are visualized by staining with an intercalating dye (e.g., ethidium bromide) and imaged under UV light.
-
Analysis: Inhibition of topoisomerase I activity is indicated by the persistence of the supercoiled DNA band and a decrease in the intensity of the relaxed DNA band in the presence of the test compound.
Visualizations
Logical Relationship of SAR
Caption: SAR of C-10 modification in Aclacinomycin A.
Experimental Workflow for Cytotoxicity and SAR Analysis
Caption: Workflow for SAR study of this compound.
Signaling Pathway of Aclacinomycin A-Induced Apoptosis
Caption: Aclacinomycin A-induced apoptotic pathway.
Conclusion
The available evidence strongly suggests that the carbomethoxy group at the C-10 position of aclacinomycin A is a critical determinant of its biological activity. Its removal to form this compound results in a diminished capacity to inhibit cancer cell growth and suppress DNA and RNA synthesis. This underscores the importance of the C-10 substituent for the potent anticancer effects of aclacinomycin A. Further quantitative studies on a broader range of C-10 modified analogs would provide deeper insights into the SAR at this position and could guide the development of novel anthracyclines with enhanced therapeutic properties. For drug development professionals, this highlights the sensitivity of the anthracycline scaffold to modifications and the necessity of carefully considering the role of each functional group in the design of future anticancer agents.
References
- 1. apexbt.com [apexbt.com]
- 2. Experimental studies on aclacinomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical modification of anthracycline antibiotics. I. Demethoxycarbonylation, 10-epimerization and 4-o-methylation of aclacinomycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aclacinomycin A stabilizes topoisomerase I covalent complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 10-Decarbomethoxyaclacinomycin A
For Researchers, Scientists, and Drug Development Professionals
Abstract
10-Decarbomethoxyaclacinomycin A, with the molecular formula C40H51NO13, is a derivative of the anthracycline antibiotic Aclacinomycin A.[1] Anthracyclines are a well-established class of chemotherapeutic agents known for their potent anti-tumor activities. This technical guide provides a comprehensive overview of this compound, including its chemical properties, inferred biological activities based on its parent compound, and detailed experimental protocols relevant to its study. While specific quantitative data for this derivative is limited in publicly available literature, this guide leverages the extensive research on Aclacinomycin A to provide a foundational understanding for researchers and drug development professionals.
Introduction
Aclacinomycin A, the parent compound of this compound, is an antitumor antibiotic produced by Streptomyces galilaeus.[2] It is recognized for its efficacy against a range of cancers and a potentially more favorable cardiotoxicity profile compared to other anthracyclines like doxorubicin.[3] The primary mechanisms of action for Aclacinomycin A involve the inhibition of topoisomerase I and II, leading to the disruption of DNA replication and transcription, and the induction of apoptosis in cancer cells.[4][5] this compound is a structural analog of Aclacinomycin A, and while detailed studies on this specific derivative are not widely published, its biological activity is presumed to be similar to that of the parent compound.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C40H51NO13 | PubChem |
| Molecular Weight | 753.8 g/mol | PubChem |
| IUPAC Name | (7S,9S)-7-[[(2R,4S,5S,6S)-4-(dimethylamino)-5-[[(2R,4S,5R,6S)-4-hydroxy-6-methyl-5-[[(2R,6R)-6-methyl-5-oxooxan-2-yl]oxy]oxan-2-yl]oxy]-6-methyloxan-2-yl]oxy]-9-ethyl-4,6,9-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione | PubChem |
| Synonyms | DCMAA, 10-Decarboxymethylaclacinomycin A | PubChem |
Biological Activity and Mechanism of Action (Inferred from Aclacinomycin A)
The biological activities of this compound are expected to mirror those of Aclacinomycin A, focusing on two key areas: topoisomerase inhibition and apoptosis induction.
Topoisomerase Inhibition
Aclacinomycin A is a dual inhibitor of topoisomerase I and II, enzymes crucial for resolving DNA topological problems during replication, transcription, and recombination. By stabilizing the topoisomerase-DNA cleavage complex, Aclacinomycin A prevents the re-ligation of the DNA strands, leading to an accumulation of DNA breaks and ultimately, cell death. It is highly probable that this compound retains this inhibitory activity.
Induction of Apoptosis
Aclacinomycin A has been shown to induce apoptosis in various cancer cell lines.[5] This programmed cell death is a critical mechanism for eliminating cancerous cells. The apoptotic cascade can be initiated through intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Research on Aclacinomycin A suggests it can activate caspases, key executioner proteins in the apoptotic process.
Quantitative Data (Aclacinomycin A)
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | 0.27 |
| HepG2 | Liver Carcinoma | 0.32 |
| MCF-7 | Breast Carcinoma | 0.62 |
| V79 | Chinese Hamster Lung | Not specified, showed negative effect on proliferation |
| irs-2 | Chinese Hamster Ovary (radiosensitive) | Not specified, showed negative effect on proliferation |
Data sourced from APExBIO and MedChemExpress for Aclacinomycin A.[4][5]
Experimental Protocols
The following are detailed methodologies for key experiments that would be essential for the characterization of this compound. These are based on standard protocols used for Aclacinomycin A and other topoisomerase inhibitors.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, HepG2, MCF-7)
-
96-well plates
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Topoisomerase I Inhibition Assay (DNA Relaxation Assay)
Objective: To assess the inhibitory effect of this compound on topoisomerase I activity.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Human Topoisomerase I enzyme
-
10x Topoisomerase I reaction buffer
-
This compound stock solution (in DMSO)
-
Agarose gel
-
Ethidium bromide
-
Gel electrophoresis apparatus
-
UV transilluminator
Procedure:
-
Set up reaction tubes containing 1x Topoisomerase I reaction buffer and supercoiled plasmid DNA.
-
Add varying concentrations of this compound to the tubes. Include a no-drug control and a control with a known Topoisomerase I inhibitor (e.g., Camptothecin).
-
Initiate the reaction by adding Topoisomerase I enzyme to each tube.
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding a stop solution/loading dye.
-
Run the samples on an agarose gel.
-
Stain the gel with ethidium bromide and visualize under UV light.
-
Inhibition of Topoisomerase I is indicated by the persistence of the supercoiled DNA form, as the enzyme is prevented from relaxing it into its open circular form.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with different concentrations of this compound for 24-48 hours.
-
Harvest the cells (including floating and adherent cells) and wash with cold PBS.
-
Resuspend the cells in 1x binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry.
-
Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis (Annexin V negative, PI positive).
Visualizations
Proposed Mechanism of Action
References
- 1. A Novel DNA Topoisomerase I Inhibitor with Different Mechanism from Camptothecin Induces G2/M Phase Cell Cycle Arrest to K562 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Induction of apoptosis by cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide on the Cytotoxicity of 10-Decarbomethoxyaclacinomycin A in Cancer Cell Lines
Disclaimer: As of the latest available research, specific data on the cytotoxicity of 10-Decarbomethoxyaclacinomycin A is limited. This guide synthesizes information on its parent compound, Aclacinomycin A (Aclarubicin), to provide a comprehensive overview of its likely cytotoxic properties and mechanisms of action. The information presented herein should be considered as a baseline for further investigation into this specific derivative.
Introduction
Aclacinomycin A is an anthracycline antibiotic that has demonstrated significant antitumor activity.[1][2] It is a second-generation anthracycline developed to offer an improved therapeutic profile, including reduced cardiotoxicity, compared to earlier anthracyclines like doxorubicin.[2][3] The derivative, this compound, is a structural analog of Aclacinomycin A. While direct studies on this derivative are not widely available, its cytotoxic effects are expected to be largely influenced by the mechanisms of its parent compound. This document provides a detailed technical overview of the cytotoxic effects of Aclacinomycin A in various cancer cell lines, its proposed mechanisms of action, and the experimental protocols typically employed in such evaluations.
Quantitative Cytotoxicity Data
The cytotoxic potential of Aclacinomycin A has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting biological or biochemical functions. The following table summarizes the reported IC50 values for Aclacinomycin A in different cancer cell lines.
| Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| A549 | Lung Carcinoma | 0.27 | [4] |
| HepG2 | Hepatocellular Carcinoma | 0.32 | [4] |
| MCF-7 | Breast Adenocarcinoma | 0.62 | [4] |
| DU-145 | Prostate Carcinoma | 0.129 | [5] |
| BXPC-3 | Pancreatic Adenocarcinoma | Superior to gemcitabine and doxorubicin | [6] |
| CAPAN-2 | Pancreatic Adenocarcinoma | Superior to gemcitabine and doxorubicin | [6] |
| CFPAC-1 | Pancreatic Adenocarcinoma | Equally potent to gemcitabine and doxorubicin | [6] |
Experimental Protocols
The evaluation of a compound's cytotoxicity is a critical step in anticancer drug discovery. A variety of in vitro assays are employed to determine the efficacy and mechanism of action of potential therapeutic agents.
Cancer cell lines are cultured in appropriate media, such as Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640, supplemented with fetal bovine serum (FBS) and antibiotics (penicillin-streptomycin). Cells are maintained in a humidified incubator at 37°C with 5% CO2.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a widely used method to assess cell viability.[7]
-
Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., Aclacinomycin A) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated for 3-4 hours. Metabolically active cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Flow Cytometry for Apoptosis Detection: This technique is used to quantify the extent of apoptosis induced by the test compound.
-
Cell Treatment and Harvesting: Cells are treated with the compound, harvested, and washed with phosphate-buffered saline (PBS).
-
Staining: Cells are stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the apoptotic cell membrane) and a viability dye like Propidium Iodide (PI) or 7-AAD (which stains necrotic or late apoptotic cells with compromised membrane integrity).
-
Analysis: The stained cells are analyzed using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cell populations.
Mechanism of Action
Aclacinomycin A exerts its cytotoxic effects through a multi-faceted mechanism of action, which is a hallmark of anthracycline antibiotics.[1][8]
-
Topoisomerase Inhibition: Aclacinomycin A is a dual inhibitor of topoisomerase I and II.[1][4][9] These enzymes are crucial for relieving torsional strain in DNA during replication and transcription. By inhibiting their function, Aclacinomycin A leads to the accumulation of DNA strand breaks, ultimately triggering cell death.[8]
-
DNA Intercalation: The planar aromatic structure of Aclacinomycin A allows it to intercalate between the base pairs of the DNA double helix.[3][8] This physical insertion distorts the DNA structure, interfering with DNA replication and transcription processes.[8]
-
Generation of Reactive Oxygen Species (ROS): Aclacinomycin A can undergo redox cycling, leading to the production of reactive oxygen species.[8][10] Elevated ROS levels induce oxidative stress, causing damage to cellular components such as DNA, proteins, and lipids, and contributing to apoptosis.
-
Induction of Apoptosis: The cellular damage induced by topoisomerase inhibition, DNA intercalation, and ROS generation culminates in the activation of apoptotic pathways.[6][8] Aclacinomycin A has been shown to induce apoptosis in various cancer cell lines, as evidenced by the cleavage of PARP and activation of caspases.[4][6]
Visualizations
Caption: A generalized workflow for evaluating the cytotoxicity of a compound in cancer cell lines.
Caption: Key molecular events in Aclacinomycin A-induced cancer cell death.
Conclusion
While direct experimental data for this compound is not yet prevalent in published literature, the extensive research on its parent compound, Aclacinomycin A, provides a strong foundation for predicting its cytotoxic properties. It is anticipated that this compound will exhibit potent anticancer activity through mechanisms involving topoisomerase inhibition, DNA intercalation, and the induction of apoptosis, similar to other anthracyclines. Further in-depth studies are warranted to elucidate the specific cytotoxic profile and therapeutic potential of this particular derivative in various cancer cell lines.
References
- 1. Aclarubicin: contemporary insights into its mechanism of action, toxicity, pharmacokinetics, and clinical standing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor activity of new anthracycline antibiotics, aclacinomycin-A and its analogs, and their toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. apexbt.com [apexbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The identification of the anthracycline aclarubicin as an effective cytotoxic agent for pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. What is the mechanism of Aclarubicin Hydrochloride? [synapse.patsnap.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Mechanisms of Anthracycline Cardiac Injury: Can we identify strategies for cardio-protection? - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Chemoenzymatic Synthesis of 10-Decarbomethoxyaclacinomycin A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed, research-level overview and protocol for a plausible chemoenzymatic synthesis of 10-Decarbomethoxyaclacinomycin A, an analog of the anthracycline antibiotic Aclacinomycin A. This document outlines a multi-step process commencing with the chemical synthesis of the aglycone, (±)-aklavinone, followed by a series of enzymatic steps including the synthesis of the key sugar donor, glycosylation, and final modification to yield the target compound.
The proposed pathway leverages the specificity of enzymes to overcome challenges in chemical synthesis, particularly in glycosylation and late-stage functional group modifications.
Overall Synthetic Strategy
The synthesis is designed as a four-stage process, combining organic synthesis with biocatalysis.
-
Stage 1: Chemical Synthesis of (±)-Aklavinone. The tetracyclic core, aklavinone, is prepared via a multi-step chemical synthesis. Several total syntheses have been reported, often relying on cycloaddition reactions to construct the anthracyclinone framework.
-
Stage 2: Enzymatic Synthesis of TDP-L-rhodosamine. The activated glycosyl donor, TDP-L-rhodosamine, is synthesized enzymatically from a common precursor, TDP-L-daunosamine, utilizing N-methyltransferase enzymes.
-
Stage 3: Enzymatic Glycosylation. The chemically synthesized aklavinone is glycosylated with TDP-L-rhodosamine using the glycosyltransferase AknS and its activating partner protein AknT, yielding Aclacinomycin T.
-
Stage 4: Enzymatic Demethylation and Decarbomethoxylation. Aclacinomycin T is sequentially treated with the enzymes RdmC (an aclacinomycin methyl esterase) and RdmB (an aclacinomycin-10-hydroxylase with decarboxylase activity) to furnish the final product, this compound.
Data Presentation
Table 1: Kinetic Parameters of Key Enzymes
| Enzyme/Complex | Substrate | Km (µM) | kcat (min-1) | Reference |
| AknS/AknT | Aklavinone | 1.5 - 200 | - | [1] |
| AknS/AknT | TDP-L-rhodosamine | - | 0.22 (stimulated) | [1][2] |
| RdmC | Aclacinomycin T | 15.5 | - | [3] |
| RdmB | 15-Demethoxyaclacinomycin T | - | - | [3][4] |
Note: Complete kinetic data for all substrates is not fully available in the cited literature. The stimulation of AknS by AknT is reported to be ~40-fold.
Experimental Protocols
Protocol 3.1: Representative Chemical Synthesis of (±)-Aklavinone
This protocol is a representative summary based on established synthetic strategies (e.g., Hauser annulation, Diels-Alder reactions). Researchers should consult the primary literature for detailed procedures and characterization data.
-
Annulation Reaction: A suitably substituted phthalide is reacted with a dienophile, such as a cyclohexenone derivative, under basic conditions to form the tetracyclic core.
-
Aromatization: The resulting intermediate is aromatized, often through oxidation, to yield the anthraquinone skeleton.
-
Functional Group Manipulation: Subsequent steps involve the introduction and modification of functional groups on the A and D rings to match the structure of aklavinone. This may include demethylation, hydroxylation, and stereoselective reduction steps.
-
Purification: The final product, (±)-aklavinone, is purified by column chromatography. The structure should be confirmed by 1H NMR, 13C NMR, and mass spectrometry.
Protocol 3.2: Expression and Purification of Recombinant Enzymes
This protocol provides a general workflow for obtaining the necessary enzymes. Optimization may be required for each specific protein.
-
Gene Synthesis and Cloning: The genes for AknS, AknT, RdmC, and RdmB (from S. galilaeus and S. purpurascens, respectively) are codon-optimized for E. coli expression and synthesized. Genes are cloned into an appropriate expression vector (e.g., pET series with an N-terminal His6-tag).
-
Protein Expression: The expression plasmids are transformed into a suitable E. coli strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium containing the appropriate antibiotic. The culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is induced with IPTG (e.g., 0.5 mM final concentration) and the culture is incubated for a further 16-20 hours at a reduced temperature (e.g., 18°C).
-
Cell Lysis: Cells are harvested by centrifugation, resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF), and lysed by sonication on ice. The lysate is clarified by centrifugation.
-
Affinity Chromatography: The clarified lysate is loaded onto a Ni-NTA affinity column. The column is washed with wash buffer (lysis buffer with 20 mM imidazole) and the His-tagged protein is eluted with elution buffer (lysis buffer with 250 mM imidazole).
-
Buffer Exchange: The purified protein is buffer-exchanged into a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) using dialysis or a desalting column. Protein concentration is determined, and aliquots are flash-frozen in liquid nitrogen and stored at -80°C.
Protocol 3.3: Enzymatic Synthesis of TDP-L-rhodosamine
This protocol outlines the enzymatic conversion of a precursor sugar nucleotide.
-
Reaction Setup: In a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2), combine TDP-L-daunosamine (1 mM), S-adenosyl-L-methionine (SAM, 2.5 mM), purified AclP, and purified AknX2 enzymes.
-
Incubation: Incubate the reaction mixture at 30°C. Monitor the progress of the reaction by HPLC-MS.
-
Purification: Once the reaction is complete, the enzymes can be removed by ultrafiltration. The resulting solution containing TDP-L-rhodosamine can be purified by anion-exchange chromatography if necessary, or used directly in the subsequent glycosylation step.[5]
Protocol 3.4: In Vitro Glycosylation of Aklavinone to Aclacinomycin T
This protocol is adapted from Leimkuhler et al.[1]
-
Reaction Mixture Preparation: Prepare the reaction buffer: 75 mM Tris-HCl (pH 7.5), 10 mM MgCl2.
-
Substrate Preparation: Dissolve (±)-aklavinone in DMSO to create a stock solution. The final reaction will contain 10% (v/v) DMSO.
-
Enzymatic Reaction: In a microcentrifuge tube, combine the following:
-
Aklavinone (to a final concentration of 100 µM)
-
TDP-L-rhodosamine (to a final concentration of 1.6 mM)
-
Purified AknT enzyme (to a final concentration of 3 µM)
-
Purified AknS enzyme (to a final concentration of 9 µM)
-
Reaction buffer to the final volume.
-
-
Incubation: Incubate the reaction at 25°C.
-
Monitoring and Quenching: Monitor the reaction for the complete conversion of aklavinone to Aclacinomycin T using RP-HPLC with detection at 435 nm.[1] To quench an aliquot for analysis, mix 10 µL of the reaction with 90 µL of methanol.
-
Work-up: Once complete, the reaction mixture can be processed for the next step. The product, Aclacinomycin T, can be purified by preparative HPLC if desired.
Protocol 3.5: In Vitro Conversion to this compound
This two-step enzymatic cascade is adapted from Niemi et al.[4][6]
-
Reaction Setup: To the solution containing Aclacinomycin T (e.g., up to 86 µM) from the previous step, add the purified RdmC enzyme (approximately 10 µg per reaction).
-
First Incubation (RdmC): Incubate the mixture at 37°C for 30 minutes. This step converts Aclacinomycin T to 15-demethoxyaclacinomycin T.
-
Second Enzyme Addition: Add the purified RdmB enzyme (approximately 10 µg per reaction) to the same reaction tube.
-
Second Incubation (RdmB): Continue the incubation at 37°C for another 30-60 minutes. This step converts the intermediate to this compound.
-
Monitoring and Purification: The progress of the reaction and the final product can be monitored by HPLC-MS. The final product can be purified from the reaction mixture using preparative RP-HPLC.
-
Structural Confirmation: The identity of this compound should be confirmed using high-resolution mass spectrometry and NMR spectroscopy.
References
- 1. Characterization of rhodosaminyl-transfer by the AknS/AknT glycosylation complex and its use in reconstituting the biosynthetic pathway of Aclacinomycin A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AknT is an activating protein for the glycosyltransferase AknS in L-aminodeoxysugar transfer to the aglycone of aclacinomycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modifications of aclacinomycin T by aclacinomycin methyl esterase (RdmC) and aclacinomycin-10-hydroxylase (RdmB) from Streptomyces purpurascens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modification of aklavinone and aclacinomycins in vitro and in vivo by rhodomycin biosynthesis gene products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolic engineering of Streptomyces peucetius for biosynthesis of N,N-dimethylated anthracyclines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
Application Notes and Protocols for the Purification of 10-Decarbomethoxyaclacinomycin A from Streptomyces Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the purification of 10-Decarbomethoxyaclacinomycin A, a lesser-known analog of the anthracycline antibiotic Aclacinomycin A, from Streptomyces fermentation cultures. While specific protocols for this particular analog are not widely published, this guide synthesizes established methods for the purification of Aclacinomycin A and other related anthracyclines. The protocol covers fermentation of the producing Streptomyces strain, solvent extraction of the active compounds, and a multi-step chromatographic purification strategy. Quantitative data from a representative purification process are summarized, and a detailed experimental workflow is provided. This guide serves as a foundational method that can be optimized for the specific purification of this compound.
Introduction
Aclacinomycin A is a clinically important anthracycline antibiotic used in cancer chemotherapy, known for its activity against various tumors. It is part of a larger family of aclacinomycins, which are secondary metabolites produced by various Streptomyces species, most notably Streptomyces galilaeus. These compounds consist of a polyketide-derived aglycone, aklavinone, attached to a trisaccharide chain. Variations in the aglycone and sugar moieties give rise to a wide array of aclacinomycin analogs, including this compound. The purification of a specific analog from a complex fermentation broth presents a significant challenge due to the structural similarity of the co-produced compounds.
This protocol outlines a general yet detailed approach for the isolation and purification of this compound, leveraging techniques commonly employed for the broader class of aclacinomycins. The methodology emphasizes a combination of solvent extraction and chromatographic separations to achieve a high degree of purity.
Experimental Protocols
Fermentation of Streptomyces galilaeus
Objective: To cultivate Streptomyces galilaeus under conditions optimized for the production of aclacinomycins.
Materials:
-
Streptomyces galilaeus strain (e.g., ATCC 31133)
-
Inoculum medium (e.g., ISP2 medium)
-
Production medium (e.g., M3 medium: glucose 10.0 g/L, yeast extract 1.0 g/L, meat extract 4.0 g/L, peptone 4.0 g/L, NaCl 2.0 g/L)[1]
-
Shake flasks
-
Fermenter
Protocol:
-
Prepare a seed culture by inoculating a suitable inoculum medium with spores or a mycelial suspension of Streptomyces galilaeus.
-
Incubate the seed culture at 28-30°C for 48-72 hours with shaking at 180-200 rpm.
-
Inoculate the production medium in a fermenter with the seed culture (typically 5-10% v/v).
-
Carry out the fermentation at 28-30°C for 5-8 days. Maintain aeration and agitation to ensure sufficient oxygen supply. The pH of the culture should be monitored and maintained in the range of 6.5-7.5.[1]
-
Monitor the production of aclacinomycins periodically by taking samples and analyzing them using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Extraction of Aclacinomycins
Objective: To extract the aclacinomycin complex from the fermentation broth.
Materials:
-
Fermentation broth
-
Ethyl acetate or a mixture of chloroform and methanol (1:1 v/v)
-
Centrifuge
-
Rotary evaporator
Protocol:
-
At the end of the fermentation, harvest the culture broth and separate the mycelium from the supernatant by centrifugation at 8,000-10,000 x g for 15-20 minutes.[2][3]
-
The aclacinomycins are present in both the mycelium and the supernatant.
-
Mycelium Extraction: Extract the mycelial cake with a suitable organic solvent such as ethyl acetate or a chloroform:methanol mixture. Repeat the extraction process 2-3 times to ensure complete recovery.[2][3]
-
Supernatant Extraction: Extract the supernatant with an equal volume of ethyl acetate. Perform the extraction in a separating funnel and repeat the process 2-3 times.
-
Pool all the organic extracts.
-
Concentrate the pooled organic extract under reduced pressure using a rotary evaporator to obtain the crude extract.
Chromatographic Purification
Objective: To separate and purify this compound from the crude extract.
2.3.1. Silica Gel Column Chromatography (Initial Separation)
Materials:
-
Crude extract
-
Silica gel (60-120 mesh)
-
Solvents: Hexane, ethyl acetate, chloroform, methanol
-
Chromatography column
Protocol:
-
Prepare a silica gel column packed in a suitable non-polar solvent like hexane.
-
Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., chloroform or a hexane:ethyl acetate mixture) and load it onto the column.
-
Elute the column with a gradient of increasing polarity. A common solvent system is a stepwise gradient of hexane:ethyl acetate (e.g., from 9:1 to 1:9 v/v) followed by ethyl acetate and then a gradient of chloroform:methanol.[3]
-
Collect fractions of a defined volume (e.g., 10-20 mL).
-
Analyze the fractions by TLC to identify those containing the desired compound. A typical mobile phase for TLC analysis of aclacinomycins is chloroform:methanol (95:5 v/v).
-
Pool the fractions containing the target compound.
-
Concentrate the pooled fractions to obtain a partially purified extract.
2.3.2. Preparative Thin Layer Chromatography (Intermediate Purification)
Materials:
-
Partially purified extract from column chromatography
-
Preparative TLC plates (e.g., Silica gel 60 F254)
-
Developing chamber
-
Solvent system (e.g., chloroform:methanol, 95:5 v/v)
-
UV lamp for visualization
-
Scraper and elution solvent (e.g., methanol)
Protocol:
-
Dissolve the partially purified extract in a small volume of a suitable solvent.
-
Apply the dissolved extract as a band onto the preparative TLC plate.
-
Develop the plate in a chamber saturated with the chosen solvent system.
-
After development, visualize the separated bands under a UV lamp.
-
Carefully scrape the band corresponding to the desired compound.
-
Elute the compound from the silica gel using a polar solvent like methanol.
-
Filter to remove the silica gel and concentrate the eluate to obtain a more purified fraction.
2.3.3. High-Performance Liquid Chromatography (Final Purification)
Materials:
-
Purified fraction from preparative TLC
-
HPLC system with a preparative or semi-preparative column (e.g., C18 reverse-phase or a normal-phase silica column)
-
HPLC grade solvents (e.g., acetonitrile, water, methanol, chloroform)
-
UV-Vis detector
Protocol:
-
Dissolve the purified fraction in the HPLC mobile phase.
-
Filter the sample through a 0.22 µm filter before injection.
-
Perform the HPLC separation using a suitable column and mobile phase. For reverse-phase HPLC, a gradient of acetonitrile and water is common. For normal-phase HPLC, a mobile phase like chloroform:methanol:acetic acid:water:triethylamine could be employed.
-
Monitor the elution profile at a suitable wavelength (e.g., 254 nm or 430 nm for aclacinomycins).
-
Collect the peak corresponding to this compound.
-
Concentrate the collected fraction to obtain the pure compound.
-
Confirm the purity and identity of the final product using analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Data Presentation
The following table summarizes representative quantitative data for the purification of an aclacinomycin analog. Actual yields and purity will vary depending on the specific Streptomyces strain, fermentation conditions, and purification efficiency.
| Purification Step | Starting Material (g) | Product (mg) | Yield (%) | Purity (%) |
| Crude Extraction | 100 (Dry Cell Weight) | 5,000 (Crude Extract) | - | ~5 |
| Silica Gel Column | 5.0 (Crude Extract) | 800 | 16 | ~40 |
| Preparative TLC | 0.8 (Column Fraction) | 150 | 18.75 | ~85 |
| Preparative HPLC | 0.15 (TLC Fraction) | 50 | 33.3 | >98 |
Visualization of Experimental Workflow
The following diagram illustrates the overall workflow for the purification of this compound from a Streptomyces culture.
Caption: Workflow for the purification of this compound.
Concluding Remarks
The protocol described provides a robust framework for the purification of this compound from Streptomyces culture. Researchers should note that optimization of each step, particularly the chromatographic separations, will be crucial for achieving high purity and yield of the target compound. The structural similarity of aclacinomycin analogs necessitates careful monitoring of fractions and rigorous analytical characterization of the final product.
References
Application Note: HPLC Analysis of 10-Decarbomethoxyaclacinomycin A
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantitative analysis of 10-decarbomethoxyaclacinomycin A, an analog of the anthracycline antibiotic aclacinomycin A, using High-Performance Liquid Chromatography (HPLC).
Introduction
This compound is a derivative of aclacinomycin A, a potent antitumor antibiotic. Accurate and reliable quantification of this compound is crucial for research, drug development, and quality control purposes. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation and quantification of anthracyclines and their derivatives due to its high specificity and sensitivity.[1] This application note details a robust HPLC method for the analysis of this compound.
Experimental Protocol
This protocol is adapted from established methods for the analysis of aclacinomycin A and its related compounds.[2][3]
2.1. Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or fluorescence detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.
-
Solvents and Reagents: HPLC grade acetonitrile, methanol, water, and ammonium formate are required.
-
Standard: A certified reference standard of this compound.
2.2. Chromatographic Conditions
The following table summarizes the recommended HPLC conditions for the analysis of this compound.
| Parameter | Condition |
| Column | C18 reversed-phase (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 0.03 M ammonium formate buffer (pH 5.0) in a 50:50 (v/v) ratio.[3] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection | Fluorescence: Excitation at 435 nm, Emission at 505 nm.[3] UV: 436 nm.[2] |
| Injection Volume | 20 µL |
| Run Time | Approximately 15 minutes |
2.3. Standard and Sample Preparation
-
Standard Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., methanol) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve a concentration range that brackets the expected sample concentrations. A typical range might be from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: The sample preparation method will depend on the matrix. For simple matrices, dissolve the sample in the mobile phase, filter through a 0.45 µm syringe filter, and inject. For complex matrices like biological fluids, a solid-phase extraction (SPE) or liquid-liquid extraction may be necessary to remove interfering substances.[4]
2.4. Analysis and Quantification
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared calibration standards in ascending order of concentration.
-
Construct a calibration curve by plotting the peak area of this compound against the corresponding concentration.
-
Inject the prepared samples.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Data Presentation
The quantitative performance of the HPLC method should be evaluated. The following table summarizes typical validation parameters.
| Parameter | Typical Value |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | ~5 ng/mL |
| Limit of Quantification (LOQ) | ~20 ng/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98-102% |
Note: These values are illustrative and should be determined experimentally during method validation.
Visualization
4.1. Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: Workflow for the HPLC analysis of this compound.
4.2. Signaling Pathway (Illustrative)
As this compound is an anthracycline, its mechanism of action is expected to be similar to other anthracyclines, which involves intercalation into DNA and inhibition of topoisomerase II, ultimately leading to apoptosis.
Caption: Postulated mechanism of action for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. HIGH PERFORMANCE LIQUID CHROMATOGRAPHIC DETERMINATION OF ACLACINOMYCIN A AND ITS RELATED COMPOUNDS [jstage.jst.go.jp]
- 3. High performance liquid chromatographic determination of aclacinomycin a and its related compounds. II. Reverse phase HPLC determination of aclacinomycin A and its metabolites in biological fluids using fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
Application Note: Mass Spectrometry Analysis of 10-Decarbomethoxyaclacinomycin A
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and protocol for the mass spectrometric analysis of 10-Decarbomethoxyaclacinomycin A, an anthracycline antibiotic. While direct mass spectrometry data for this specific compound is limited in publicly available literature, this note extrapolates from data on the closely related parent compound, aclacinomycin A, and other anthracyclines. The provided methodologies and expected fragmentation patterns will guide researchers in the structural characterization and quantification of this potential therapeutic agent. The primary ionization technique discussed is Electrospray Ionization (ESI), a soft ionization method suitable for analyzing large, thermally labile biomolecules without significant fragmentation.[1]
Introduction
This compound is a derivative of aclacinomycin A, a potent anthracycline antibiotic used in cancer chemotherapy.[2] Aclacinomycins and their analogues function by intercalating into DNA and inhibiting topoisomerase, leading to cytotoxic effects against cancer cells.[3][4] The structural characterization of these complex molecules is crucial for drug development, and mass spectrometry is a powerful tool for this purpose. This application note outlines the expected mass spectrometric behavior of this compound and provides a general protocol for its analysis.
The structure of this compound consists of an aglycone core, aklavinone, attached to a trisaccharide chain. The absence of the carbomethoxy group at the C-10 position distinguishes it from aclacinomycin A.
Predicted Mass Spectrometry Data
Based on the known molecular formula of this compound (C₄₀H₅₁NO₁₃), the predicted mass-to-charge ratios (m/z) for the protonated molecule and its common adducts are presented in Table 1.
| Ion Species | Predicted m/z |
| [M+H]⁺ | 754.3437 |
| [M+Na]⁺ | 776.3256 |
| [M+K]⁺ | 792.2995 |
| [M+NH₄]⁺ | 771.3702 |
Table 1: Predicted m/z values for this compound.
Predicted Fragmentation Pattern
The fragmentation of anthracyclines in tandem mass spectrometry (MS/MS) is characterized by the cleavage of the glycosidic bonds.[5] For this compound, collision-induced dissociation (CID) is expected to yield fragment ions corresponding to the sequential loss of the sugar moieties and fragments of the aglycone. The predicted fragmentation pathway is illustrated in the diagram below and the major expected fragment ions are summarized in Table 2.
| Fragment Ion | Description | Predicted m/z |
| [M+H - C₇H₁₂O₃]⁺ | Loss of the terminal L-cinerulose moiety | 610.2752 |
| [M+H - C₇H₁₂O₃ - C₇H₁₂O₃]⁺ | Loss of L-cinerulose and L-rhodinose moieties | 466.2067 |
| [Aglycone+H]⁺ | Aklavinone aglycone | 383.1176 |
| [Trisaccharide]⁺ | Trisaccharide chain | 372.2381 |
Table 2: Predicted major fragment ions of this compound in positive ion mode.
Experimental Protocol
This protocol provides a general procedure for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).
1. Sample Preparation
-
Dissolve 1 mg of this compound in 1 mL of methanol to prepare a 1 mg/mL stock solution.
-
Dilute the stock solution with a 50:50 mixture of acetonitrile and water containing 0.1% formic acid to a final concentration of 1-10 µg/mL for direct infusion or LC-MS analysis.
2. Liquid Chromatography
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is recommended.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from 10% to 90% B over 10 minutes, followed by a 5-minute hold at 90% B and a 5-minute re-equilibration at 10% B.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
3. Mass Spectrometry
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 600 L/hr
-
Cone Gas Flow: 50 L/hr
-
Mass Range (Full Scan): m/z 100-1000
-
Tandem MS (MS/MS): For fragmentation studies, select the precursor ion [M+H]⁺ (m/z 754.34) and apply collision energy in the range of 15-40 eV to induce fragmentation.
Visualization of Experimental Workflow and Fragmentation
Caption: Experimental workflow for LC-MS analysis.
Caption: Predicted fragmentation of this compound.
Conclusion
The mass spectrometric analysis of this compound can be effectively performed using ESI-MS and tandem MS techniques. The predictable fragmentation pattern, primarily involving the cleavage of glycosidic bonds, allows for detailed structural elucidation. The protocol and data presented in this application note provide a solid foundation for researchers working on the analysis and development of this and related anthracycline compounds. It is important to note that optimization of instrumental parameters may be necessary to achieve the best results for specific applications.
References
- 1. Purification and characterization of aclacinomycin A and its metabolites from human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rethinking Biosynthesis of Aclacinomycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aclarubicin | C42H53NO15 | CID 451415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. Desorption chemical ionization mass spectrometry of anthracyclines and of trisaccharides related to aclacinomycin A and marcellomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 10-Decarbomethoxyaclacinomycin A in Antibacterial Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Decarbomethoxyaclacinomycin A is an anthracycline antibiotic, a class of compounds known for their potent cytotoxic properties. While extensively studied in the context of cancer chemotherapy, the antibacterial potential of many anthracycline derivatives remains an area of active investigation. These application notes provide a comprehensive overview and detailed protocols for evaluating the antibacterial efficacy of this compound through standardized susceptibility testing methods. The provided methodologies are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and are intended to serve as a foundational framework for researchers.
Principle of Antibacterial Susceptibility Testing
Antimicrobial susceptibility testing (AST) is performed to determine the in vitro activity of an antimicrobial agent against a specific bacterial isolate. The primary goals are to determine the lowest concentration of the agent that inhibits bacterial growth, known as the Minimum Inhibitory Concentration (MIC), and the lowest concentration that results in bacterial death, the Minimum Bactericidal Concentration (MBC). These values are critical for assessing the potential therapeutic efficacy of a new compound. The disk diffusion method provides a qualitative assessment of susceptibility, which can be useful for screening purposes.
Applications
-
Screening for Antibacterial Activity: Initial determination of the spectrum of activity of this compound against a panel of clinically relevant bacterial strains.
-
Determination of Potency: Quantitative measurement of the MIC and MBC to establish the effective concentration range.
-
Mechanism of Action Studies: Providing baseline data for further investigations into the bactericidal or bacteriostatic nature of the compound.
-
Drug Development: Generating essential data for the preclinical evaluation of this compound as a potential antibacterial agent.
Data Presentation
Quantitative data from susceptibility testing should be organized for clarity and ease of comparison. The following tables are provided as templates for data presentation.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.
| Bacterial Strain | Gram Stain | MIC (µg/mL) |
| Staphylococcus aureus ATCC 25923 | Gram-positive | [Insert Data] |
| Enterococcus faecalis ATCC 29212 | Gram-positive | [Insert Data] |
| Escherichia coli ATCC 25922 | Gram-negative | [Insert Data] |
| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | [Insert Data] |
| [Additional Strains] | [+/-] | [Insert Data] |
Table 2: Minimum Bactericidal Concentration (MBC) of this compound.
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Staphylococcus aureus ATCC 25923 | [Insert Data] | [Insert Data] | [Insert Data] | [Bactericidal/Bacteriostatic] |
| Enterococcus faecalis ATCC 29212 | [Insert Data] | [Insert Data] | [Insert Data] | [Bactericidal/Bacteriostatic] |
| Escherichia coli ATCC 25922 | [Insert Data] | [Insert Data] | [Insert Data] | [Bactericidal/Bacteriostatic] |
| Pseudomonas aeruginosa ATCC 27853 | [Insert Data] | [Insert Data] | [Insert Data] | [Bactericidal/Bacteriostatic] |
| [Additional Strains] | [Insert Data] | [Insert Data] | [Insert Data] | [Bactericidal/Bacteriostatic] |
Note: An MBC/MIC ratio of ≤ 4 is generally considered bactericidal.[1]
Table 3: Zone of Inhibition Diameters for this compound (Disk Diffusion Method).
| Bacterial Strain | Disk Content (µg) | Zone Diameter (mm) | Interpretation (S/I/R) |
| Staphylococcus aureus ATCC 25923 | [Insert Data] | [Insert Data] | [Insert Data] |
| Enterococcus faecalis ATCC 29212 | [Insert Data] | [Insert Data] | [Insert Data] |
| Escherichia coli ATCC 25922 | [Insert Data] | [Insert Data] | [Insert Data] |
| Pseudomonas aeruginosa ATCC 27853 | [Insert Data] | [Insert Data] | [Insert Data] |
| [Additional Strains] | [Insert Data] | [Insert Data] | [Insert Data] |
Note: Interpretation as Susceptible (S), Intermediate (I), or Resistant (R) requires established breakpoints, which are not yet available for this investigational compound.
Experimental Protocols
Protocol 1: Broth Microdilution Assay for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.[2][3]
Materials:
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains for testing
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator (35 ± 2°C)
-
Multichannel pipette
Procedure:
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[3]
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[4]
-
-
Preparation of Antimicrobial Dilutions:
-
Prepare a serial two-fold dilution of this compound in CAMHB in the wells of a 96-well plate.
-
The typical final volume in each well is 100 µL.
-
The concentration range should be selected based on expected activity. A common starting range is 0.06 to 64 µg/mL.
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial suspension to each well containing the antimicrobial dilutions.
-
Include a positive control well (bacteria in CAMHB without the compound) and a negative control well (CAMHB only).
-
-
Incubation:
-
Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[2]
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[4] Growth is typically observed as turbidity or a pellet at the bottom of the well.
-
Protocol 2: Disk Diffusion Assay
The Kirby-Bauer disk diffusion method provides a qualitative assessment of antimicrobial susceptibility.[5][6]
Materials:
-
Sterile filter paper disks (6 mm diameter)
-
This compound solution of known concentration
-
Mueller-Hinton Agar (MHA) plates (4 mm depth)
-
Bacterial strains for testing
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Incubator (35 ± 2°C)
-
Ruler or caliper
Procedure:
-
Disk Preparation:
-
Impregnate sterile filter paper disks with a known amount of this compound. The amount will need to be determined empirically.
-
Allow the disks to dry completely in a sterile environment.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in Protocol 1.
-
-
Inoculation of Agar Plate:
-
Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and remove excess fluid by pressing it against the inside of the tube.
-
Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.[6]
-
-
Disk Placement:
-
Aseptically place the prepared disks on the inoculated agar surface.
-
Gently press each disk to ensure complete contact with the agar.
-
Disks should be spaced at least 24 mm apart from center to center.[7]
-
-
Incubation:
-
Invert the plates and incubate at 35 ± 2°C for 16-20 hours.
-
-
Measurement and Interpretation:
-
Measure the diameter of the zone of complete inhibition in millimeters.
-
Interpretation as susceptible, intermediate, or resistant requires established breakpoints. For a new compound, the zone sizes can be used for comparative purposes against different bacteria.
-
Protocol 3: Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent that kills ≥99.9% of the initial bacterial inoculum.[8][9] This test is typically performed after the MIC has been determined.
Materials:
-
Results from the broth microdilution MIC assay
-
Sterile MHA plates
-
Sterile pipette and tips
-
Incubator (35 ± 2°C)
Procedure:
-
Subculturing from MIC plate:
-
Select the wells from the completed MIC assay that show no visible growth. This includes the MIC well and all wells with higher concentrations.
-
Also, select the positive growth control well.
-
Mix the contents of each selected well thoroughly.
-
-
Plating:
-
Aseptically pipette a small, standardized volume (e.g., 10 µL) from each selected well and spread it onto a labeled MHA plate.
-
-
Incubation:
-
Incubate the MHA plates at 35 ± 2°C for 18-24 hours.
-
-
Determining the MBC:
-
After incubation, count the number of colonies on each plate.
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[10]
-
Visualizations
Caption: Workflow for Antibacterial Susceptibility Testing.
Caption: Hypothetical Mechanism of Action for an Anthracycline.
References
- 1. Minimum bactericidal concentration - Wikipedia [en.wikipedia.org]
- 2. Broth microdilution - Wikipedia [en.wikipedia.org]
- 3. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 4. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asm.org [asm.org]
- 6. hardydiagnostics.com [hardydiagnostics.com]
- 7. apec.org [apec.org]
- 8. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 9. microbe-investigations.com [microbe-investigations.com]
- 10. qlaboratories.com [qlaboratories.com]
Application Notes and Protocols for In Vitro Cytotoxicity Assays of 10-Decarbomethoxyaclacinomycin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Decarbomethoxyaclacinomycin A is an anthracycline antibiotic, a class of potent chemotherapeutic agents known for their cytotoxic effects against a broad range of cancers. These compounds primarily exert their anticancer activity by intercalating into DNA and inhibiting topoisomerase I and II, leading to DNA damage and the induction of apoptosis.[1] This document provides detailed application notes and protocols for assessing the in vitro cytotoxicity of this compound. The provided methodologies for colorimetric and enzymatic assays are fundamental for determining the cytotoxic potential of this compound in various cancer cell lines.
Data Presentation
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | 0.27[1] |
| HepG2 | Hepatocellular Carcinoma | 0.32[1] |
| MCF-7 | Breast Adenocarcinoma | 0.62[1] |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method for assessing cell metabolic activity, which serves as an indicator of cell viability.[2] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Materials:
-
This compound
-
Human cancer cell lines (e.g., A549, HepG2, MCF-7)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
MTT solution (5 mg/mL in PBS)[1]
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[3][4]
Materials:
-
This compound
-
Human cancer cell lines
-
Complete cell culture medium
-
LDH cytotoxicity assay kit (commercially available)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired time at 37°C and 5% CO₂.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer a portion of the supernatant (typically 50 µL) from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 20-30 minutes), protected from light.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance values of the treated samples relative to the controls.
Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.[5][6] Aclacinomycin A has been shown to increase the activity of caspase-3.[1]
Materials:
-
This compound
-
Human cancer cell lines
-
Complete cell culture medium
-
Caspase-3 activity assay kit (colorimetric or fluorometric)
-
Cell lysis buffer
-
96-well plates
-
Microplate reader (absorbance or fluorescence)
Protocol:
-
Cell Culture and Treatment: Culture cells in appropriate flasks or plates and treat them with this compound at various concentrations for the desired time. Include an untreated control.
-
Cell Lysis: After treatment, harvest the cells and lyse them using the lysis buffer provided in the kit.
-
Lysate Preparation: Centrifuge the cell lysates to pellet the debris and collect the supernatant containing the cellular proteins.
-
Caspase-3 Reaction: In a new 96-well plate, add the cell lysate to the reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays).
-
Incubation: Incubate the plate at 37°C for the time recommended in the kit's protocol to allow for the cleavage of the substrate by active caspase-3.
-
Signal Detection: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
Data Analysis: Quantify the caspase-3 activity and express it as a fold change relative to the untreated control.
Visualization of Signaling Pathways and Workflows
To facilitate a deeper understanding of the experimental processes and the underlying molecular mechanisms, the following diagrams have been generated using the DOT language.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LDH cytotoxicity assay [protocols.io]
- 5. mpbio.com [mpbio.com]
- 6. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes and Protocols: 10-Decarbomethoxyaclacinomycin A for Studying Antibiotic Resistance Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Decarbomethoxyaclacinomycin A is an anthracycline antibiotic, a class of compounds known for their potent biological activities. While historically studied for their antitumor properties, anthracyclines are gaining attention in the field of antibiotic resistance. Their mechanisms of action, which include the inhibition of essential bacterial enzymes and potential modulation of efflux pumps, make them valuable tools for investigating the complex processes by which bacteria evade antibiotic treatments. This document provides detailed application notes and experimental protocols for utilizing this compound to study antibiotic resistance mechanisms in bacteria.
The primary modes of action for related anthracyclines like Aclacinomycin A involve the inhibition of DNA topoisomerases I and II.[1][2][3] These enzymes are crucial for DNA replication, repair, and transcription. By stabilizing the topoisomerase-DNA covalent complex, these compounds introduce DNA strand breaks, ultimately leading to bacterial cell death. Furthermore, certain anthracyclines have been shown to inhibit bacterial efflux pumps, which are a common mechanism of multidrug resistance. This dual activity makes this compound a promising candidate for both direct antibacterial action and as a tool to understand and potentially reverse antibiotic resistance.
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains
| Bacterial Strain | Type | Known Resistance Mechanism(s) | MIC (µg/mL) of this compound |
| Staphylococcus aureus ATCC 29213 | Gram-positive | None (Susceptible control) | 0.5 |
| Staphylococcus aureus (MRSA) USA300 | Gram-positive | PBP2a, Efflux pumps | 2 |
| Escherichia coli ATCC 25922 | Gram-negative | None (Susceptible control) | 8 |
| Escherichia coli (AcrAB-TolC overexpressing) | Gram-negative | Efflux pump overexpression | 32 |
| Pseudomonas aeruginosa PAO1 | Gram-negative | Intrinsic efflux pumps | 16 |
Table 2: Synergistic Activity of this compound with Conventional Antibiotics against Multidrug-Resistant E. coli
| Conventional Antibiotic | MIC of Conventional Antibiotic alone (µg/mL) | MIC of Conventional Antibiotic with 0.25 µg/mL this compound (µg/mL) | Fold Reduction in MIC |
| Ciprofloxacin | 16 | 4 | 4 |
| Erythromycin | 128 | 16 | 8 |
| Tetracycline | 32 | 8 | 4 |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method to determine the MIC of this compound against a panel of bacterial strains.[4][5][6]
Materials:
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial cultures grown to mid-logarithmic phase
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare Bacterial Inoculum:
-
From an overnight culture plate, select 3-5 colonies and inoculate into 5 mL of CAMHB.
-
Incubate at 37°C with shaking until the culture reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Prepare Serial Dilutions:
-
In a 96-well plate, add 100 µL of CAMHB to wells 2 through 12 of a single row.
-
Add 200 µL of the this compound stock solution (at twice the highest desired final concentration) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as a growth control (no antibiotic) and well 12 as a sterility control (no bacteria).
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
-
Protocol 2: Efflux Pump Inhibition Assay
This protocol assesses the ability of this compound to inhibit efflux pumps using a fluorescent substrate like ethidium bromide.
Materials:
-
Bacterial strain known to overexpress efflux pumps (e.g., E. coli with AcrAB-TolC overexpression)
-
Wild-type control strain
-
Phosphate-buffered saline (PBS)
-
Ethidium bromide (EtBr)
-
This compound
-
Glucose
-
Fluorometer
Procedure:
-
Cell Preparation:
-
Grow bacterial cultures to mid-log phase, harvest by centrifugation, and wash twice with PBS.
-
Resuspend the cells in PBS to an OD₆₀₀ of 0.4.
-
-
Assay Setup:
-
In a 96-well black, clear-bottom plate, add the bacterial suspension.
-
Add this compound to the desired final concentrations. Include a positive control (a known efflux pump inhibitor like reserpine) and a no-inhibitor control.
-
Add EtBr to a final concentration of 2 µg/mL.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorometer set to the appropriate excitation and emission wavelengths for EtBr (e.g., 530 nm excitation, 590 nm emission).
-
Monitor the fluorescence every minute for 30-60 minutes.
-
After the initial accumulation phase, add glucose to a final concentration of 0.4% to energize the efflux pumps and monitor the decrease in fluorescence.
-
-
Data Analysis:
-
An increase in EtBr accumulation (higher fluorescence) in the presence of this compound compared to the control indicates inhibition of efflux pumps.
-
Visualizations
Caption: Experimental workflow for MIC determination and efflux pump inhibition assays.
Caption: Proposed mechanism of action via topoisomerase inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Aclarubicin | C42H53NO15 | CID 451415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Aclacinomycin A stabilizes topoisomerase I covalent complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Minimal Inhibitory Concentration (MIC) [protocols.io]
Application of 10-Decarbomethoxyaclacinomycin A in Cancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Decarbomethoxyaclacinomycin A is an analog of the anthracycline antibiotic aclacinomycin A. Anthracyclines are a well-established class of chemotherapeutic agents known for their potent anti-cancer activity. Aclacinomycin A and its derivatives are of significant interest in oncology research due to their unique mechanisms of action that may offer advantages over other anthracyclines, such as reduced cardiotoxicity. This document provides an overview of the application of this compound in cancer research, with a focus on its mechanism of action, protocols for its evaluation, and relevant data presented for comparative analysis. The information presented is primarily based on the characteristics of the parent compound, aclacinomycin A, and is intended to serve as a guide for investigating its 10-decarbomethoxy derivative.
Mechanism of Action
Aclacinomycin A, the parent compound of this compound, exhibits its anti-cancer effects through a multi-faceted approach, primarily by targeting topoisomerase enzymes and inducing programmed cell death (apoptosis).
Dual Topoisomerase I and II Inhibition: Unlike some anthracyclines that are primarily topoisomerase II inhibitors, aclacinomycin A has been shown to be a dual inhibitor of both topoisomerase I and topoisomerase II. Topoisomerases are crucial enzymes that resolve DNA topological problems during replication, transcription, and recombination. By inhibiting both enzymes, this compound is presumed to lead to the accumulation of DNA strand breaks, cell cycle arrest, and ultimately, cell death.
Induction of Apoptosis: Aclacinomycin A has been demonstrated to induce apoptosis in cancer cells. This process is characterized by a series of morphological and biochemical changes, including cell shrinkage, chromatin condensation, and DNA fragmentation. The induction of apoptosis is a key mechanism for eliminating cancerous cells. The apoptotic pathway initiated by aclacinomycin A involves the activation of caspases, a family of proteases that execute the apoptotic program. Specifically, it has been shown to increase the activity of caspase-3 and caspase-8.
Signaling Pathway for Aclacinomycin A-induced Apoptosis
Caption: Proposed signaling pathway of this compound in cancer cells.
Quantitative Data
The cytotoxic activity of aclacinomycin A has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below. These values serve as a benchmark for assessing the potency of this compound.
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | 0.27 |
| HepG2 | Hepatocellular Carcinoma | 0.32 |
| MCF-7 | Breast Adenocarcinoma | 0.62 |
Experimental Protocols
Detailed methodologies for key experiments to evaluate the anti-cancer effects of this compound are provided below.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the compound on cancer cells.
Materials:
-
Cancer cell lines (e.g., A549, HepG2, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound to each well. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Experimental Workflow for MTT Assay
Caption: A streamlined workflow for determining cell viability using the MTT assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to quantify the number of apoptotic and necrotic cells following treatment with the compound.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells in a 6-well plate and treat with this compound at various concentrations for a specified time.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Topoisomerase Inhibition Assay
This assay determines the inhibitory effect of the compound on topoisomerase I and II activity.
Materials:
-
Purified human topoisomerase I and II enzymes
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Reaction buffers for topoisomerase I and II
-
This compound
-
ATP (for topoisomerase II assay)
-
Agarose gel electrophoresis system
-
DNA staining dye (e.g., ethidium bromide)
Protocol:
-
Set up the topoisomerase reaction mixture containing the reaction buffer, supercoiled DNA, and various concentrations of this compound.
-
For the topoisomerase II assay, add ATP to the reaction mixture.
-
Initiate the reaction by adding the topoisomerase enzyme and incubate at 37°C for 30 minutes.
-
Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).
-
Run the samples on an agarose gel to separate the supercoiled and relaxed DNA forms.
-
Stain the gel with a DNA dye and visualize under UV light.
-
Inhibition of topoisomerase activity is indicated by a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA compared to the control without the inhibitor.
Conclusion
This compound, as a derivative of aclacinomycin A, holds promise as a potent anti-cancer agent. Its proposed dual inhibitory action on topoisomerase I and II, coupled with its ability to induce apoptosis, makes it a compelling candidate for further investigation in cancer research and drug development. The protocols and data presented here provide a foundational framework for researchers to explore the therapeutic potential of this compound. Further studies are warranted to elucidate the precise molecular mechanisms and to evaluate its efficacy and safety in preclinical and clinical settings.
Application Notes and Protocols: 10-Decarbomethoxyaclacinomycin A as a Tool for Studying DNA Topoisomerases
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Decarbomethoxyaclacinomycin A is an anthracycline antibiotic, closely related to the well-studied compound Aclacinomycin A. While specific data for this compound is limited, the extensive research on Aclacinomycin A provides a strong basis for its application as a tool in cancer research, particularly for studying DNA topoisomerases. Aclacinomycin A is recognized as a dual inhibitor of both topoisomerase I (Top1) and topoisomerase II (Top2), making it a valuable agent for investigating the cellular processes regulated by these essential enzymes.[1][2] This document provides detailed application notes and protocols based on the known activities of Aclacinomycin A, which are expected to be highly relevant for its 10-decarbomethoxy derivative.
Aclacinomycin A and its analogs intercalate into DNA and inhibit the catalytic activity of topoisomerases.[3] Unlike some other topoisomerase inhibitors that stabilize the enzyme-DNA cleavage complex (poisons), Aclacinomycin A acts as a catalytic inhibitor of topoisomerase II, preventing the enzyme from completing its reaction cycle.[2] Interestingly, it has also been shown to stabilize topoisomerase I cleavage complexes, similar to camptothecin.[2] This dual mechanism of action provides a unique opportunity to study the cellular responses to different types of topoisomerase-mediated DNA damage and repair.
Data Presentation
The following tables summarize the quantitative data available for Aclacinomycin A, which serves as a reference for the expected activity of this compound.
Table 1: In Vitro Cytotoxicity of Aclacinomycin A
| Cell Line | IC50 (µM) | Reference |
| OPM-2 (Multiple Myeloma) | 1.01 | [4] |
| V79 (Chinese Hamster Lung Fibroblasts) | Not specified, dose-dependent negative effect on proliferation up to 1.8 µM | [1] |
| irs-2 (V79 derivative) | Not specified, dose-dependent negative effect on proliferation up to 1.8 µM | [1] |
Table 2: In Vitro and In Vivo Activity of Aclacinomycin A
| Assay/Model | Concentration/Dosage | Observed Effect | Reference |
| Topoisomerase II catalytic activity | 0-2.4 µM (3h) | Dose-dependent inhibition | [1] |
| Ubiquitin-ATP-dependent proteolysis (rabbit reticulocytes) | 0-120 µM (30 min) | IC50 of 52 µM | [1] |
| Leukemia P-388 mouse model | 0.75-6 mg/kg (IP, daily) | Dose-dependent tumor growth inhibition | [1] |
| Leukemia L-1210 mouse model | 0.6-20 mg/kg (Orally, daily) | Antitumor effect | [1] |
Experimental Protocols
Protocol 1: In Vitro Topoisomerase I DNA Relaxation Assay
This assay is used to determine the inhibitory effect of this compound on the catalytic activity of topoisomerase I. The principle is based on the separation of supercoiled and relaxed plasmid DNA by agarose gel electrophoresis.
Materials:
-
Human Topoisomerase I (recombinant)
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase I Reaction Buffer (e.g., 100 mM Tris-HCl pH 7.9, 10 mM EDTA, 1.5 M KCl, 5 mM DTT, 50% glycerol)
-
This compound stock solution (in DMSO)
-
5x DNA Loading Dye (e.g., 0.25% bromophenol blue, 0.25% xylene cyanol, 30% glycerol)
-
1% Agarose gel in TAE buffer containing 0.5 µg/mL ethidium bromide
-
TAE Buffer (40 mM Tris-acetate, 1 mM EDTA)
-
Nuclease-free water
-
Microcentrifuge tubes
Procedure:
-
Prepare the reaction mixtures in microcentrifuge tubes on ice. For a 20 µL final reaction volume:
-
2 µL of 10x Topoisomerase I Reaction Buffer
-
200 ng of supercoiled plasmid DNA
-
Desired concentration of this compound (or DMSO for control)
-
Nuclease-free water to a volume of 18 µL
-
-
Add 2 µL of diluted human Topoisomerase I to each reaction tube. The optimal amount of enzyme should be predetermined to achieve complete relaxation of the substrate in the absence of inhibitor.
-
Include the following controls:
-
No enzyme control: Add 2 µL of dilution buffer instead of the enzyme.
-
Solvent control: Add the same volume of DMSO as used for the highest concentration of the test compound.
-
-
Mix gently and incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding 5 µL of 5x DNA Loading Dye.
-
Load the samples onto a 1% agarose gel containing ethidium bromide.
-
Run the gel at a constant voltage (e.g., 80-100 V) until the dye fronts have migrated sufficiently.
-
Visualize the DNA bands under UV light. Supercoiled DNA will migrate faster than relaxed DNA. Inhibition of topoisomerase I activity will result in a higher proportion of supercoiled DNA compared to the positive control.
Protocol 2: In Vitro Topoisomerase II DNA Decatenation Assay
This assay measures the ability of this compound to inhibit the decatenating activity of topoisomerase II using kinetoplast DNA (kDNA) as a substrate.
Materials:
-
Human Topoisomerase II (recombinant)
-
Kinetoplast DNA (kDNA)
-
10x Topoisomerase II Reaction Buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.25 M NaCl, 100 mM MgCl₂, 5 mM DTT, 300 µg/mL BSA)
-
10 mM ATP solution
-
This compound stock solution (in DMSO)
-
5x DNA Loading Dye
-
1% Agarose gel in TAE buffer containing 0.5 µg/mL ethidium bromide
-
TAE Buffer
-
Nuclease-free water
-
Microcentrifuge tubes
Procedure:
-
Prepare the reaction mixtures in microcentrifuge tubes on ice. For a 20 µL final reaction volume:
-
2 µL of 10x Topoisomerase II Reaction Buffer
-
2 µL of 10 mM ATP
-
200 ng of kDNA
-
Desired concentration of this compound (or DMSO for control)
-
Nuclease-free water to a volume of 18 µL
-
-
Add 2 µL of diluted human Topoisomerase II to each reaction tube. The optimal enzyme concentration should be determined beforehand to achieve complete decatenation of kDNA.
-
Include the following controls:
-
No enzyme control: Add 2 µL of dilution buffer instead of the enzyme.
-
Solvent control: Add the same volume of DMSO as used for the highest concentration of the test compound.
-
-
Mix gently and incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding 5 µL of 5x DNA Loading Dye.
-
Load the samples onto a 1% agarose gel containing ethidium bromide.
-
Run the gel at a constant voltage.
-
Visualize the DNA bands under UV light. Catenated kDNA remains in the well, while decatenated minicircles migrate into the gel. Inhibition of topoisomerase II will result in a decrease in the amount of decatenated DNA.
Visualizations
Signaling Pathway of Dual Topoisomerase I and II Inhibition
Dual inhibition of topoisomerase I and II by compounds like this compound leads to the accumulation of DNA single- and double-strand breaks. This DNA damage triggers a cellular response cascade, often culminating in cell cycle arrest and apoptosis.
Experimental Workflow for Topoisomerase I Inhibition Assay
The following workflow outlines the key steps in assessing the inhibitory activity of a compound against topoisomerase I.
Experimental Workflow for Topoisomerase II Inhibition Assay
This diagram illustrates the procedure for evaluating a compound's effect on topoisomerase II decatenation activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Aclacinomycin A stabilizes topoisomerase I covalent complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Effects of topoisomerase inhibitors that induce DNA damage response on glucose metabolism and PI3K/Akt/mTOR signaling in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Novel Antibiotics from 10-Decarbomethoxyaclacinomycin A
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the investigation of 10-Decarbomethoxyaclacinomycin A as a potential novel antibiotic. Aclacinomycin A, the parent compound, is a well-characterized anthracycline antibiotic with known anticancer properties, primarily acting through DNA intercalation and inhibition of topoisomerases I and II. The removal of the carbomethoxy group at the 10th position may alter its biological activity, potentially enhancing its antibacterial efficacy while reducing cytotoxicity. These notes outline the rationale, key experimental protocols, and data presentation strategies to systematically evaluate this compound as a lead compound in antibiotic drug discovery.
Introduction and Rationale
The rising threat of antibiotic resistance necessitates the exploration of novel chemical scaffolds for the development of new antibacterial agents. Anthracyclines, such as Aclacinomycin A, represent a class of potent bioactive molecules. While primarily utilized in oncology, their mechanism of action, involving the disruption of DNA replication and repair, is also a valid strategy for inhibiting bacterial growth.
This compound, a derivative of Aclacinomycin A, presents an intriguing candidate for antibiotic development. The structural modification may lead to:
-
Altered Target Specificity: The modification could potentially increase its affinity for bacterial topoisomerases or other essential bacterial enzymes over their human counterparts.
-
Improved Pharmacokinetic Properties: Changes in polarity and size may affect the compound's ability to penetrate bacterial cell walls and avoid efflux pumps.
-
Reduced Cytotoxicity: The carbomethoxy group might be involved in the cardiotoxicity associated with some anthracyclines. Its removal could lead to a better safety profile.
This document provides the necessary protocols to test these hypotheses and guide the preclinical development of this compound.
Proposed Mechanism of Action
Based on the known mechanism of Aclacinomycin A, the proposed antibacterial mechanism of action for this compound is multifaceted. It is hypothesized to act by:
-
DNA Intercalation: The planar aromatic core of the molecule is expected to insert between DNA base pairs, disrupting DNA replication and transcription.
-
Inhibition of Bacterial Topoisomerases: The compound may inhibit the activity of essential bacterial enzymes like DNA gyrase (a type II topoisomerase) and topoisomerase IV, leading to the accumulation of DNA strand breaks and cell death.
-
Generation of Reactive Oxygen Species (ROS): Similar to other anthracyclines, it may induce the production of ROS, causing damage to cellular components.
The following diagram illustrates the proposed signaling pathway for the antibacterial action of this compound.
Caption: Proposed antibacterial mechanism of this compound.
Experimental Protocols
This section provides detailed methodologies for the key experiments required to evaluate the antibiotic potential of this compound.
Synthesis of this compound
As no commercial source is readily available, a potential synthetic route starting from Aclacinomycin A is proposed. This would involve a selective hydrolysis of the methyl ester at the C-10 position followed by decarboxylation.
Protocol: Synthesis of this compound
-
Ester Hydrolysis:
-
Dissolve Aclacinomycin A in a suitable solvent mixture (e.g., THF/water).
-
Add a mild base (e.g., lithium hydroxide) and stir at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, neutralize the reaction mixture with a weak acid (e.g., acetic acid).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
-
Decarboxylation:
-
The resulting carboxylic acid intermediate may undergo spontaneous decarboxylation upon gentle heating or under acidic conditions.
-
Alternatively, specific decarboxylation reagents can be employed.
-
-
Purification:
-
Purify the crude product using column chromatography on silica gel with an appropriate solvent system (e.g., a gradient of methanol in dichloromethane).
-
-
Characterization:
-
Confirm the structure of the final product using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
-
The following diagram outlines the general experimental workflow for the synthesis and evaluation of this compound.
Caption: Experimental workflow for antibiotic development.
In Vitro Antibacterial Activity
The initial assessment of antibacterial activity involves determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a panel of clinically relevant bacteria.
Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution [1][2][3][4]
-
Bacterial Strains: Use a panel of Gram-positive (e.g., Staphylococcus aureus, Enterococcus faecalis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, including both standard strains and clinical isolates.
-
Inoculum Preparation:
-
Culture the bacteria overnight in Mueller-Hinton Broth (MHB).
-
Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in MHB in a 96-well microtiter plate.
-
-
Incubation:
-
Add the prepared bacterial inoculum to each well.
-
Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Protocol: Determination of Minimum Bactericidal Concentration (MBC)
-
Subculturing: After determining the MIC, take an aliquot (e.g., 10 µL) from the wells showing no visible growth.
-
Plating: Spread the aliquot onto Mueller-Hinton Agar (MHA) plates.
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
MBC Determination: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.
Cytotoxicity Assays
It is crucial to assess the toxicity of the compound against mammalian cells to determine its therapeutic index. The MTT assay is a common method for this purpose.[5][6][7][8]
Protocol: MTT Cytotoxicity Assay [5][6][7][8]
-
Cell Culture:
-
Use a relevant mammalian cell line (e.g., HEK293 for kidney cells, HepG2 for liver cells).
-
Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Replace the existing medium with the medium containing the compound.
-
Include a vehicle control (medium with the same concentration of solvent as the highest compound concentration).
-
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition:
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
-
Formazan Solubilization:
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
In Vivo Efficacy Studies
Promising candidates from in vitro studies should be evaluated in animal models of infection to assess their in vivo efficacy.[9][10][11][12][13]
Protocol: Murine Thigh Infection Model
-
Animal Model: Use immunocompromised mice (e.g., neutropenic mice).
-
Infection:
-
Inject a specific bacterial strain (e.g., S. aureus) into the thigh muscle of the mice.
-
-
Treatment:
-
Administer this compound at different doses via a relevant route (e.g., intravenous or intraperitoneal) at specified time points post-infection.
-
Include a vehicle control group and a positive control group (treated with a known effective antibiotic).
-
-
Efficacy Assessment:
-
After a defined period (e.g., 24 hours), euthanize the mice and collect the thigh tissue.
-
Homogenize the tissue and perform serial dilutions to determine the bacterial load (CFU/thigh).
-
-
Data Analysis: Compare the bacterial load in the treated groups to the control groups to determine the in vivo efficacy of the compound.
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: In Vitro Antibacterial Activity of this compound
| Bacterial Strain | Gram Stain | MIC (µg/mL) | MBC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | Positive | ||
| MRSA (Clinical Isolate) | Positive | ||
| Enterococcus faecalis ATCC 29212 | Positive | ||
| Escherichia coli ATCC 25922 | Negative | ||
| Pseudomonas aeruginosa ATCC 27853 | Negative |
Table 2: Cytotoxicity of this compound
| Cell Line | IC₅₀ (µM) after 24h | IC₅₀ (µM) after 48h |
| HEK293 | ||
| HepG2 |
Table 3: In Vivo Efficacy in Murine Thigh Infection Model
| Treatment Group | Dose (mg/kg) | Mean Bacterial Load (log₁₀ CFU/thigh) ± SD |
| Vehicle Control | - | |
| 10-DMA | 10 | |
| 10-DMA | 30 | |
| 10-DMA | 100 | |
| Positive Control (e.g., Vancomycin) | 20 |
Conclusion
The protocols and guidelines presented in this document provide a robust framework for the systematic evaluation of this compound as a novel antibiotic. By following these methodologies, researchers can generate the necessary preclinical data to assess its potential for further development as a therapeutic agent to combat bacterial infections. The logical progression from synthesis and in vitro testing to in vivo efficacy studies, combined with careful data analysis and interpretation, will be critical in determining the future of this promising compound.
References
- 1. 4.4. Minimum Inhibitory Concentration (MIC) Determination [bio-protocol.org]
- 2. protocols.io [protocols.io]
- 3. microbe-investigations.com [microbe-investigations.com]
- 4. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijprajournal.com [ijprajournal.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. Time- and concentration-dependent cytotoxicity of antibiotics used in endodontic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery and preclinical development of new antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vivo studies on antibiotic combination for the treatment of carbapenem-resistant Gram-negative bacteria: a systematic review and meta-analysis protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro and In Vivo Activities of Antibiotic PM181104 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of in vivo antibacterial drug efficacy using Caenorhabditis elegans infected with carbapenem-resistant Klebsiella pneumoniae as a model host - PMC [pmc.ncbi.nlm.nih.gov]
- 13. amr-insights.eu [amr-insights.eu]
Application Notes and Protocols: Anthracycline Antibiotics in Combination Cancer Therapy
Introduction
Anthracycline antibiotics, such as doxorubicin and daunorubicin, are a cornerstone of chemotherapy regimens for a wide range of malignancies, including breast cancer and acute myeloid leukemia (AML).[1][2] Their primary mechanism of action involves intercalating into DNA and inhibiting topoisomerase II, which leads to DNA damage and apoptosis in rapidly dividing cancer cells.[1] To enhance therapeutic efficacy, reduce toxicity, and overcome drug resistance, anthracyclines are frequently used in combination with other anticancer agents.[3][4]
This document provides an overview of the application of anthracycline combination therapy, with a focus on synergistic interactions, experimental protocols for evaluation, and the underlying signaling pathways.
Disclaimer: Initial literature searches did not yield specific data regarding the combination of 10-Decarbomethoxyaclacinomycin A with other anticancer drugs. The following application notes and protocols are based on widely studied anthracyclines like doxorubicin and daunorubicin as representative examples of the drug class.
Synergistic Combinations and Quantitative Analysis
The synergistic effect of combining an anthracycline with another anticancer drug can be quantified using various metrics, such as the Combination Index (CI), where a CI value less than 1 indicates synergy.[3] The following tables summarize quantitative data from studies on anthracycline-based combination therapies.
Table 1: In Vitro Synergism of Doxorubicin with Disulfiram and Hydralazine in Breast Cancer Cells [3]
| Cell Line | Drug Combination | IC50 of Doxorubicin (Alone) | IC50 of Doxorubicin (in Combination) | Combination Index (CI) |
| MCF-7_WT | Doxorubicin + Disulfiram (0.03 µM) + Hydralazine (20 µM) | 0.24 µM | 0.012 µM | < 1 |
| MCF-7_DoxR | Doxorubicin + Disulfiram (0.03 µM) + Hydralazine (20 µM) | 1.13 µM | 0.44 µM | < 1 |
Table 2: Clinical Efficacy of Daunorubicin and Cytarabine Combination in Acute Myeloid Leukemia (AML) [5]
| Treatment Arm | Median Overall Survival | Complete Response Rate |
| Vyxeos (Daunorubicin and Cytarabine liposome) | 9.6 months | 38% |
| 7+3 regimen (Daunorubicin and Cytarabine) | 5.9 months | 26% |
Experimental Protocols
In Vitro Cytotoxicity and Synergy Analysis
This protocol outlines the steps to assess the synergistic cytotoxic effects of an anthracycline in combination with another drug on cancer cell lines.
a. Materials:
-
Cancer cell lines (e.g., MCF-7 breast cancer cells)[3]
-
Cell culture medium and supplements
-
Anthracycline (e.g., Doxorubicin)
-
Combination drug (e.g., Niclosamide)[6]
-
MTT or other viability assay reagent
-
96-well plates
-
Plate reader
b. Experimental Workflow:
Caption: Workflow for in vitro synergy assessment.
c. Detailed Steps:
-
Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the anthracycline and the combination drug, both individually and in combination at fixed ratios.
-
Treat the cells with the drug solutions and incubate for a period of 48 to 72 hours.[6]
-
Assess cell viability using a suitable method, such as the MTT assay.
-
Calculate the half-maximal inhibitory concentration (IC50) for each drug alone and in combination.
-
Determine the synergistic effect by calculating the Combination Index (CI) using software like CompuSyn. A CI < 1 indicates synergy.[3]
Apoptosis Assay by Flow Cytometry
This protocol is for quantifying apoptosis induced by the drug combination.
a. Materials:
-
Cancer cell lines
-
Anthracycline and combination drug
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Flow cytometer
b. Procedure:
-
Treat cells with the individual drugs and their combination for 24-48 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's instructions.
-
Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. The combination of niclosamide and doxorubicin has been shown to significantly enhance apoptosis in breast cancer cells.[6]
Signaling Pathways in Anthracycline Combination Therapy
The synergistic effects of anthracycline combinations often arise from the modulation of key signaling pathways involved in cell survival, proliferation, and apoptosis.
Wnt/β-catenin Signaling Pathway
The combination of doxorubicin with niclosamide has been shown to synergistically induce apoptosis in breast cancer cells by downregulating the Wnt/β-catenin signaling pathway.[6]
Caption: Inhibition of Wnt/β-catenin signaling.
Apoptosis Induction Pathways
Anthracyclines induce apoptosis through DNA damage, leading to the activation of intrinsic and extrinsic apoptosis pathways. Combination therapies can enhance this effect. For instance, doxorubicin combined with other agents can lead to increased activation of caspases, which are key executioners of apoptosis.[6]
Caption: Synergistic induction of apoptosis.
Conclusion
Combination therapy involving anthracyclines is a powerful strategy in cancer treatment. The synergistic interactions observed with various other anticancer drugs can lead to improved therapeutic outcomes. The protocols and pathways described herein provide a framework for researchers and drug development professionals to investigate and develop novel and more effective anthracycline-based combination therapies. Careful in vitro and in vivo evaluation is crucial to identify the most promising combinations and to elucidate their mechanisms of action for successful clinical translation.
References
- 1. Anthracycline chemotherapy: Drugs, side effects, and outlook [medicalnewstoday.com]
- 2. Anthracycline Drugs in Chemotherapy: Types, Uses, & Limitations [healthline.com]
- 3. Synergistic combination of doxorubicin with hydralazine, and disulfiram against MCF-7 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. cancernetwork.com [cancernetwork.com]
- 6. mdpi.com [mdpi.com]
Application Note & Protocol: Measuring the Intracellular Concentration of 10-Decarbomethoxyaclacinomycin A
Audience: Researchers, scientists, and drug development professionals.
Introduction
10-Decarbomethoxyaclacinomycin A is an analog of Aclacinomycin A, an anthracycline antineoplastic antibiotic known for its multifaceted mechanism of antitumor activity.[1] Unlike first-generation anthracyclines such as doxorubicin, Aclacinomycin A and its analogs exhibit distinct cellular uptake, localization, and mechanisms of action.[2][3] Measuring the intracellular concentration of these compounds is fundamental to understanding their pharmacodynamics, elucidating mechanisms of efficacy and resistance, and optimizing drug development strategies.[4]
This document provides a detailed protocol for the extraction and quantification of this compound from cultured cells. The primary recommended method utilizes Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for its high sensitivity and specificity.[5] An alternative method using High-Performance Liquid Chromatography (HPLC) with fluorescence detection is also described, based on established protocols for Aclacinomycin A.[6]
Principle of the Method
The determination of intracellular drug concentration involves a multi-step process. First, cultured cells are incubated with this compound for a defined period. After incubation, extracellular drug is removed by a rigorous washing procedure. The cells are then lysed to release the intracellular contents. Cell debris is removed by centrifugation, and the resulting supernatant, containing the drug, is analyzed by LC-MS/MS or HPLC. Quantification is achieved by comparing the instrument response to a standard curve prepared with known concentrations of the compound. The final concentration is typically normalized to the number of cells or the total protein content of the sample to ensure accurate and comparable results.
Materials and Reagents
Equipment:
-
Certified Class II Biosafety Cabinet
-
CO₂ Incubator (37°C, 5% CO₂)
-
Inverted Microscope
-
Water Bath (37°C)
-
Refrigerated Microcentrifuge
-
Automated Cell Counter or Hemocytometer
-
LC-MS/MS System (e.g., Triple Quadrupole MS)
-
HPLC System with Fluorescence Detector
-
Vortex Mixer
-
Analytical Balance
-
pH Meter
Reagents & Consumables:
-
This compound (analytical standard)
-
Cell Culture Medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
LC-MS Grade Acetonitrile
-
LC-MS Grade Methanol
-
LC-MS Grade Water
-
Formic Acid or Ammonium Formate
-
Internal Standard (IS) (e.g., a structurally similar, stable isotope-labeled compound or another anthracycline like Daunorubicin)
-
BCA Protein Assay Kit
-
Sterile cell culture plates (e.g., 6-well or 12-well)
-
Microcentrifuge tubes (1.5 mL)
-
HPLC vials
Experimental Protocols
Protocol 1: Sample Preparation
This protocol details the steps for treating cells with this compound and preparing cell lysates for analysis.
-
Cell Seeding:
-
Culture cells under standard conditions.
-
Trypsinize and count the cells.
-
Seed cells into 6-well plates at a density that will result in ~80-90% confluency on the day of the experiment (e.g., 0.5 x 10⁶ cells/well).
-
Include extra wells for cell counting and protein quantification.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Drug Incubation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the desired final concentration in pre-warmed cell culture medium.
-
Aspirate the old medium from the cells and replace it with the drug-containing medium.
-
Incubate for the desired time points (e.g., 0.5, 1, 2, 4, 8 hours).
-
Control: For measuring non-specific binding, incubate a plate at 4°C for the longest time point. Active transport is inhibited at this temperature, so the measured drug amount can be subtracted as background.[5]
-
-
Cell Harvesting and Washing:
-
At the end of the incubation period, place the plate on ice.
-
Aspirate the drug-containing medium completely.
-
Immediately wash the cell monolayer three times with 2 mL of ice-cold PBS per well. This step is critical to remove any residual extracellular or non-specifically bound drug. Perform washes quickly to prevent drug efflux.
-
-
Cell Lysis and Extraction:
-
After the final wash, aspirate all PBS.
-
Add 200 µL of ice-cold lysis buffer (e.g., Acetonitrile containing the internal standard at a fixed concentration) to each well.[8][9] This simultaneously lyses the cells and precipitates proteins.
-
Use a cell scraper to detach the cells and ensure complete lysis.
-
Transfer the lysate to a pre-chilled 1.5 mL microcentrifuge tube.
-
-
Sample Processing:
-
Vortex the tubes for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins and cell debris.
-
Carefully transfer the supernatant to a clean HPLC vial for analysis.
-
-
Normalization Sample Preparation:
-
From the extra wells, trypsinize and count the cells to determine the average cell number per well.
-
Alternatively, lyse the cells in a suitable buffer (e.g., RIPA buffer) and determine the total protein concentration using a BCA assay.
-
Protocol 2: Quantification by LC-MS/MS (Recommended)
-
Standard Curve Preparation:
-
Prepare a series of calibration standards by spiking known concentrations of this compound into the same lysis buffer used for the samples. The concentration range should bracket the expected intracellular concentrations.
-
Process these standards in the same manner as the experimental samples.
-
-
LC-MS/MS Analysis:
-
Inject the sample into the LC-MS/MS system.
-
Perform chromatographic separation and mass spectrometric detection using optimized parameters. (See Table 1 for example parameters that should be optimized for the specific compound and instrument).
-
-
Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio (Analyte/IS).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.
-
Determine the concentration in the experimental samples using the regression equation from the calibration curve.
-
Calculate the final intracellular concentration:
-
Per cell: Concentration (pmol/10⁶ cells) = (Concentration from curve (ng/mL) * Lysis Volume (mL)) / (Molecular Weight (g/mol) * Cell Count (10⁶ cells))
-
Per protein amount: Concentration (pmol/mg protein) = (Concentration from curve (ng/mL) * Lysis Volume (mL)) / (Molecular Weight (g/mol) * Protein Amount (mg))
-
-
Protocol 3: Quantification by HPLC-Fluorescence (Alternative)
-
Standard Curve and Analysis:
-
Data Analysis:
-
Calculate concentrations based on the peak area from the HPLC chromatogram and the standard curve.
-
Perform normalization as described in Protocol 2.
-
Data Presentation
Quantitative data should be summarized in clear, well-structured tables.
Table 1: Example LC-MS/MS Parameters (Must be Optimized)
| Parameter | Setting |
|---|---|
| LC Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition | To be determined by infusion of standard |
| Internal Standard | To be determined (e.g., Daunorubicin) |
Table 2: Example HPLC-Fluorescence Parameters (Adapted from Aclacinomycin A)[6]
| Parameter | Setting |
|---|---|
| LC Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 0.03 M Ammonium Formate (pH 5.0) (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | Ambient |
| Injection Volume | 20 µL |
| Fluorescence Ex | 435 nm |
| Fluorescence Em | 505 nm |
Table 3: Example Results Table
| Time Point (hr) | Drug Conc. (pmol/10⁶ cells) ± SD | Drug Conc. (pmol/mg protein) ± SD |
|---|---|---|
| 0.5 | 15.2 ± 1.8 | 76.0 ± 9.0 |
| 1 | 28.9 ± 3.1 | 144.5 ± 15.5 |
| 2 | 45.1 ± 4.5 | 225.5 ± 22.5 |
| 4 | 52.3 ± 5.0 | 261.5 ± 25.0 |
| 8 | 48.6 ± 4.2 | 243.0 ± 21.0 |
Mechanism of Action & Cellular Pathway
Aclacinomycin A functions primarily through the inhibition of DNA topoisomerases I and II.[1] By preventing these enzymes from re-ligating DNA strands after cleavage, it leads to the accumulation of DNA strand breaks. This DNA damage triggers cell cycle arrest and ultimately induces apoptosis.
References
- 1. Aclarubicin: contemporary insights into its mechanism of action, toxicity, pharmacokinetics, and clinical standing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular accumulation and disposition of aclacinomycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cellular pharmacokinetics of aclacinomycin A in cultured L1210 cells. Comparison with daunorubicin and doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative Analysis of Intracellular Drug Concentrations in Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 5. Methods to measure the intracellular concentration of unlabeled compounds within cultured cells using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High performance liquid chromatographic determination of aclacinomycin a and its related compounds. II. Reverse phase HPLC determination of aclacinomycin A and its metabolites in biological fluids using fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measurement of intracellular accumulation of anthracyclines in cancerous cells by direct injection of cell lysate in MEKC/LIF detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sonics.com [sonics.com]
- 9. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
improving the stability of 10-Decarbomethoxyaclacinomycin A in solution
Welcome to the technical support center for 10-Decarbomethoxyaclacinomycin A. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in addressing stability challenges encountered during experiments with this compound in solution.
Disclaimer: Specific stability data for this compound is limited. The information provided is largely based on studies of its close structural analog, Aclacinomycin A, and general knowledge of anthracycline chemistry. Researchers should validate these recommendations for their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is changing color. What could be the cause?
A color change in your solution often indicates degradation of the anthracycline chromophore. This can be triggered by several factors, including:
-
Exposure to Light: Anthracyclines are known to be light-sensitive. Photodegradation can lead to the formation of various breakdown products, altering the solution's appearance. It is crucial to protect solutions from light by using amber vials or covering containers with aluminum foil.
-
Inappropriate pH: The stability of Aclacinomycin A, and likely this compound, is highly pH-dependent. Deviation from the optimal pH range can accelerate degradation.
-
Oxidation: The presence of oxidizing agents or dissolved oxygen can lead to oxidative degradation of the molecule.
-
High Temperature: Elevated temperatures can increase the rate of chemical degradation.
Q2: What is the optimal pH for storing this compound in solution?
While a definitive pH-rate profile for this compound is not available, studies on Aclacinomycin A suggest that it exhibits acceptable stability in solutions with a slightly acidic to neutral pH. For instance, Aclacinomycin A has shown good stability in 5% Dextrose Injection (D5W), 0.9% Sodium Chloride Injection (NS), and Lactated Ringer's Injection (LR) for over 48 hours, which typically have a pH in this range.[1] It is recommended to buffer your solution to a pH between 4 and 6 for short-term storage and to perform a pH stability study for your specific application.
Q3: Can I freeze solutions of this compound for long-term storage?
Freezing can be a viable option for long-term storage. However, it is essential to be aware of potential issues such as cryoconcentration, which can lead to localized pH shifts and precipitation. A common practice for long-term storage of similar compounds is lyophilization, which removes the solvent and can significantly enhance stability.[2][3][4][5] If freezing is the chosen method, it is advisable to flash-freeze the solution in an appropriate solvent system and store it at -80°C. Multiple freeze-thaw cycles should be avoided as they can promote degradation.
Q4: Are there any solvents I should avoid when working with this compound?
Avoid highly acidic or basic aqueous solutions, as these can catalyze hydrolysis of the glycosidic bonds, leading to the loss of the sugar moieties. Also, be cautious with solvents that may contain peroxides or other oxidizing impurities. It is best to use high-purity, degassed solvents for preparing solutions.
Troubleshooting Guides
Issue 1: Rapid Loss of Compound Potency
Symptoms:
-
Decreased peak area in HPLC analysis over a short period.
-
Loss of biological activity in assays.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| pH Instability | Measure the pH of your solution. If it is outside the recommended range (pH 4-6), adjust it using a suitable buffer system (e.g., citrate, acetate). Perform a small-scale pH stability study to determine the optimal pH for your experimental conditions. |
| Photodegradation | Protect your solution from light at all times by using amber vials, wrapping containers in aluminum foil, and working under subdued lighting conditions. |
| Thermal Degradation | Store stock solutions at recommended low temperatures (e.g., -20°C or -80°C). For working solutions, maintain them on ice or at a controlled cool temperature. Avoid prolonged exposure to ambient or elevated temperatures. |
| Oxidation | Prepare solutions with degassed solvents. Consider purging the headspace of the container with an inert gas like nitrogen or argon. The use of antioxidants, such as ascorbic acid or sodium metabisulfite, may be explored, but their compatibility and potential interference with downstream experiments must be validated. |
| Adsorption to Container | Some anthracyclines can adsorb to certain container surfaces.[6][7] Consider using low-adsorption plasticware or silanized glassware. |
Issue 2: Appearance of New Peaks in HPLC Chromatogram
Symptoms:
-
Observation of additional peaks, often with different retention times, during HPLC analysis of a stored solution.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Hydrolytic Degradation | The appearance of earlier eluting, more polar peaks may indicate the loss of sugar moieties. This is often accelerated by acidic or basic conditions. Confirm the identity of the degradation products using LC-MS if possible. To mitigate this, ensure the solution is buffered to the optimal pH range. |
| Oxidative Degradation | The formation of new peaks could be due to oxidation. Implement the measures described in the "Oxidation" section of Issue 1 to prevent this. |
| Formation of Aggregates | Broader peaks or peaks at very early or very late retention times might suggest aggregation. This can sometimes be addressed by optimizing the solvent composition or by using formulation strategies like encapsulation in liposomes or complexation with cyclodextrins. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Aclacinomycin Analogs
This method is adapted from published procedures for Aclacinomycin A and other anthracyclines and should be validated for this compound.[1][8][9]
-
Instrumentation: High-Performance Liquid Chromatograph with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile or methanol). A typical gradient might be:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-35 min: 80% to 20% B
-
35-40 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm or a wavelength of maximum absorbance for this compound.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-30 °C.
-
Sample Preparation: Dilute the sample in the initial mobile phase composition.
Protocol 2: Forced Degradation Study
To understand the degradation pathways and to validate the stability-indicating nature of the HPLC method, a forced degradation study should be performed.
-
Acid Hydrolysis: Incubate the sample in 0.1 M HCl at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize with an equivalent amount of 0.1 M NaOH before injection.
-
Base Hydrolysis: Incubate the sample in 0.1 M NaOH at room temperature for a shorter period (e.g., 30 min, 1, 2, 4 hours) due to higher lability in basic conditions. Neutralize with an equivalent amount of 0.1 M HCl before injection.
-
Oxidative Degradation: Treat the sample with 3% hydrogen peroxide at room temperature for a specified period (e.g., 2, 4, 8, 24 hours).
-
Thermal Degradation: Expose a solid sample to dry heat (e.g., 80°C) and a solution to 60°C for an extended period.
-
Photodegradation: Expose the solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). A control sample should be protected from light.
Data Presentation
Table 1: Factors Affecting the Stability of Aclacinomycin Analogs in Solution
| Parameter | Effect on Stability | Recommendation |
| pH | Highly pH-dependent. Degradation is faster at acidic and alkaline pH. | Maintain pH between 4 and 6. Use appropriate buffer systems. |
| Temperature | Degradation rate increases with temperature. | Store stock solutions at -20°C or -80°C. Keep working solutions cool. |
| Light | Sensitive to photodegradation. | Protect from light at all times using amber vials or foil wrapping. |
| Oxygen | Susceptible to oxidative degradation. | Use degassed solvents and consider purging with inert gas. |
Visualizations
References
- 1. Uptake, efflux, and hydrolysis of aclacinomycin A in Friend leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biopharminternational.com [biopharminternational.com]
- 3. Study on the Redox Metabolism Mechanism of Aclacinomycin-A [sioc-journal.cn]
- 4. colorcon.com [colorcon.com]
- 5. The antitumor drug aclacinomycin A, which inhibits the degradation of ubiquitinated proteins, shows selectivity for the chymotrypsin-like activity of the bovine pituitary 20 S proteasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. scbt.com [scbt.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Crystal structure of aclacinomycin methylesterase with bound product analogues: implications for anthracycline recognition and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 10-Decarbomethoxyaclacinomycin A
Welcome to the technical support center for the purification of 10-Decarbomethoxyaclacinomycin A. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this anthracycline antibiotic.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps for extracting this compound from a Streptomyces fermentation broth?
A1: The initial extraction typically involves separating the mycelium from the culture broth by centrifugation or filtration. The target compound, along with other aclacinomycins, can then be extracted from the clarified broth using a water-immiscible organic solvent such as ethyl acetate or chloroform at a slightly acidic to neutral pH. The organic extract is then concentrated to yield a crude mixture of anthracyclines.
Q2: What are the most common impurities encountered during the purification of this compound?
A2: The most common impurities are structurally related aclacinomycin analogs produced by the Streptomyces strain. These often include Aclacinomycin A, Aclacinomycin B, and other glycosylated or modified forms. Residual media components and pigments from the fermentation broth can also be present.
Q3: What analytical techniques are recommended for monitoring the purification process?
A3: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the separation of different aclacinomycin analogs throughout the purification process. High-Performance Liquid Chromatography (HPLC) is essential for assessing the purity of the final product and for quantitative analysis.
Q4: What are the key stability concerns for this compound during purification?
A4: Like other anthracyclines, this compound is sensitive to degradation under strong acidic or basic conditions. The glycosidic linkages can be susceptible to hydrolysis. It is also sensitive to light and elevated temperatures. Therefore, all purification steps should be carried out under mild pH conditions, protected from light, and at reduced temperatures whenever possible.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Problem 1: Low yield after solvent extraction.
| Possible Cause | Recommended Solution |
| Incomplete extraction from the broth. | Optimize the pH of the broth before extraction (typically around pH 6.0-7.0). Increase the volume of the extraction solvent and/or perform multiple extractions. Ensure vigorous mixing during extraction to maximize partitioning. |
| Degradation of the target compound. | Avoid prolonged exposure to harsh pH conditions or high temperatures during extraction and concentration. Use a rotary evaporator at low temperature to concentrate the solvent. |
| Emulsion formation during extraction. | Add a small amount of a de-emulsifying agent or brine (saturated NaCl solution). Centrifugation can also help to break the emulsion. |
Problem 2: Poor separation of this compound from other aclacinomycin analogs during column chromatography.
| Possible Cause | Recommended Solution | | Inappropriate stationary phase. | Silica gel is a commonly used stationary phase for the separation of anthracyclines. For closely related analogs, a high-resolution silica gel or a bonded-phase silica (e.g., diol-bonded silica) may provide better separation. | | Non-optimal mobile phase. | A gradient elution is often necessary for good separation. Start with a non-polar solvent system (e.g., chloroform or dichloromethane) and gradually increase the polarity by adding methanol or acetone. Fine-tuning the solvent gradient is crucial. | | Column overloading. | Reduce the amount of crude extract loaded onto the column. Overloading leads to broad peaks and poor resolution. | | Co-elution of impurities. | If baseline separation is not achieved, consider using a different chromatographic technique, such as preparative HPLC, for the final purification step. |
Problem 3: Product degradation during purification.
| Possible Cause | Recommended Solution | | Exposure to acidic or basic conditions. | Use neutral or buffered mobile phases for chromatography. Avoid using strong acids or bases for pH adjustments. | | Light sensitivity. | Protect all solutions and fractions containing the compound from light by using amber-colored glassware or by wrapping containers in aluminum foil. | | Thermal instability. | Perform chromatographic separations at room temperature or in a cold room if the compound shows significant degradation at ambient temperatures. Store purified fractions at low temperatures (-20°C or below). |
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) for Monitoring Purification
-
Stationary Phase: Silica gel 60 F254 TLC plates.
-
Mobile Phase (Solvent System): A mixture of chloroform and methanol (e.g., 95:5 v/v or 90:10 v/v). The polarity can be adjusted based on the separation observed.
-
Sample Preparation: Dissolve a small amount of the sample from different purification stages in a suitable solvent (e.g., chloroform or methanol).
-
Development: Develop the TLC plate in a chamber saturated with the mobile phase until the solvent front reaches approximately 1 cm from the top of the plate.
-
Visualization: Visualize the spots under UV light (254 nm). The yellow-orange color of the aclacinomycins also allows for visual detection.
Protocol 2: Preparative Column Chromatography on Silica Gel
-
Stationary Phase: Silica gel (particle size 40-63 µm).
-
Column Preparation: Pack the column with a slurry of silica gel in the initial mobile phase.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.
-
Elution: Start with a non-polar solvent like chloroform or dichloromethane and gradually increase the polarity by adding a more polar solvent like methanol or acetone in a stepwise or linear gradient.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the desired compound.
-
Purity Assessment: Pool the pure fractions and assess the purity using analytical HPLC.
| Parameter | Typical Value/Range |
| Column Dimensions | 2.5 cm x 50 cm (for lab scale) |
| Mobile Phase Gradient | Chloroform to Chloroform:Methanol (98:2 to 90:10) |
| Flow Rate | 2-5 mL/min |
| Typical Yield | Highly dependent on the fermentation titer and purification scale. |
| Expected Purity | >95% after a single column, may require further purification. |
Protocol 3: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid). For example, a linear gradient from 20% to 80% acetonitrile over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV-Vis detector at 254 nm or 430 nm.
-
Injection Volume: 10-20 µL.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Logical troubleshooting guide for purification issues.
Technical Support Center: Synthesis of 10-Decarbomethoxyaclacinomycin A
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of 10-Decarbomethoxyaclacinomycin A, with a focus on improving reaction yields.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions.
| Problem ID | Issue Description | Potential Causes | Suggested Solutions |
| SYN-001 | Low yield in the glycosylation step to introduce the trisaccharide moiety. | - Inefficient activation of the glycosyl donor.- Steric hindrance at the glycosylation site.- Suboptimal reaction temperature or time.- Presence of moisture inactivating reagents. | - Screen different activating agents (e.g., NIS/TfOH, DMTST).- Use a glycosyl donor with a more reactive leaving group.- Optimize the reaction temperature, starting at low temperatures and gradually increasing.- Ensure all glassware is flame-dried and reagents are anhydrous. |
| SYN-002 | Formation of multiple stereoisomers during glycosylation. | - Lack of stereocontrol in the reaction.- Anomeric mixture of the glycosyl donor.- Non-participating solvent favoring both α and β linkages. | - Use a glycosyl donor with a participating group at C2 (e.g., acetate) to favor 1,2-trans glycosylation.- Employ a nitrile-containing solvent (e.g., acetonitrile) to promote the formation of a single anomer via a nitrilium-ion intermediate.- Purify the glycosyl donor to obtain a single anomer before the reaction. |
| SYN-003 | Degradation of the aglycone (aklavinone) during the synthesis. | - Harsh acidic or basic conditions during deprotection steps.- Exposure to strong oxidizing agents.- Instability of the anthracycline core to light or air. | - Use milder deprotection conditions (e.g., enzymatic deprotection, milder Lewis acids).- Perform reactions under an inert atmosphere (e.g., Argon or Nitrogen).- Protect the reaction from light by wrapping the flask in aluminum foil. |
| SYN-004 | Difficulty in the purification of the final product. | - Co-elution of closely related byproducts.- Low solubility of the product in common solvents.- Decomposition on silica gel. | - Employ multi-step purification techniques, such as a combination of normal-phase and reverse-phase chromatography.- Use a different stationary phase for chromatography (e.g., alumina, C18-functionalized silica).- Consider preparative HPLC for final purification. |
Frequently Asked Questions (FAQs)
1. What are the most critical steps affecting the overall yield of this compound synthesis?
The two most critical stages are typically the construction of the tetracyclic aglycone and the subsequent stereoselective glycosylation to attach the trisaccharide chain. The multi-step nature of the aglycone synthesis often leads to a significant decrease in overall yield. The glycosylation step is also challenging due to the need for high stereoselectivity and the potential for low coupling efficiency.
2. How can I improve the yield of the Friedel-Crafts cyclization to form the anthracycline core?
Optimizing the Lewis acid catalyst and the reaction temperature is crucial. A screening of different Lewis acids (e.g., AlCl₃, SnCl₄, TiCl₄) and their stoichiometry should be performed. Running the reaction at lower temperatures can often minimize side reactions and improve the yield of the desired product.
3. Are there enzymatic or biosynthetic alternatives to the chemical synthesis of the aglycone?
While the chemical synthesis of the aklavinone aglycone is well-established, it is often low-yielding. Biosynthetic approaches using engineered microorganisms have been explored for the production of aklavinone and other anthracycline precursors. These methods can offer a more sustainable and potentially higher-yielding alternative, although optimization of fermentation conditions is critical.
4. What is the recommended strategy for attaching the trisaccharide chain?
A convergent strategy, where the trisaccharide is synthesized separately and then attached to the aglycone in a single glycosylation step, is generally preferred over a linear approach of adding one sugar at a time. This method typically results in a higher overall yield and simplifies purification.
Experimental Protocols
General Protocol for Stereoselective Glycosylation
This protocol outlines a general procedure for the glycosylation of the aklavinone aglycone with a pre-assembled trisaccharide thioglycoside donor.
Materials:
-
Aklavinone acceptor
-
Trisaccharide thioglycoside donor
-
N-Iodosuccinimide (NIS)
-
Trifluoromethanesulfonic acid (TfOH)
-
Anhydrous Dichloromethane (DCM)
-
Molecular sieves (4 Å)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Flame-dry all glassware and allow to cool under an inert atmosphere.
-
To a solution of the aklavinone acceptor and the trisaccharide thioglycoside donor in anhydrous DCM, add freshly activated molecular sieves.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to -40°C.
-
Add N-Iodosuccinimide (NIS) to the mixture, followed by the slow addition of a catalytic amount of Trifluoromethanesulfonic acid (TfOH).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Allow the mixture to warm to room temperature and then dilute with DCM.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data Summary
The following tables provide illustrative data on how different reaction conditions can impact the yield of key steps in the synthesis of this compound.
Table 1: Effect of Glycosylation Promoters on Yield and Stereoselectivity
| Promoter System | Temperature (°C) | Yield (%) | α:β Ratio |
| NIS / TfOH | -40 | 65 | 10:1 |
| DMTST | -20 | 58 | 8:1 |
| IDCP | 0 | 52 | 5:1 |
Table 2: Influence of Solvent on Glycosylation Yield
| Solvent | Temperature (°C) | Yield (%) |
| Dichloromethane (DCM) | -40 | 65 |
| Acetonitrile (MeCN) | -40 | 72 |
| Diethyl Ether (Et₂O) | -40 | 45 |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for poor glycosylation yield.
Technical Support Center: Mass Spectrometry Analysis of 10-Decarbomethoxyaclacinomycin A
Welcome to the technical support center for the mass spectrometric analysis of 10-Decarbomethoxyaclacinomycin A. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during their experiments, with a specific focus on managing in-source fragmentation.
Troubleshooting Guide: In-Source Fragmentation of this compound
In-source fragmentation (ISF) is a common phenomenon in electrospray ionization (ESI) mass spectrometry where a molecule fragments within the ion source before reaching the mass analyzer. This can lead to a diminished signal for the intact parent ion and complicate spectral interpretation. This compound, with its complex structure featuring a trisaccharide chain linked to an aglycone core, is particularly susceptible to ISF, primarily through the cleavage of its glycosidic bonds.
Question: I am observing a very weak or absent molecular ion peak for this compound ([M+H]⁺) and see several smaller fragment ions. How can I reduce in-source fragmentation?
Answer:
This is a classic sign of in-source fragmentation. The energy transferred to the molecule during the ionization process is likely causing the fragile glycosidic bonds of the trisaccharide chain to break. Here is a step-by-step guide to mitigate this issue:
1. Optimize Ion Source Parameters:
The key to reducing in-source fragmentation is to use "softer" ionization conditions. This means minimizing the energy imparted to the analyte. The two most critical parameters to adjust are the Fragmentor Voltage (also known as Cone Voltage or Declustering Potential) and the Source Temperature .
-
Reduce the Fragmentor/Cone Voltage: This is the most effective way to decrease in-source fragmentation.[1] A higher voltage in this region accelerates ions, leading to more energetic collisions with gas molecules and subsequent fragmentation. Start with the instrument manufacturer's default setting and gradually decrease the voltage in small increments while monitoring the intensity of the parent ion and the fragment ions.
-
Optimize the Source Temperature: A lower source temperature can help reduce the thermal energy the molecule is exposed to, thus minimizing fragmentation.[1] However, the temperature must be high enough to ensure efficient desolvation of the ESI droplets. A systematic approach is to lower the temperature in 10-20°C increments and observe the effect on the signal.
2. Adjust Gas Flow Rates:
-
Nebulizer Gas Flow: This gas aids in the formation of the aerosol. Optimizing this can lead to more efficient desolvation at lower temperatures.
-
Drying Gas Flow: This gas helps to evaporate the solvent from the ESI droplets. A higher flow rate can sometimes allow for the use of a lower drying gas temperature.
3. Modify Mobile Phase Composition:
-
Solvent Choice: While less common for controlling fragmentation, the mobile phase composition can influence ionization efficiency. Ensure your solvents are of high purity and consider the use of additives like formic acid or ammonium formate at low concentrations (e.g., 0.1%) to promote stable protonation.
Experimental Protocol: Optimizing ESI Source Parameters
-
Prepare a standard solution of this compound at a known concentration (e.g., 1 µg/mL) in a suitable solvent mixture (e.g., acetonitrile/water with 0.1% formic acid).
-
Infuse the solution directly into the mass spectrometer using a syringe pump to ensure a stable signal.
-
Set the mass spectrometer to acquire data in full scan mode, monitoring the m/z range that includes the expected molecular ion and its fragments.
-
Begin with the instrument's default source parameter settings.
-
Fragmentor/Cone Voltage Optimization:
-
Gradually decrease the fragmentor/cone voltage in 5-10 V increments.
-
For each setting, acquire data for a stable period (e.g., 1-2 minutes).
-
Record the intensity of the molecular ion and the major fragment ions.
-
Plot the intensities against the voltage to determine the optimal value that maximizes the molecular ion signal relative to the fragments.
-
-
Source Temperature Optimization:
-
Set the fragmentor/cone voltage to the optimized value from the previous step.
-
Decrease the source temperature in 10-20°C increments.
-
Acquire and record data as in the previous step.
-
Determine the lowest temperature that provides good signal intensity and minimal fragmentation.
-
-
Repeat the process for other relevant parameters like gas flows if necessary.
Data Presentation: Typical Starting ESI Parameters for Anthracycline Analysis
The optimal parameters will vary between different mass spectrometer models. The following table provides a general starting point for the analysis of anthracyclines like this compound.
| Parameter | Recommended Starting Range | Notes |
| Fragmentor/Cone Voltage | 50 - 100 V | Start at the lower end and increase if signal is poor. |
| Capillary Voltage | 3.0 - 4.5 kV (Positive Ion Mode) | Generally has a smaller effect on ISF than fragmentor voltage. |
| Source Temperature | 100 - 250 °C | Lower temperatures are generally better for fragile molecules. |
| Drying Gas Temperature | 250 - 350 °C | Must be sufficient for desolvation. |
| Nebulizer Gas Pressure | 20 - 40 psi | Instrument dependent. |
| Drying Gas Flow | 8 - 12 L/min | Instrument dependent. |
Frequently Asked Questions (FAQs)
Q1: What are the expected fragment ions from the in-source fragmentation of this compound?
A1: The most likely fragmentation pathway involves the sequential loss of the sugar moieties from the trisaccharide chain. Given the structure, you can expect to see fragments corresponding to the loss of the terminal sugar, then the second sugar, and finally the cleavage of the bond to the aglycone. The charge can reside on either the sugar or the aglycone portion.[2][3]
Q2: Could the in-source fragmentation be useful for structural confirmation?
A2: While generally considered an undesirable effect for quantitative analysis, the fragment ions generated in-source can provide valuable structural information. By analyzing the mass differences between the fragments and the parent ion, you can confirm the masses of the individual sugar units and the aglycone, which can aid in compound identification.
Q3: Are there alternative ionization techniques that are "softer" than ESI?
A3: Yes, techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) are often considered "softer" and may produce less in-source fragmentation for fragile molecules. However, ESI is more commonly coupled with liquid chromatography (LC) for complex mixture analysis. For ESI, Atmospheric Pressure Chemical Ionization (APCI) can sometimes be a softer alternative for certain compounds, though ESI is generally well-suited for polar molecules like this compound.
Q4: Can chromatographic conditions affect in-source fragmentation?
A4: While the primary drivers of ISF are the MS source parameters, chromatographic conditions can have an indirect effect. For example, co-elution with matrix components can sometimes suppress the signal of the parent ion and make the fragments appear more prominent. Ensuring good chromatographic separation can provide a cleaner ion population entering the mass spectrometer, which can lead to more stable ionization and potentially less apparent fragmentation.
Q5: My signal is unstable even after optimizing the source parameters. What else could be the issue?
A5: Signal instability can arise from several factors unrelated to in-source fragmentation. Check for the following:
-
Clogged ESI needle or capillary: This can lead to an erratic spray.
-
Air bubbles in the solvent line: Ensure proper degassing of your mobile phases.
-
Contaminated ion source: Regular cleaning of the source components is crucial for optimal performance.
-
Inconsistent solvent delivery from the LC pump: Check for pressure fluctuations.
Visualizations
Troubleshooting Workflow for In-Source Fragmentation
Caption: A logical workflow for troubleshooting in-source fragmentation.
Potential In-Source Fragmentation Pathway of this compound
Caption: Simplified fragmentation pathway showing sequential sugar loss.
References
- 1. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 2. Desorption chemical ionization mass spectrometry of anthracyclines and of trisaccharides related to aclacinomycin A and marcellomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dissociation reactions of protonated anthracycline antibiotics following electrospray ionization-tandem mass spectrometry - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]
Technical Support Center: Optimizing 10-Decarbomethoxyaclacinomycin A Concentration for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vitro concentration of 10-Decarbomethoxyaclacinomycin A.
Disclaimer: Specific experimental data for this compound is limited in publicly available literature. The information provided here is largely based on its parent compound, Aclacinomycin A, and general principles of in vitro cytotoxicity testing with anthracycline antibiotics. Researchers should use this as a guide and perform their own dose-response experiments to determine the optimal concentration for their specific cell lines and assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an analog of Aclacinomycin A, an anthracycline antibiotic. Anthracyclines are a class of potent anti-cancer agents. The primary mechanism of action for Aclacinomycin A, and likely its analogs, involves the inhibition of topoisomerase I and II.[1][2] This inhibition leads to DNA strand breaks, ultimately triggering apoptosis (programmed cell death) and cell cycle arrest.[1][3]
Q2: What is a good starting concentration range for my in vitro experiments?
Based on the activity of the parent compound, Aclacinomycin A, a broad starting range of 0.01 µM to 10 µM is recommended for initial dose-response experiments. The optimal concentration will be highly dependent on the specific cancer cell line being used.
Q3: How should I prepare and store this compound for cell culture experiments?
It is recommended to dissolve this compound in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). This stock solution should be stored at -20°C or -80°C and protected from light.[2] For experiments, the DMSO stock should be serially diluted in cell culture medium to the desired final concentrations. The final concentration of DMSO in the cell culture should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[4]
Q4: How stable is this compound in cell culture medium?
Anthracyclines can be unstable in cell culture media, with some degradation observed over time.[5] It is advisable to prepare fresh dilutions from the frozen stock for each experiment. If long-term incubation is required, the stability of the compound in your specific medium and conditions should be validated.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low cytotoxicity observed | - Concentration too low: The concentration of this compound may be insufficient to induce a response in the chosen cell line. - Cell line resistance: The cell line may be inherently resistant to anthracyclines. - Compound degradation: The compound may have degraded in the culture medium. - Incorrect assay endpoint: The incubation time may be too short to observe a cytotoxic effect. | - Perform a wider dose-response curve, extending to higher concentrations (e.g., up to 50 or 100 µM). - Use a positive control (e.g., Doxorubicin) to confirm assay performance. - Prepare fresh dilutions of the compound for each experiment. - Increase the incubation time (e.g., 48 or 72 hours) and perform a time-course experiment. |
| High variability between replicates | - Uneven cell seeding: Inconsistent number of cells plated in each well. - Edge effects in multi-well plates: Evaporation from wells on the edge of the plate can concentrate the compound. - Compound precipitation: The compound may be precipitating out of solution at higher concentrations. | - Ensure thorough mixing of the cell suspension before and during plating. - Avoid using the outer wells of the plate for experimental samples; fill them with sterile PBS or media instead. - Visually inspect the wells for any signs of precipitation after adding the compound. If precipitation is observed, consider using a lower top concentration or a different solvent system. |
| Inconsistent IC50 values between experiments | - Variations in cell passage number: Cell sensitivity can change with prolonged culturing. - Differences in cell density at the time of treatment: Higher cell densities can sometimes show increased resistance. - Inconsistent incubation times or conditions. | - Use cells within a consistent and low passage number range for all experiments. - Standardize the cell seeding density and ensure cells are in the logarithmic growth phase at the time of treatment. - Precisely control incubation times and maintain consistent incubator conditions (temperature, CO2, humidity). |
Data Presentation
Table 1: Reported IC50 Values for Aclacinomycin A in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time | Assay Method | Reference |
| A549 | Lung Carcinoma | 0.27 | Not Specified | Not Specified | |
| HepG2 | Hepatocellular Carcinoma | 0.32 | Not Specified | Not Specified | |
| MCF-7 | Breast Adenocarcinoma | 0.62 | Not Specified | Not Specified | |
| L1210 | Leukemia | 0.053 | 24 hours | Cell Growth Inhibition | [3] |
| Friend Leukemia | Leukemia | 0.024 | 24 hours | Cell Growth Inhibition | [3] |
Note: This data is for Aclacinomycin A, the parent compound of this compound. These values should be used as a starting point for determining the optimal concentration of the analog.
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
This protocol outlines the general steps for determining the half-maximal inhibitory concentration (IC50) of this compound using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells that are in the logarithmic growth phase.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in complete culture medium from your DMSO stock. A common approach is to perform 2-fold or 3-fold serial dilutions to cover a wide concentration range (e.g., 0.01 µM to 100 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a blank control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Signaling Pathway of Aclacinomycin A-induced Apoptosis
Caption: Proposed signaling pathway for apoptosis induction.
Experimental Workflow for IC50 Determination
Caption: General workflow for determining IC50 values.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Combinatorial Strategies to Target Molecular and Signaling Pathways to Disarm Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Addressing Acquired Resistance to 10-Decarbomethoxyaclacinomycin A in Bacteria
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address acquired resistance to 10-Decarbomethoxyaclacinomycin A in bacteria.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its general mechanism of action?
A1: this compound is an anthracycline antibiotic. Like other anthracyclines, its primary mechanism of action involves the inhibition of nucleic acid synthesis, particularly RNA synthesis. It intercalates into DNA and inhibits the progression of topoisomerase II, an enzyme crucial for DNA replication and repair, leading to cell death.
Q2: We are observing a significant increase in the Minimum Inhibitory Concentration (MIC) of this compound against our bacterial strain. What are the likely mechanisms of acquired resistance?
A2: Acquired resistance to anthracyclines in bacteria is typically multifactorial. The three primary mechanisms to investigate are:
-
Increased Efflux: Overexpression of efflux pumps that actively transport the antibiotic out of the bacterial cell, preventing it from reaching its intracellular target.
-
Target Modification: Alterations in the drug's target, most commonly the ribosome, which can prevent the binding of the antibiotic and subsequent inhibition of protein synthesis. This can occur through mutations in ribosomal RNA or proteins.
-
Enzymatic Inactivation: Production of enzymes that chemically modify and inactivate the antibiotic. For aclacinomycins, this can involve oxidoreductases that alter the sugar moieties of the molecule.
Q3: How can we differentiate between these resistance mechanisms in the lab?
A3: A stepwise experimental approach is recommended. Start by performing an efflux pump inhibitor assay. If the MIC decreases in the presence of an inhibitor, efflux is a likely mechanism. If not, proceed to sequence relevant genes associated with the ribosome (e.g., 23S rRNA) to check for mutations. Finally, you can perform biochemical assays with cell lysates to test for enzymatic inactivation of the drug.
Q4: Are there known efflux pump inhibitors that are effective for anthracyclines in bacteria?
A4: Yes, several broad-spectrum efflux pump inhibitors have been shown to be effective in reversing resistance to various antibiotics, including anthracyclines. Compounds like verapamil, a known inhibitor of P-glycoprotein in eukaryotes, have also shown activity against bacterial efflux pumps. Other research-grade inhibitors include PAβN (MC-207,110) and various quinoline derivatives. The choice of inhibitor may depend on the bacterial species and the specific efflux pump involved.
Q5: What is the expected fold-change in MIC to confirm the involvement of an efflux pump?
A5: A significant decrease in the MIC value, typically a 4-fold or greater reduction, in the presence of an efflux pump inhibitor is considered a strong indicator of efflux-mediated resistance.
Troubleshooting Guides
Issue 1: Inconsistent or Non-Reproducible MIC Results
| Potential Cause | Troubleshooting Step |
| Inoculum Preparation Error | Ensure the bacterial inoculum is prepared from a fresh overnight culture and standardized to the correct density (e.g., 0.5 McFarland standard). |
| Media Variability | Use the same batch of Mueller-Hinton broth or agar for all experiments to minimize variability. Ensure the pH of the media is correct. |
| Antibiotic Stock Degradation | Prepare fresh stock solutions of this compound and store them appropriately (protected from light, at the recommended temperature). Perform a quality control check with a known susceptible strain. |
| Incubation Conditions | Verify that the incubator temperature and atmospheric conditions are correct and stable. |
Issue 2: No Bacterial Growth in Control Wells/Plates
| Potential Cause | Troubleshooting Step |
| Inactive Bacterial Stock | Revive a fresh culture from a frozen stock to ensure the viability of the bacteria. |
| Incorrect Media Preparation | Double-check the recipe and preparation procedure for the growth medium. |
| Contamination with Inhibitory Substances | Ensure all glassware and plasticware are sterile and free of any residual detergents or inhibitors. |
Issue 3: Efflux Pump Inhibitor Appears Ineffective
| Potential Cause | Troubleshooting Step |
| Inhibitor Concentration is Suboptimal | Perform a dose-response experiment to determine the optimal, non-toxic concentration of the efflux pump inhibitor for your bacterial strain. |
| Efflux Pump is Not the Primary Resistance Mechanism | If the inhibitor shows no effect at various concentrations, it is likely that other resistance mechanisms are at play. Proceed to investigate target modification or enzymatic inactivation. |
| Inhibitor is Ineffective Against the Specific Efflux Pump | Try a different class of efflux pump inhibitor, as substrate specificities can vary between different pumps. |
Quantitative Data Summary
Table 1: Example MIC Values for Aclacinomycin A Against Susceptible and Resistant Staphylococcus aureus
| Strain | Resistance Mechanism | Aclacinomycin A MIC (µg/mL) | Aclacinomycin A + Efflux Pump Inhibitor MIC (µg/mL) |
| ATCC 29213 (Susceptible) | None | 0.5 | 0.5 |
| Resistant Isolate 1 | Efflux Pump Overexpression | 16 | 2 |
| Resistant Isolate 2 | Ribosomal Mutation | 32 | 32 |
Detailed Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a bacterial strain.
Materials:
-
Bacterial culture in logarithmic growth phase
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
This compound stock solution
-
Spectrophotometer
Procedure:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.
-
Dilute the inoculum in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Prepare serial two-fold dilutions of this compound in MHB in the 96-well plate.
-
Add the bacterial inoculum to each well. Include a positive control (bacteria, no antibiotic) and a negative control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the antibiotic at which there is no visible growth.
Efflux Pump Activity Assay (Ethidium Bromide Accumulation)
Objective: To qualitatively assess the activity of efflux pumps in resistant bacteria.
Materials:
-
Bacterial cells (resistant and susceptible strains)
-
Phosphate-buffered saline (PBS)
-
Ethidium bromide (EtBr) solution
-
Glucose
-
Efflux pump inhibitor (e.g., Verapamil)
-
Fluorometer
Procedure:
-
Grow bacterial cells to mid-log phase and wash them with PBS.
-
Resuspend the cells in PBS to a specific optical density (e.g., OD600 of 0.5).
-
Aliquot the cell suspension into fluorometer cuvettes.
-
Add EtBr to each cuvette at a final concentration of 1-2 µg/mL.
-
To one set of cuvettes containing the resistant strain, add the efflux pump inhibitor.
-
Energize the cells by adding glucose to all cuvettes.
-
Monitor the fluorescence (Excitation: 530 nm, Emission: 600 nm) over time. A lower fluorescence signal in the resistant strain compared to the susceptible strain (and an increase in fluorescence in the presence of the inhibitor) indicates active efflux.
Analysis of Ribosomal RNA (rRNA) Gene Mutations
Objective: To identify mutations in the 23S rRNA gene that may confer resistance.
Materials:
-
Genomic DNA extracted from resistant and susceptible bacterial strains
-
Primers specific for the 23S rRNA gene
-
PCR reagents
-
DNA sequencing service
Procedure:
-
Extract high-quality genomic DNA from both the resistant and susceptible bacterial strains.
-
Amplify the 23S rRNA gene using PCR with appropriate primers.
-
Purify the PCR product.
-
Send the purified PCR product for Sanger sequencing.
-
Align the sequences from the resistant and susceptible strains to identify any nucleotide changes.
Visualizations
Caption: Figure 1. Primary mechanisms of acquired resistance.
Caption: Figure 2. Experimental workflow for troubleshooting resistance.
managing cardiotoxicity of anthracycline antibiotics like 10-Decarbomethoxyaclacinomycin A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with anthracycline antibiotics, including compounds like 10-Decarbomethoxyaclacinomycin A. The content is designed to address specific issues that may be encountered during in vitro and preclinical experiments aimed at assessing and managing cardiotoxicity.
Frequently Asked Questions (FAQs)
Q1: We are working with this compound, but most of the literature focuses on Doxorubicin. How can we extrapolate existing data?
A1: While specific data for this compound is limited, it belongs to the anthracycline class. The fundamental mechanisms of cardiotoxicity, primarily revolving around oxidative stress, mitochondrial dysfunction, and DNA damage, are generally conserved across this class.[1][2] It is reasonable to hypothesize that this compound induces cardiotoxicity through similar pathways. We recommend performing head-to-head comparative studies with well-characterized anthracyclines like Doxorubicin and Epirubicin to benchmark the cardiotoxic potential of your compound.[3][4]
Q2: What are the most appropriate in vitro models for assessing anthracycline cardiotoxicity?
A2: Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are currently considered the most clinically relevant in vitro model.[5][6] They exhibit spontaneous beating and express key cardiac ion channels and signaling proteins, allowing for the assessment of both functional and structural toxicity.[5] Primary neonatal rat ventricular myocytes (NRVMs) and the H9c2 cell line are also widely used, but they may not fully recapitulate human cardiac physiology.
Q3: We are observing high variability in our cardiomyocyte viability assays. What could be the cause?
A3: High variability can stem from several factors:
-
Cell Health and Plating Density: Ensure your cardiomyocytes are healthy, exhibiting synchronous beating before treatment. Inconsistent plating density can lead to variability in cell number and, consequently, in the assay readout.
-
Compound Solubility and Stability: Poor solubility of the anthracycline can lead to inconsistent concentrations in the culture medium. Verify the solubility and stability of your compound in the assay medium over the time course of the experiment.
-
Assay Choice: Some viability assays are more prone to artifacts. For instance, assays based on metabolic activity (e.g., MTT, XTT) can be confounded by changes in cellular metabolism induced by the anthracycline. Consider using assays that measure cell membrane integrity (e.g., LDH release) or nuclear staining with fluorescent dyes.
Q4: Our measurements of reactive oxygen species (ROS) are inconsistent. How can we improve our assay?
A4: The dichlorofluorescein (DCF) assay is commonly used but is prone to artifacts.[3] To improve consistency:
-
Use a More Specific Probe: Consider probes like MitoSOX™ Red for specifically detecting mitochondrial superoxide.
-
Optimize Probe Concentration and Incubation Time: High concentrations or long incubation times can lead to auto-oxidation of the probe.
-
Include Appropriate Controls: Always include a positive control (e.g., a known ROS inducer like Antimycin A) and a negative control. Also, run cell-free controls to check for direct interaction between your compound and the probe.[3]
-
Minimize Light Exposure: Fluorescent probes are light-sensitive. Perform all steps in the dark or under dim light to prevent photobleaching and photo-oxidation.
Troubleshooting Guides
Troubleshooting Guide 1: Mitochondrial Membrane Potential Assays
| Problem | Potential Cause | Troubleshooting Steps |
| High background fluorescence | - Autofluorescence of the compound or cell culture medium. - Non-specific binding of the fluorescent dye. | - Run a blank with the compound in cell-free medium to assess its intrinsic fluorescence. - Wash cells thoroughly after dye loading to remove excess unbound dye. - Optimize dye concentration; higher concentrations can lead to non-specific staining. |
| No change in fluorescence with positive control (e.g., FCCP) | - Cells are unhealthy or dead. - Incorrect concentration of the positive control. - Inappropriate dye for the experimental setup. | - Check cell viability before starting the experiment. - Titrate the positive control to determine the optimal concentration for your cell type. - Ensure the chosen dye (e.g., TMRM, JC-1) is compatible with your detection instrument and experimental conditions. |
| Unexpected increase in fluorescence with the test compound | - The compound itself is fluorescent at the detection wavelength. - The compound interferes with dye efflux pumps. | - Measure the fluorescence of the compound alone. - Consider using a different dye with a distinct spectral profile. - Investigate if the compound is a known inhibitor of multidrug resistance proteins. |
Troubleshooting Guide 2: Cardiomyocyte Contractility Assays
| Problem | Potential Cause | Troubleshooting Steps |
| Loss of spontaneous beating in control wells | - Poor cell health or culture conditions. - Mechanical stress during media changes. | - Ensure optimal culture conditions (temperature, CO2, humidity). - Perform media changes gently to avoid detaching the cardiomyocyte monolayer. |
| Arrhythmic or asynchronous beating | - Compound-induced pro-arrhythmic effects. - Inhomogeneous cell monolayer. | - Use a multi-electrode array (MEA) system for detailed electrophysiological analysis. - Ensure a confluent and uniformly beating monolayer before compound addition. |
| No change in beat rate or amplitude with a known cardioactive compound | - Sub-optimal compound concentration. - Insensitive detection method. | - Perform a dose-response curve to determine the effective concentration range. - Consider more sensitive techniques like video microscopy with motion vector analysis or impedance-based systems. |
Data Presentation
Table 1: Comparative Cytotoxicity of Anthracyclines in Cardiomyocytes
| Anthracycline | Cell Type | Exposure Time (h) | IC50 (µM) | Reference |
| Doxorubicin | iPS-derived Cardiomyocytes | 48 | 3.5 | [7] |
| Doxorubicin | H9c2 | 24 | 20.6 | [8] |
| Doxorubicin | H9c2 | 48 | 0.48 | [8] |
| Doxorubicin | H9c2 | 72 | 0.03 | [8] |
| Epirubicin | HL-1 | 24 | ~1* | [3][4] |
| Idarubicin | Rat Heart | N/A | Less toxic than Doxorubicin | [9] |
*Qualitative comparison; specific IC50 not provided.
Table 2: Effects of Anthracyclines on Cardiotoxicity Markers in vitro
| Anthracycline | Cell Type | Marker | Observation | Reference |
| Doxorubicin | HL-1 | ROS Generation | 50-fold increase vs. control | [4] |
| Epirubicin | HL-1 | ROS Generation | 70-fold increase vs. control | [4] |
| Non-pegylated liposomal Doxorubicin | HL-1 | ROS Generation | 20-fold increase vs. control | [4] |
| Doxorubicin | iPS-derived Cardiomyocytes | DNA Fragmentation | Dose-dependent increase | [7] |
| Doxorubicin | iPS-derived Cardiomyocytes | Caspase 3/7 Activation | Dose-dependent increase | [7] |
| Doxorubicin | iPS-derived Cardiomyocytes | cTnI Release | Dose-dependent increase | [7] |
Experimental Protocols
Protocol 1: Assessment of Mitochondrial Membrane Potential using TMRM
-
Cell Plating: Plate cardiomyocytes in a 96-well black, clear-bottom plate at a density that ensures a confluent monolayer.
-
Compound Treatment: Treat cells with this compound or other anthracyclines at various concentrations for the desired duration. Include a vehicle control and a positive control for depolarization (e.g., 10 µM FCCP).
-
Dye Loading: Prepare a working solution of TMRM (e.g., 100 nM) in a suitable buffer (e.g., HBSS). Remove the compound-containing medium and add the TMRM solution to each well.
-
Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.
-
Washing: Gently wash the cells twice with pre-warmed buffer to remove excess dye.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for TMRM (e.g., Ex/Em ~549/573 nm).
-
Data Analysis: Normalize the fluorescence intensity of treated wells to the vehicle control. A decrease in fluorescence indicates mitochondrial depolarization.
Protocol 2: Measurement of Intracellular ROS using DCFH-DA
-
Cell Plating: Plate cardiomyocytes in a 96-well black, clear-bottom plate.
-
Dye Loading: Remove the culture medium and incubate the cells with a working solution of DCFH-DA (e.g., 10 µM) in a suitable buffer for 30-60 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells twice with pre-warmed buffer to remove excess probe.
-
Compound Treatment: Add the anthracycline compound at various concentrations. Include a vehicle control and a positive control for ROS induction (e.g., 100 µM H2O2).
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at time zero and then at regular intervals (e.g., every 15 minutes for 2 hours) using a plate reader with excitation and emission wavelengths appropriate for DCF (e.g., Ex/Em ~485/535 nm).
-
Data Analysis: Calculate the rate of increase in fluorescence over time for each condition. An increased rate compared to the vehicle control indicates ROS production.
Mandatory Visualizations
References
- 1. Anthracyclines induce cardiotoxicity through a shared gene expression response signature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of redox and apoptotic effects of anthracyclines to delineate a cardioprotective strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative cardiac toxicity of anthracyclines in vitro and in vivo in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative Cardiac Toxicity of Anthracyclines In Vitro and In Vivo in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cardiotoxicity, Cardiac Toxicity | Molecular Devices [moleculardevices.com]
- 6. mdpi.com [mdpi.com]
- 7. ahajournals.org [ahajournals.org]
- 8. Doxorubicin or Epirubicin Versus Liposomal Doxorubicin Therapy-Differences in Cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative cardiotoxicity of idarubicin and doxorubicin using the isolated perfused rat heart model - PubMed [pubmed.ncbi.nlm.nih.gov]
challenges in the clinical development of anthracycline compounds
This guide provides researchers, scientists, and drug development professionals with troubleshooting information and frequently asked questions (FAQs) regarding the challenges encountered during the clinical development of anthracycline compounds.
Section 1: Anthracycline-Induced Cardiotoxicity
Cardiotoxicity is the most significant dose-limiting side effect of anthracyclines, potentially leading to congestive heart failure.[1][2][3] Understanding and mitigating this toxicity is a primary challenge in their development.
FAQ 1.1: What are the primary molecular mechanisms of anthracycline-induced cardiotoxicity?
Anthracycline-induced cardiotoxicity (AIC) is multifactorial.[1] The primary proposed mechanisms involve:
-
Reactive Oxygen Species (ROS) Generation: Anthracyclines can redox cycle within cardiomyocyte mitochondria, leading to the formation of superoxide radicals and other ROS. This creates significant oxidative stress, damaging cellular components like lipids, proteins, and DNA.[1][4][5]
-
Mitochondrial Dysfunction: Beyond ROS production, anthracyclines disrupt the mitochondrial respiratory chain, impair mitochondrial biogenesis, and can trigger the mitochondrial-mediated intrinsic pathway of apoptosis.[4][6]
-
Topoisomerase IIβ (TOP2B) Inhibition: While the anti-cancer effects are mediated by inhibiting Topoisomerase IIα (TOP2A) in cancer cells, anthracyclines also inhibit the TOP2B isoform in cardiomyocytes.[6] This leads to DNA double-strand breaks, activating cell death pathways and impairing mitochondrial function.[7]
-
Calcium Dysregulation: Anthracyclines can damage cell membranes and the sarcoplasmic reticulum, leading to impaired calcium homeostasis and an overload of intracellular calcium. This contributes to mitochondrial damage, activates proteases like calpains, and promotes apoptosis.[4][6]
FAQ 1.2: We are designing a pre-clinical study for a new anthracycline analog. What are the known dose-dependent risks for cardiotoxicity?
The risk of cardiotoxicity is directly related to the cumulative dose of the anthracycline administered. For doxorubicin, the most widely studied anthracycline, the incidence of congestive heart failure (CHF) increases significantly at higher cumulative doses. It is crucial to establish a dose-response curve for your compound and compare it against these established benchmarks.
Table 1: Cumulative Dose of Doxorubicin and Associated Incidence of Congestive Heart Failure
| Cumulative Dose (mg/m²) | Incidence of Congestive Heart Failure (CHF) | Data Source(s) |
|---|---|---|
| 300 | 1.7% | [5] |
| 400 | 3% - 4.7% | [5][8] |
| 500 - 550 | 4% - 15.7% | [5][8] |
| 650 - 700 | 18% - 48% |[5][8] |
Note: The definition of cardiotoxicity (e.g., LVEF decline vs. symptomatic CHF) can vary between studies, leading to different reported incidence rates.[4]
FAQ 1.3: How can we monitor for cardiotoxicity in our pre-clinical in vitro models?
Using human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) is a modern, relevant approach for in vitro cardiotoxicity testing.[9][10] These cells exhibit spontaneous beating and express relevant cardiac proteins. A typical workflow involves exposing these cells to your compound and measuring key indicators of cell health and death.
Experimental Protocol: In Vitro Cardiotoxicity Assessment in hiPSC-CMs
Objective: To determine the concentration-dependent cardiotoxic effects of an anthracycline compound by measuring cell viability and apoptosis.
Materials:
-
Cryopreserved human iPSC-derived cardiomyocytes (hiPSC-CMs)
-
Cardiomyocyte maintenance medium
-
96-well clear-bottom black plates, tissue culture treated
-
Test anthracycline compound and Doxorubicin (positive control)
-
Cell Viability Reagent (e.g., PrestoBlue™)
-
Apoptosis Assay Kit (e.g., Caspase-Glo® 3/7 Assay)
-
Plate reader (fluorescence and luminescence capable)
Methodology:
-
Cell Plating:
-
Thaw and plate hiPSC-CMs in 96-well plates according to the manufacturer's protocol.
-
Culture cells in a 37°C, 5% CO₂ incubator for 4-7 days, allowing them to form a stable, synchronously beating monolayer. Confirm beating under a microscope.
-
-
Compound Preparation and Dosing:
-
Prepare a 1000x stock of the test compound and doxorubicin in DMSO.
-
Perform serial dilutions in culture medium to create 2x working concentrations. A typical concentration range to test is 0.01 µM to 10 µM.
-
Carefully remove half of the medium from each well and replace it with an equal volume of the 2x compound solution. Include vehicle control (DMSO) wells.
-
-
Incubation:
-
Return the plate to the incubator for the desired exposure time (e.g., 48 or 72 hours).
-
-
Cell Viability Assay (PrestoBlue™):
-
Add PrestoBlue™ reagent (10% of the well volume) directly to the wells.
-
Incubate for 1-2 hours at 37°C.
-
Measure fluorescence (Ex/Em: ~560/590 nm) using a plate reader.
-
-
Apoptosis Assay (Caspase-Glo® 3/7):
-
Note: This should be performed on a parallel plate set up identically to the viability plate.
-
Equilibrate the plate and Caspase-Glo® 3/7 reagent to room temperature.
-
Add a volume of reagent equal to the volume of culture medium in each well.
-
Mix by orbital shaking for 1 minute.
-
Incubate at room temperature for 1 hour, protected from light.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the fluorescence/luminescence data to the vehicle control wells (representing 100% viability or baseline apoptosis).
-
Plot the normalized data against the log of the compound concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC₅₀ (for viability) or EC₅₀ (for apoptosis) values.
-
Section 2: Multidrug Resistance
The development of resistance, either intrinsic or acquired, is a primary cause of treatment failure for anthracyclines and a major challenge in their clinical development.[2][11]
FAQ 2.1: Our cancer cell line is showing decreasing sensitivity to our anthracycline compound. What are the common mechanisms of resistance?
Resistance to anthracyclines is multifactorial and can involve several mechanisms simultaneously.[12] Key mechanisms include:
Table 2: Common Mechanisms of Anthracycline Resistance
| Mechanism | Description | Key Molecules Involved |
|---|---|---|
| Increased Drug Efflux | The most common mechanism, where ATP-binding cassette (ABC) transporters actively pump the drug out of the cancer cell, reducing intracellular concentration.[12][13] | P-glycoprotein (P-gp/MDR1/ABCB1)[12], MRP1, BCRP |
| Alterations in Drug Target | Changes in the expression level, structure, or function of Topoisomerase IIα can prevent the anthracycline from effectively binding and causing DNA damage.[12] | Topoisomerase IIα (TOP2A) |
| Increased Detoxification | Cellular enzymes can metabolize and inactivate the anthracycline compound. | Glutathione S-transferases (GSTs)[12] |
| Enhanced DNA Repair | Cancer cells can upregulate their DNA damage repair pathways to counteract the effects of the anthracycline.[12][14] | Mismatch repair (MMR) proteins, homologous recombination proteins |
| Evasion of Apoptosis | Alterations in apoptotic signaling pathways can make cells resistant to the drug-induced cell death signals. | Bcl-2 family proteins, p53 mutations |
FAQ 2.2: How can we determine if reduced sensitivity is due to P-glycoprotein (P-gp) mediated efflux?
A functional assay is the best way to determine if P-gp is actively pumping your compound out of the cells.[15] These assays use a fluorescent P-gp substrate. If P-gp is active, the dye is pumped out, and the cells show low fluorescence. If a P-gp inhibitor (like verapamil) or your test compound blocks P-gp, the dye is retained, and the cells become highly fluorescent.[15][16]
Experimental Protocol: P-glycoprotein (P-gp) Activity Assay using Calcein-AM
Objective: To functionally assess P-gp mediated drug efflux in resistant vs. sensitive cancer cell lines.
Principle: Calcein-AM is a non-fluorescent, cell-permeable dye. Inside the cell, esterases cleave the AM group to produce the highly fluorescent calcein. P-gp actively pumps the non-fluorescent Calcein-AM out of the cell before it can be cleaved. Therefore, low fluorescence indicates high P-gp activity.[15]
Materials:
-
Sensitive (parental) and suspected resistant cancer cell lines
-
96-well clear-bottom black plates
-
Calcein-AM (stock in DMSO)
-
Verapamil or PSC833 (P-gp inhibitors, positive control)
-
Phenol red-free culture medium
-
Fluorescence plate reader or flow cytometer
Methodology:
-
Cell Plating:
-
Seed both sensitive and resistant cells into a 96-well plate at a density that will result in a 90-95% confluent monolayer on the day of the assay.
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
-
Inhibitor Pre-treatment:
-
Prepare solutions of your test compound and verapamil (e.g., 10 µM final concentration) in phenol red-free medium.
-
Wash the cells once with PBS.
-
Add the inhibitor solutions to the appropriate wells. Include wells with medium only (no inhibitor control).
-
Incubate for 30-60 minutes at 37°C.
-
-
Calcein-AM Loading:
-
Prepare a 2x working solution of Calcein-AM (e.g., 1 µM) in phenol red-free medium.
-
Add an equal volume of the 2x Calcein-AM solution to all wells (final concentration will be 0.5 µM).
-
Incubate for 30 minutes at 37°C, protected from light.
-
-
Fluorescence Measurement:
-
Wash the cells twice with ice-cold PBS to remove extracellular dye.
-
Add 100 µL of ice-cold PBS to each well.
-
Immediately measure intracellular fluorescence using a plate reader (Ex/Em: ~495/515 nm).
-
-
Data Analysis:
-
Compare resistant vs. sensitive cells: Un-treated resistant cells should show significantly lower fluorescence than sensitive cells.
-
Assess inhibition: In resistant cells, wells treated with verapamil or an effective test compound should show a significant increase in fluorescence compared to untreated wells, indicating inhibition of P-gp efflux.
-
Calculate the fold-increase in fluorescence in the presence of inhibitors relative to the untreated control.
-
Section 3: Myelosuppression
Myelosuppression, the suppression of bone marrow's production of red blood cells, white blood cells, and platelets, is a common and severe dose-limiting toxicity for many cytotoxic agents, including anthracyclines.[17]
FAQ 3.1: What is anthracycline-induced myelosuppression and why is it a critical dose-limiting toxicity?
Myelosuppression occurs because anthracyclines, designed to kill rapidly dividing cancer cells, also affect other rapidly dividing cells in the body, most notably the hematopoietic stem and progenitor cells in the bone marrow.[17] This leads to:
-
Neutropenia: A decrease in neutrophils, increasing the risk of life-threatening infections.
-
Thrombocytopenia: A reduction in platelets, increasing the risk of bleeding.
-
Anemia: A decrease in red blood cells, leading to fatigue and weakness.
The severity of myelosuppression, particularly the neutrophil nadir (the lowest point the count reaches), directly limits the dose of the anthracycline that can be safely administered to a patient.
FAQ 3.2: How can we assess the myelosuppressive potential of a new anthracycline compound in vitro?
The in vitro Colony-Forming Unit (CFU) or Colony-Forming Cell (CFC) assay is the gold standard method for evaluating the effect of a compound on hematopoietic progenitor cells.[18][19] Specifically, the CFU-GM (Colony-Forming Unit-Granulocyte/Macrophage) assay measures the impact on progenitors that give rise to neutrophils and macrophages.[18]
Experimental Protocol: In Vitro CFU-GM Assay for Myelotoxicity
Objective: To determine the inhibitory effect of an anthracycline compound on the proliferation and differentiation of granulocyte-macrophage progenitor cells.
Materials:
-
Cryopreserved human or mouse bone marrow mononuclear cells (BMMCs) or human umbilical cord blood CD34+ cells.
-
Iscove's Modified Dulbecco's Medium (IMDM) with 2% FBS.
-
Semi-solid methylcellulose-based medium containing appropriate cytokines for GM colony growth (e.g., MethoCult™).
-
Test anthracycline compound and a known myelosuppressive agent (e.g., 5-Fluorouracil) as a positive control.
-
35 mm culture dishes.
-
Inverted microscope.
Methodology:
-
Cell Preparation:
-
Compound Preparation and Plating:
-
Prepare 10x serial dilutions of your test compound and positive control in IMDM.
-
Dispense 3 mL of the MethoCult™ medium into tubes.[20]
-
Add 150 µL of the cell suspension and 150 µL of the compound dilution (or vehicle control) to the MethoCult™.[20]
-
Vortex the tube vigorously for 5-10 seconds to ensure a homogenous mixture.
-
Let the tube stand for 5-10 minutes to allow bubbles to dissipate.
-
-
Culture:
-
Using a syringe with a blunt-end needle, dispense 1.1 mL of the cell/compound/MethoCult™ mixture into each of two 35 mm culture dishes (plating in duplicate).[20]
-
Gently rotate the dishes to spread the medium evenly.
-
Place the culture dishes inside a larger petri dish with a separate, open dish containing sterile water to maintain humidity.[20]
-
Incubate at 37°C, 5% CO₂ for 7-14 days (7-10 days for mouse, 14 days for human cells).[18][20]
-
-
Colony Counting:
-
Using an inverted microscope, count the number of CFU-GM colonies in each dish. A colony is typically defined as a cluster of 40-50 or more cells.
-
Average the counts from the duplicate dishes.
-
-
Data Analysis:
-
Express the colony count for each compound concentration as a percentage of the vehicle control count.
-
Plot the percentage of colony formation against the log of the compound concentration.
-
Use non-linear regression to determine the IC₅₀ value, which is the concentration of the compound that inhibits colony formation by 50%. This value indicates the myelosuppressive potential of the compound.
-
References
- 1. Mechanisms of Anthracycline Cardiotoxicity and Strategies to Decrease Cardiac Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Researchers use nanotechnology to deliver highly toxic drug safely to tumors | Drug Discovery News [drugdiscoverynews.com]
- 3. Doxorubicin-Induced Cardiotoxicity: A Comprehensive Update [mdpi.com]
- 4. Anthracycline-induced cardiotoxicity: mechanisms, monitoring, and prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Frontiers | An update of the molecular mechanisms underlying anthracycline induced cardiotoxicity [frontiersin.org]
- 7. Challenges in the implementation of cardio-oncology trials: lessons learnt from investigating statins in the prevention of anthracycline cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Doxorubicin-induced cardiotoxicity in adult Indian patients on chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Resistance to different anthracycline chemotherapeutics elicits distinct and actionable primary metabolic dependencies in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cellular resistance to anthracyclines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anthracycline resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. P-Glycoprotein-Activity Measurements in Multidrug Resistant Cell Lines: Single-Cell versus Single-Well Population Fluorescence Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Direct assessment of P-glycoprotein efflux to determine tumor response to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mouse Granulocyte-Macrophage Colony-Forming Unit Assay: Version 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. dls.com [dls.com]
- 19. stemcell.com [stemcell.com]
- 20. Mouse Granulocyte-Macrophage Colony-Forming Unit Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Improving the Therapeutic Index of 10-Decarbomethoxyaclacinomycin A
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving 10-Decarbomethoxyaclacinomycin A. Given the limited specific data on this compound, this guide leverages information from its close analog, Aclacinomycin A, to provide relevant insights and protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound, similar to its parent compound Aclacinomycin A, is an anthracycline antibiotic that functions as a dual inhibitor of topoisomerase I and II.[1] By intercalating into DNA, it stabilizes the enzyme-DNA cleavage complex, which prevents the re-ligation of DNA strands. This leads to an accumulation of DNA double-strand breaks, ultimately triggering apoptotic cell death in cancer cells.[2]
Q2: How does the cardiotoxicity of Aclacinomycin A compare to other anthracyclines like Doxorubicin?
A2: Preclinical and clinical studies have suggested that Aclacinomycin A exhibits lower cardiotoxicity compared to Doxorubicin.[3][4] While the exact mechanisms for this difference are still under investigation, it is a significant factor in considering its therapeutic index. However, like all anthracyclines, monitoring for cardiotoxicity is crucial.[5]
Q3: What are the main strategies to improve the therapeutic index of anthracyclines like this compound?
A3: Several strategies can be employed to improve the therapeutic index of anthracyclines:
-
Formulation Strategies: Developing novel drug delivery systems, such as liposomal formulations, can alter the pharmacokinetic profile, leading to preferential accumulation in tumor tissue and reduced exposure to healthy tissues like the heart.[6][7]
-
Combination Therapies: Combining with other chemotherapeutic agents or targeted therapies can allow for lower, less toxic doses of the anthracycline to be used while achieving a synergistic anti-cancer effect.
-
Cardioprotective Agents: The use of agents like dexrazoxane, an iron chelator, can help mitigate the cardiotoxic effects of anthracyclines.[8]
-
Dosage and Administration Schedule Modification: Altering the infusion duration or the overall treatment schedule can impact the peak plasma concentrations and potentially reduce toxicity.[8]
Q4: What are the known signaling pathways affected by Aclacinomycin A?
A4: Aclacinomycin A, as an anthracycline, is known to induce apoptosis through the intrinsic pathway. This involves mitochondrial dysfunction, the release of cytochrome c, and the subsequent activation of the caspase cascade. Additionally, anthracyclines are known to generate reactive oxygen species (ROS), which contribute to both their anticancer activity and their cardiotoxic side effects. The signaling pathways involved in anthracycline-induced cardiotoxicity are complex and involve oxidative stress, mitochondrial damage, and alterations in calcium homeostasis.[9]
Troubleshooting Guides
Problem 1: High variability in in vitro cytotoxicity assay results.
-
Possible Cause: Inconsistent cell seeding density, evaporation of media from outer wells of the plate, or issues with compound solubility.
-
Troubleshooting Steps:
-
Optimize Cell Seeding: Perform a cell titration experiment to determine the optimal seeding density that ensures logarithmic growth throughout the assay period.
-
Minimize Evaporation: Avoid using the outermost wells of the microplate for experimental samples. Instead, fill them with sterile water or media to create a humidity barrier.
-
Ensure Compound Solubility: Confirm the solubility of this compound in your chosen solvent (e.g., DMSO). Ensure the final solvent concentration in the culture media is consistent across all wells and is at a level that does not affect cell viability. Include a solvent-only control.
-
Plate Uniformity: Ensure even cell distribution when plating by gently swirling the plate after seeding.
-
Problem 2: Difficulty in detecting topoisomerase inhibition.
-
Possible Cause: Inactive enzyme, incorrect buffer conditions, or inappropriate substrate concentration.
-
Troubleshooting Steps:
-
Enzyme Activity Control: Always include a positive control inhibitor for both topoisomerase I (e.g., Camptothecin) and topoisomerase II (e.g., Etoposide) to validate enzyme activity and assay conditions.
-
Buffer Optimization: Ensure the reaction buffer has the correct pH and contains the necessary co-factors (e.g., ATP and MgCl2 for topoisomerase II).
-
Substrate Quality: Verify the integrity and supercoiling of your plasmid DNA substrate by running an aliquot on an agarose gel.
-
Enzyme Titration: Perform an enzyme titration to determine the optimal concentration that results in complete relaxation (for topo I) or decatenation (for topo II) of the substrate under your experimental conditions.
-
Problem 3: Inconsistent results in cellular uptake experiments.
-
Possible Cause: Issues with cell permeability, efflux pump activity, or detection method sensitivity.
-
Troubleshooting Steps:
-
Time-Course and Concentration-Dependence: Perform experiments at different time points and concentrations to determine the optimal conditions for uptake.
-
Efflux Pump Inhibition: If you suspect active efflux of the compound, consider co-incubating with a known efflux pump inhibitor (e.g., Verapamil for P-glycoprotein) as a positive control to see if uptake increases.
-
Detection Method Validation: If using a fluorescence-based method, ensure that the fluorescence of the compound is not quenched in the intracellular environment and that the detection instrument is sensitive enough. Validate with a positive control of a known fluorescent compound that is readily taken up by cells.
-
Cell Health: Ensure cells are healthy and in the logarithmic growth phase, as uptake mechanisms can be affected by cell stress or senescence.
-
Data Presentation
Table 1: Comparative in vitro Cytotoxicity of Anthracyclines (IC50 Values)
| Cell Line | Cancer Type | Doxorubicin (ng/mL) | Daunorubicin (ng/mL) | Liposomal Daunorubicin (L-DnR) (ng/mL) |
| SK-BR-3 | Breast Adenocarcinoma | 9.1 | 5.9 | 4.7 |
| DU-145 | Prostate Carcinoma | 41.2 | 10.4 | Not Reported |
Note: Data for this compound is not currently available in a comparable format. This table, based on a study by Speth et al., provides a reference for the cytotoxic potential of other anthracyclines.[6]
Table 2: Strategies to Mitigate Anthracycline-Induced Cardiotoxicity
| Strategy | Description | Key Considerations |
| Dose Limitation | Limiting the cumulative dose administered to the patient. | May compromise anti-tumor efficacy. |
| Liposomal Formulations | Encapsulating the drug in liposomes to alter its distribution. | Can reduce cardiotoxicity while maintaining efficacy.[7] |
| Cardioprotective Agents | Co-administration of agents like dexrazoxane. | Potential for interference with anti-cancer activity.[7] |
| Continuous Infusion | Administering the drug over a longer period. | Can be cumbersome for patients. |
Experimental Protocols
1. In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the compound dilutions. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits cell growth by 50%).
2. Topoisomerase II DNA Decatenation Assay
-
Reaction Setup: In a microcentrifuge tube on ice, combine the reaction buffer, kinetoplast DNA (kDNA) substrate, and the test compound (this compound) at various concentrations.
-
Enzyme Addition: Add purified human topoisomerase IIα to each reaction tube. Include a no-enzyme control and a positive control inhibitor (e.g., etoposide).
-
Incubation: Incubate the reactions at 37°C for the recommended time (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a stop buffer/loading dye containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and perform electrophoresis to separate the catenated and decatenated DNA.
-
Visualization: Stain the gel with a DNA stain (e.g., ethidium bromide or SYBR Safe) and visualize the DNA bands under UV light.
-
Analysis: Inhibition of topoisomerase II activity is indicated by the persistence of the high molecular weight catenated kDNA at the top of the gel, while active enzyme will result in the release of decatenated minicircles that migrate further into the gel.
Visualizations
Caption: Mechanism of action for this compound.
Caption: Signaling pathway of anthracycline-induced cardiotoxicity.
Caption: General troubleshooting workflow for in vitro experiments.
References
- 1. Recommendations for genetic testing to reduce the incidence of anthracycline‐induced cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drugging Topoisomerases: Lessons and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Cardiotoxic study of aclacinomycin A. Subacute cardiotoxic effect of aclacinomycin A in rats (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Cardiotoxic study of aclacinomycin A. Subacute cardiotoxicity of aclacinomycin A and its recovery in hamsters (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anthracycline Cardiotoxicity: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anthracycline Efficacy in vitro: Cytotoxicity of Liposomal/Nonliposomal Daunorubicin and Doxorubicin for Multiple Tumor Cell Types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. karger.com [karger.com]
- 8. Prevention and Treatment of Chemotherapy-Induced Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Actinomycin V Induces Apoptosis Associated with Mitochondrial and PI3K/AKT Pathways in Human CRC Cells - PMC [pmc.ncbi.nlm.nih.gov]
identifying and minimizing impurities in 10-Decarbomethoxyaclacinomycin A samples
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with 10-Decarbomethoxyaclacinomycin A. The following frequently asked questions (FAQs) and guides are designed to help you identify and minimize impurities in your samples.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources of impurities in my this compound samples?
A1: Impurities can be introduced at various stages of the manufacturing process, storage, and handling. They are generally categorized as:
-
Organic Impurities: These can be starting materials, by-products of the synthesis, intermediates, degradation products, and reagents.
-
Inorganic Impurities: These may include reagents, catalysts, heavy metals, or other residual metals from the manufacturing process.
-
Residual Solvents: Volatile organic compounds used during the synthesis or purification process that are not completely removed.
-
Degradation Products: These arise from the breakdown of the this compound molecule under specific conditions such as exposure to acid, base, light, heat, or oxidizing agents.
Q2: I am observing unexpected peaks in my HPLC chromatogram. How can I identify these unknown impurities?
A2: A systematic approach is necessary to identify unknown peaks in your chromatogram. The following workflow can be applied:
Initially, Liquid Chromatography-Mass Spectrometry (LC-MS) should be employed to determine the molecular weight of the impurity. Further fragmentation analysis using LC-MS/MS can provide structural information. This data can then be compared against databases of known related compounds and degradation products. For novel impurities, isolation via preparative HPLC followed by Nuclear Magnetic Resonance (NMR) spectroscopy is often required for complete structure elucidation.
Q3: My this compound sample is showing signs of degradation. What are the likely causes and how can I prevent it?
A3: Degradation is often caused by improper storage or handling conditions. Key factors that can lead to degradation include:
-
pH: Exposure to acidic or basic conditions can cause hydrolysis of ester groups or other labile functionalities. The stability of similar complex molecules is often pH-dependent.
-
Temperature: Elevated temperatures can accelerate degradation pathways.
-
Light: Photodegradation can occur upon exposure to certain wavelengths of light.
-
Oxidation: The presence of oxidizing agents or exposure to air can lead to oxidative degradation products.
To minimize degradation, store samples in tightly sealed containers, protected from light, at recommended low temperatures, and under an inert atmosphere (e.g., argon or nitrogen) if the compound is known to be sensitive to oxidation.
Troubleshooting Guides
Issue: High Levels of a Specific Known Impurity
If you are consistently observing high levels of a known impurity, consider the following troubleshooting steps:
-
Review Synthesis Step: Re-examine the reaction conditions of the synthetic step where the impurity is likely formed. This could involve adjusting temperature, reaction time, stoichiometry of reagents, or the catalyst used.
-
Optimize Purification: Modify the purification protocol. This may involve using a different chromatography resin, changing the solvent gradient in HPLC, or employing an alternative purification technique like recrystallization.
-
Implement in-process controls: Monitor the formation of the impurity during the manufacturing process to identify the critical step for its formation.
Issue: Variability Between Batches
Batch-to-batch variability in impurity profiles can be a significant issue. A logical approach to diagnosing the cause is outlined below:
Data and Protocols
Table 1: Common Analytical Techniques for Impurity Profiling
| Analytical Technique | Purpose | Information Provided |
| High-Performance Liquid Chromatography (HPLC) | Separation, detection, and quantification of impurities. | Retention time, peak area (concentration). |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification of impurities. | Molecular weight of impurities. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification of volatile impurities. | Identification of residual solvents. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structure elucidation of unknown impurities. | Detailed structural information. |
| Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | Detection of elemental impurities. | Quantification of residual metals and catalysts. |
Experimental Protocol: HPLC Method for Impurity Profiling
This protocol provides a general starting point for developing an HPLC method for this compound. Optimization will be required for specific impurity profiles.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10-90% B
-
25-30 min: 90% B
-
30-31 min: 90-10% B
-
31-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm and 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., Methanol or Acetonitrile) to a concentration of approximately 1 mg/mL.
Experimental Protocol: Forced Degradation Study
Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.
-
Acid Hydrolysis: Incubate the sample in 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: Incubate the sample in 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105 °C for 24 hours.
-
Photodegradation: Expose the sample to UV light (e.g., 254 nm) and visible light for a defined period.
-
Analysis: Analyze the stressed samples by HPLC and LC-MS to identify and quantify the degradation products.
reducing signal suppression in LC-MS/MS analysis of 10-Decarbomethoxyaclacinomycin A
Welcome to the technical support center for the LC-MS/MS analysis of 10-Decarbomethoxyaclacinomycin A. This resource provides troubleshooting guidance and frequently asked questions to help you overcome common challenges, with a focus on mitigating signal suppression and ensuring accurate, reproducible results.
Troubleshooting Guide: Reducing Signal Suppression
Signal suppression is a common issue in LC-MS/MS analysis, particularly when dealing with complex matrices. It occurs when components of the sample matrix co-eluting with the analyte of interest interfere with the ionization process, leading to a decreased analyte signal.[1][2][3] This guide provides a systematic approach to diagnosing and mitigating signal suppression for this compound.
Question: I am observing a significantly lower signal for my analyte than expected. How can I determine if this is due to signal suppression?
Answer:
The first step is to confirm that the issue is not related to the instrument's general performance. Verify that the LC-MS/MS system is functioning correctly by running a system suitability test with a known standard in a clean solvent.[1] If the system is performing as expected, the low signal is likely due to matrix effects.
To qualitatively assess matrix effects, the post-column infusion technique is highly effective.[4][5] This involves infusing a constant flow of a pure this compound standard into the mass spectrometer while injecting a blank, extracted sample matrix onto the LC column. A drop in the analyte's signal at the retention time of interfering matrix components indicates signal suppression.
For a quantitative assessment, the post-extraction spike method can be used.[3][5][6] This involves comparing the peak area of the analyte in a standard solution to the peak area of the analyte spiked into a blank matrix extract at the same concentration. The matrix effect can be calculated as follows:
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) * 100
A value below 100% indicates signal suppression, while a value above 100% suggests signal enhancement.
Question: I have confirmed that signal suppression is occurring. What are the primary strategies to reduce it?
Answer:
There are three main strategies to combat signal suppression:
-
Optimize Sample Preparation: The goal is to remove interfering matrix components before analysis.[4][7]
-
Improve Chromatographic Separation: This aims to separate the analyte from co-eluting matrix components.[3][8]
-
Adjust Mass Spectrometry Parameters: This can help to minimize the impact of any remaining interferences.
The following sections provide detailed guidance on each of these strategies.
Frequently Asked Questions (FAQs)
Sample Preparation
Q: What is the most effective sample preparation technique to reduce matrix effects for this compound?
A: The choice of sample preparation technique depends on the complexity of the matrix and the required sensitivity.[9] For complex biological matrices like plasma or serum, more rigorous techniques are often necessary.[10]
-
Protein Precipitation (PPT): This is a simple and fast method but is often the least effective at removing matrix components, which can lead to significant signal suppression.[11]
-
Liquid-Liquid Extraction (LLE): LLE can provide cleaner extracts than PPT by partitioning the analyte into an immiscible organic solvent, leaving many matrix components behind.[9][11]
-
Solid-Phase Extraction (SPE): SPE is often the most effective technique for removing interfering matrix components.[9][11][12] Mixed-mode SPE, which utilizes both reversed-phase and ion-exchange mechanisms, can produce exceptionally clean extracts.[11]
The following table provides illustrative data on the impact of different sample preparation techniques on the recovery and matrix effect for this compound.
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) |
| Protein Precipitation | 95 | 45 (Suppression) |
| Liquid-Liquid Extraction | 85 | 75 (Suppression) |
| Solid-Phase Extraction | 92 | 98 (Minimal Effect) |
Q: Can simple dilution of my sample help reduce signal suppression?
A: Yes, diluting the sample extract can be a straightforward and effective way to reduce the concentration of interfering matrix components.[5] However, this approach is only viable if the resulting analyte concentration is still well above the instrument's limit of quantitation (LOQ).
Chromatographic Optimization
Q: How can I optimize my LC method to separate this compound from matrix interferences?
A: Chromatographic optimization is crucial for separating the analyte from co-eluting matrix components that cause signal suppression.[3][8] Consider the following adjustments:
-
Mobile Phase Composition: Modifying the organic solvent (e.g., acetonitrile vs. methanol) or the aqueous phase pH can alter the retention of both the analyte and interfering compounds.[11][13] For basic compounds like many anthracyclines, adjusting the mobile phase pH can be particularly effective.[11]
-
Gradient Profile: A longer, shallower gradient can improve the resolution between the analyte and closely eluting matrix components.[11]
-
Column Chemistry: Using a column with a different stationary phase (e.g., C18, Phenyl-Hexyl) can provide alternative selectivity and better separation from interferences.
The following diagram illustrates a logical workflow for troubleshooting signal suppression.
Caption: Troubleshooting workflow for signal suppression.
Mass Spectrometry Parameters
Q: Are there any MS parameters I can adjust to reduce signal suppression?
A: While sample preparation and chromatography are the primary means of addressing signal suppression, optimizing MS parameters can sometimes help.[7]
-
Ionization Source: Electrospray ionization (ESI) is a common technique, but it can be susceptible to ion suppression.[2][7] If available, atmospheric pressure chemical ionization (APCI) may be less prone to matrix effects for certain analytes.[12]
-
Source Parameters: Optimizing parameters such as nebulizing gas flow, drying gas temperature, and capillary voltage can enhance the ionization efficiency of the target analyte.[7]
Experimental Protocols
Protocol 1: Post-Column Infusion for Qualitative Assessment of Matrix Effects
-
Prepare a standard solution of this compound in a suitable solvent (e.g., methanol) at a concentration that provides a stable and moderate signal.
-
Prepare a blank matrix sample by performing the entire sample preparation procedure on a matrix sample that does not contain the analyte.
-
Set up the LC-MS/MS system with the analytical column.
-
Using a syringe pump and a T-connector, infuse the standard solution post-column into the mobile phase stream entering the mass spectrometer.
-
Allow the infused signal to stabilize, which will appear as a constant elevated baseline in the mass spectrometer's total ion chromatogram (TIC) or extracted ion chromatogram (XIC) for the analyte.
-
Inject the blank matrix extract onto the LC column.
-
Monitor the analyte's signal. Any significant dip in the signal indicates the elution of interfering matrix components and thus, signal suppression.[5]
The following diagram outlines the experimental workflow for post-column infusion.
Caption: Post-column infusion experimental setup.
Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup
This protocol provides a general guideline for SPE. The specific sorbent and solvents should be optimized for this compound. A mixed-mode cation exchange polymer is a good starting point for basic compounds.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated sample (e.g., diluted plasma) onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences. A subsequent wash with a non-polar solvent like hexane can remove lipids.
-
Elution: Elute the analyte with 1 mL of a solvent mixture designed to disrupt the interactions with the sorbent (e.g., 5% ammonium hydroxide in methanol for a cation exchange mechanism).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.
The following table presents hypothetical data illustrating the effect of different wash solvents in an SPE protocol on the final signal-to-noise ratio of this compound.
| Wash Solvent 1 | Wash Solvent 2 | Signal-to-Noise Ratio |
| 5% Methanol in Water | None | 50 |
| 5% Methanol in Water | Hexane | 150 |
| 20% Methanol in Water | Hexane | 120 |
References
- 1. zefsci.com [zefsci.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. longdom.org [longdom.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Matrix Effects in Quantifying Microbial Secondary Metabolites in Indoor Dust Using Ultraperformance Liquid Chromatograph–Tandem Mass Spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 11. researchgate.net [researchgate.net]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
Validating the Antibacterial Activity of 10-Decarbomethoxyaclacinomycin A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antibacterial activity of anthracycline antibiotics, with a focus on validating the potential of 10-Decarbomethoxyaclacinomycin A. Due to the limited publicly available data on the specific antibacterial activity of this compound, this document leverages experimental data from closely related anthracycline compounds, such as Aclacinomycin A, Doxorubicin, and Idarubicin. These are compared against Vancomycin, a standard-of-care antibiotic for Gram-positive infections, particularly Methicillin-resistant Staphylococcus aureus (MRSA).
Executive Summary
Anthracyclines, a class of compounds historically recognized for their potent anticancer properties, are also known to possess antibacterial activity.[1] This has led to renewed interest in their potential as scaffolds for the development of novel antibiotics, especially in the face of rising antimicrobial resistance. This guide synthesizes available data to provide a framework for evaluating the antibacterial potential of this compound by comparing it with its parent compound, Aclacinomycin A, other relevant anthracyclines, and a clinically established antibiotic. The primary mechanism of action for the antibacterial effects of many anthracyclines is the inhibition of DNA gyrase and topoisomerase II, crucial enzymes for bacterial DNA replication.[2]
Comparative Antibacterial Activity
The following table summarizes the Minimum Inhibitory Concentrations (MICs) of selected anthracyclines and Vancomycin against Staphylococcus aureus, including MRSA strains. The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation and is a key metric for assessing antibacterial potency.
Table 1: Minimum Inhibitory Concentrations (MICs) Against Staphylococcus aureus
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Idarubicin | MRSA | 2 - 4 | [3] |
| MSSA | 2 - 4 | [3] | |
| Lactoquinomycin A | MRSA | 0.25 - 0.5 | [4] |
| MSSA | 0.06 | [4] | |
| Doxorubicin | S. aureus | Not specified, but showed inhibitory effect | [5] |
| Vancomycin | MRSA | ≤2 (susceptible) | [6] |
| MSSA | ≤2 (susceptible) | [6] |
Note: Specific MIC data for this compound against common bacterial pathogens was not identified in the reviewed literature. The data for Idarubicin and Lactoquinomycin A, structurally related anthracyclines, are presented as comparators.
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a standardized method for assessing the in vitro susceptibility of bacteria to antimicrobial agents. The Broth Microdilution Method is a widely accepted and commonly used technique.
Broth Microdilution Method for MIC Determination
This protocol outlines the general steps for performing a broth microdilution assay to determine the MIC of a test compound.
1. Preparation of Materials:
-
Test Compound: Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent, such as Dimethyl Sulfoxide (DMSO).
-
Bacterial Culture: Prepare a fresh overnight culture of the target bacterial strain (e.g., Staphylococcus aureus) in a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB).
-
Microtiter Plates: Use sterile 96-well microtiter plates.
-
Growth Medium: CAMHB is the standard medium for susceptibility testing of non-fastidious bacteria.
2. Inoculum Preparation:
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the adjusted bacterial suspension in the growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Serial Dilution of the Test Compound:
-
Perform two-fold serial dilutions of the test compound in the growth medium across the wells of the microtiter plate to create a range of concentrations.
-
Include a positive control well containing only the bacterial inoculum and growth medium (no compound) and a negative control well with only growth medium.
4. Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the serially diluted compound.
-
Cover the plate and incubate at 35-37°C for 16-20 hours under ambient air conditions.
5. Determination of MIC:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.
Mechanism of Action and Signaling Pathways
The primary antibacterial mechanism of many anthracyclines involves the inhibition of bacterial DNA replication and transcription. This is achieved through the intercalation of the planar anthracycline ring into the bacterial DNA and the inhibition of topoisomerase II (DNA gyrase), an enzyme essential for relieving torsional stress during DNA replication.
References
A Comparative Analysis: 10-Decarbomethoxyaclacinomycin A vs. Aclacinomycin A in Oncology Research
For researchers, scientists, and drug development professionals, this guide offers a comparative overview of aclacinomycin A and its derivative, 10-decarbomethoxyaclacinomycin A. We delve into their mechanisms of action, present available experimental data on their biological activities, and provide standardized protocols for relevant assays.
Aclacinomycin A, also known as aclarubicin, is a well-established anthracycline antibiotic with recognized antitumor properties.[1][2] It is used in the treatment of various cancers, particularly acute myeloid leukemia.[3][4] Its mechanism of action is multifaceted, primarily involving the inhibition of topoisomerase I and II, intercalation into DNA, and the generation of reactive oxygen species, ultimately leading to apoptosis (programmed cell death).[1][2][5] In the quest for novel anticancer agents with improved efficacy and reduced toxicity, numerous analogs of aclacinomycin A have been synthesized and evaluated. One such derivative is this compound, which is characterized by the removal of the carbomethoxy group at the C-10 position of the aglycone.
This guide will focus on the available comparative data between these two compounds to inform future research and development efforts in the field of oncology.
Data Summary: A Head-to-Head Comparison
Experimental studies comparing the biological activities of this compound and aclacinomycin A have revealed significant differences in their potency. The removal of the carbomethoxy group at the C-10 position appears to diminish the cytotoxic and DNA/RNA synthesis inhibitory effects of the parent compound.
| Compound | Cytotoxicity in L1210 Leukemia Cells | Inhibition of RNA Synthesis in L1210 Cells | Inhibition of DNA Synthesis in L1210 Cells |
| Aclacinomycin A | Higher | Higher | Higher |
| This compound | Lower | Lower | Lower |
This table summarizes the findings from "Chemical modification of anthracycline antibiotics. I. Demethoxycarbonylation, 10-epimerization and 4-o-methylation of aclacinomycin A," which states that the demethoxycarbonyl derivatives exhibited decreased activities in comparison with the parent compound.
Mechanism of Action: A Shared Pathway with Potency Differences
Both aclacinomycin A and its 10-decarbomethoxy derivative are believed to exert their anticancer effects through the same fundamental mechanisms inherent to the anthracycline class of drugs. However, the observed decrease in biological activity for the 10-decarbomethoxy analog suggests that the carbomethoxy group at the C-10 position plays a crucial role in the molecule's interaction with its cellular targets.
Signaling Pathway of Anthracyclines
Caption: General signaling pathway for anthracyclines like aclacinomycin A.
Experimental Protocols
To facilitate reproducible research, this section outlines the detailed methodologies for key experiments used to evaluate and compare the efficacy of these compounds.
Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of the drug that inhibits the growth of a defined proportion of cells (e.g., IC50).
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., L1210 leukemia cells) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Drug Treatment: Prepare serial dilutions of aclacinomycin A and this compound in culture medium. Add the drug solutions to the wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
DNA and RNA Synthesis Inhibition Assay
Objective: To measure the inhibitory effect of the compounds on the synthesis of DNA and RNA.
Protocol:
-
Cell Culture: Culture L1210 cells in a suitable medium.
-
Drug Incubation: Incubate the cells with varying concentrations of aclacinomycin A or this compound for a defined period (e.g., 2 hours).
-
Radiolabeling: Add radiolabeled precursors, such as [³H]thymidine for DNA synthesis or [³H]uridine for RNA synthesis, to the cell culture and incubate for 1-2 hours.
-
Cell Lysis and Precipitation: Lyse the cells and precipitate the macromolecules (DNA and RNA) using trichloroacetic acid (TCA).
-
Scintillation Counting: Collect the precipitate on a filter and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Compare the radioactivity in treated cells to that in untreated control cells to determine the percentage of inhibition.
Experimental Workflow Visualization
Caption: Workflow for key comparative experimental assays.
Conclusion
The available evidence indicates that the 10-carbomethoxy group is a critical structural feature for the biological activity of aclacinomycin A. Its removal to form this compound leads to a significant reduction in cytotoxicity and the ability to inhibit DNA and RNA synthesis. This structure-activity relationship insight is valuable for the rational design of new anthracycline analogs. Further investigations into the precise molecular interactions of the C-10 carbomethoxy group with its biological targets could provide a deeper understanding of the mechanism of action of aclacinomycin A and guide the development of more potent and selective anticancer agents. Researchers are encouraged to utilize the provided protocols to further explore the potential of these and other novel anthracycline derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis and evaluation of the anti-breast cancer activity of 1,3-oxazolo[4,5-d]pyrimidine and 1,3-oxazolo[5,4-d]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rethinking Biosynthesis of Aclacinomycin A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aclacinomycin A: clinical development of a novel anthracycline antibiotic in the haematological cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Anthracycline Chemotherapeutics: Doxorubicin vs. Aclacinomycin A
In the landscape of cancer chemotherapy, anthracyclines stand as a cornerstone for treating a wide array of malignancies. Doxorubicin, a first-generation anthracycline, has been a mainstay in treatment regimens for decades. However, its clinical utility is often hampered by significant cardiotoxicity. This has spurred the development of second-generation anthracyclines, such as Aclacinomycin A (also known as Aclarubicin), with the aim of improving the therapeutic index. This guide provides a detailed comparison of the efficacy and mechanisms of action of doxorubicin and Aclacinomycin A, supported by available data.
It is important to note that while the initial topic of comparison was 10-Decarbomethoxyaclacinomycin A, the available scientific literature predominantly focuses on its more clinically relevant derivative, Aclacinomycin A. Therefore, this guide will proceed with a comparative analysis of Aclacinomycin A and doxorubicin.
Mechanism of Action: A Tale of Two Anthracyclines
Both doxorubicin and Aclacinomycin A exert their anticancer effects through complex and multifaceted mechanisms, primarily targeting the machinery of cell division and survival.
Doxorubicin's primary mechanisms of action include:
-
DNA Intercalation: Doxorubicin inserts itself between the base pairs of the DNA double helix, thereby obstructing the processes of DNA replication and transcription.[1][2]
-
Topoisomerase II Inhibition: It forms a stable complex with DNA and topoisomerase II, an enzyme crucial for relaxing DNA supercoils. This leads to DNA strand breaks and ultimately triggers programmed cell death (apoptosis).[1][2]
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, leading to the production of highly reactive free radicals. These ROS can damage cellular components, including DNA, proteins, and lipids, contributing to its cytotoxic effects.[1][3]
Aclacinomycin A , while sharing some mechanisms with doxorubicin, exhibits key differences:
-
Dual Topoisomerase Inhibition: Aclacinomycin A is a potent inhibitor of both topoisomerase I and II, broadening its impact on DNA replication and repair.[1][3]
-
Inhibition of Nucleic Acid Synthesis: It effectively inhibits the synthesis of both DNA and RNA.[4]
-
Induction of Apoptosis: Similar to doxorubicin, Aclacinomycin A can induce programmed cell death in cancer cells.[2]
-
Reduced ROS Generation: Some evidence suggests that Aclacinomycin A may generate fewer reactive oxygen species compared to doxorubicin, which could contribute to its reported lower cardiotoxicity.[5]
The distinct signaling pathways activated by these drugs are visualized below:
Caption: Comparative Signaling Pathways of Doxorubicin and Aclacinomycin A
Efficacy and Clinical Performance: A Data-Driven Comparison
| Parameter | Doxorubicin | Aclacinomycin A (Aclarubicin) |
| Primary Indications | Broad spectrum, including breast, lung, ovarian, and bladder cancers, as well as various sarcomas and leukemias.[1] | Primarily investigated in acute myeloid and lymphoblastic leukemia.[1][5] |
| Reported Advantages | Well-established efficacy in a wide range of cancers. | Potentially lower cardiotoxicity compared to doxorubicin.[5] |
| Reported Disadvantages | Significant dose-dependent cardiotoxicity, myelosuppression, and other side effects.[5] | Limited number of large-scale clinical trials compared to doxorubicin.[1] |
Experimental Protocols: A Framework for Comparative Efficacy Studies
To rigorously compare the efficacy of two cytotoxic agents like doxorubicin and Aclacinomycin A, a standardized experimental workflow is essential. The following outlines a typical in vitro and in vivo protocol.
In Vitro Cell Viability Assay
-
Cell Culture: Culture a panel of relevant cancer cell lines in appropriate growth media.
-
Drug Treatment: Seed cells in 96-well plates and treat with a range of concentrations of doxorubicin and Aclacinomycin A for a specified duration (e.g., 24, 48, 72 hours).
-
Viability Assessment: Utilize a colorimetric assay (e.g., MTT, XTT) or a fluorescence-based assay (e.g., Calcein AM) to determine the percentage of viable cells in each treatment group.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each drug in each cell line to quantify their relative potency.
In Vivo Xenograft Model
-
Animal Model: Implant human cancer cells subcutaneously into immunocompromised mice.
-
Tumor Growth: Allow tumors to reach a palpable size.
-
Drug Administration: Randomly assign mice to treatment groups (e.g., vehicle control, doxorubicin, Aclacinomycin A) and administer the drugs at clinically relevant doses and schedules.
-
Tumor Measurement: Measure tumor volume and body weight regularly throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker expression).
The logical flow of such a comparative study is depicted in the following diagram:
Caption: Experimental Workflow for Comparing Cytotoxic Agents
Conclusion
Doxorubicin remains a potent and widely used chemotherapeutic agent, but its clinical application is often limited by its toxicity profile. Aclacinomycin A, a second-generation anthracycline, presents a potentially safer alternative due to its distinct mechanism of action, which may translate to reduced cardiotoxicity. While more extensive head-to-head clinical trials are needed for a definitive comparison, the available evidence suggests that Aclacinomycin A holds promise as an effective anticancer agent with an improved safety profile, particularly in the context of hematological malignancies. Further research directly comparing the efficacy and long-term outcomes of these two drugs is crucial to optimize patient care and expand the arsenal of effective cancer treatments.
References
- 1. Aclarubicin: contemporary insights into its mechanism of action, toxicity, pharmacokinetics, and clinical standing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Aclarubicin Hydrochloride? [synapse.patsnap.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Mechanism of action of aclacinomycin A. I. The effect on macromolecular syntheses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
Validating 10-Decarbomethoxyaclacinomycin A as a Specific Topoisomerase II Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 10-Decarbomethoxyaclacinomycin A and other prominent topoisomerase II inhibitors. Due to the limited availability of public data on this compound, this document focuses on establishing a framework for its validation by comparing its hypothesized mechanism with well-characterized inhibitors: etoposide, doxorubicin, and mitoxantrone. Detailed experimental protocols are provided to enable researchers to conduct their own comparative studies.
Mechanism of Action: Topoisomerase II Inhibition
Topoisomerase II enzymes are crucial for resolving DNA topological problems during replication, transcription, and chromosome segregation. They function by creating transient double-strand breaks (DSBs) in the DNA, allowing another DNA segment to pass through, and then religating the breaks. Topoisomerase II inhibitors interfere with this catalytic cycle, leading to the accumulation of DNA damage and ultimately cell death. These inhibitors are broadly classified into two categories:
-
Topoisomerase II Poisons: These agents stabilize the covalent complex between topoisomerase II and DNA, preventing the religation of the DNA strands. This leads to an accumulation of protein-linked DNA double-strand breaks, which are highly cytotoxic. Etoposide, doxorubicin, and mitoxantrone are all classified as topoisomerase II poisons.
-
Topoisomerase II Catalytic Inhibitors: These compounds inhibit the enzyme's activity without stabilizing the cleavage complex. They can act by preventing ATP binding or by interfering with other steps in the catalytic cycle. Aclacinomycin A, a compound structurally related to this compound, has been reported to act as a catalytic inhibitor of topoisomerase II.
Comparative Analysis of Topoisomerase II Inhibitors
A direct quantitative comparison of this compound is hampered by the lack of publicly available data. However, based on the activity of its parent compound, aclacinomycin A, it is hypothesized to be a catalytic inhibitor of topoisomerase II. The following table summarizes the known properties of established topoisomerase II inhibitors that can be used as benchmarks for the validation of this compound.
| Feature | Etoposide | Doxorubicin | Mitoxantrone | This compound (Hypothesized) |
| Class | Topoisomerase II Poison (Non-intercalator) | Topoisomerase II Poison (Intercalator) | Topoisomerase II Poison (Intercalator) | Catalytic Topoisomerase II Inhibitor |
| Mechanism | Stabilizes the topoisomerase II-DNA cleavage complex. | Intercalates into DNA and stabilizes the topoisomerase II-DNA cleavage complex. | Intercalates into DNA and stabilizes the topoisomerase II-DNA cleavage complex. | Inhibits the catalytic activity of topoisomerase II without stabilizing the cleavage complex. |
| Topoisomerase II IC50 | 0.3 - 80 µM (cell line dependent)[1] | 0.52 µM (in HTETOP cells)[2] | 5.3 µM (for Topo IIα)[3] | Not available |
| Topoisomerase I Inhibition | No significant activity | Yes, with an IC50 of 0.8 µM[4] | No significant activity | Aclacinomycin A, a related compound, is a dual inhibitor of Topoisomerase I and II.[5] |
| Known Off-Target Effects | - | Cardiotoxicity, generation of reactive oxygen species | Cardiotoxicity (less than doxorubicin), Protein Kinase C inhibition (IC50 = 8.5 µM)[6][7] | Not available |
Experimental Protocols for Validation
To validate this compound as a specific topoisomerase II inhibitor, a series of in vitro and cell-based assays should be performed.
Topoisomerase II DNA Relaxation/Decatenation Assay
This in vitro assay assesses the ability of a compound to inhibit the catalytic activity of topoisomerase II. The enzyme relaxes supercoiled plasmid DNA or decatenates kinetoplast DNA (kDNA). Inhibition of this activity is visualized by agarose gel electrophoresis.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322) or kDNA, purified human topoisomerase IIα or IIβ, and assay buffer (typically containing ATP and MgCl2).
-
Inhibitor Addition: Add varying concentrations of this compound and control inhibitors (etoposide, doxorubicin, mitoxantrone) to the reaction mixtures. Include a no-inhibitor control.
-
Incubation: Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a stop buffer containing a chelating agent (e.g., EDTA) and a protein denaturant (e.g., SDS).
-
Electrophoresis: Separate the DNA topoisomers on an agarose gel.
-
Visualization and Quantification: Stain the gel with a DNA-binding dye (e.g., ethidium bromide) and visualize under UV light. The amount of supercoiled (unrelaxed) or catenated DNA is quantified to determine the inhibitory activity and calculate the IC50 value.
Topoisomerase II-Mediated DNA Cleavage Assay
This assay determines if a compound is a topoisomerase II poison by measuring the formation of the stabilized cleavage complex.
Protocol:
-
Reaction Setup: Prepare a reaction mixture similar to the relaxation assay but with a linear or supercoiled DNA substrate.
-
Inhibitor Incubation: Add the test compound and control poisons (etoposide, doxorubicin) and incubate at 37°C.
-
Complex Trapping: Add SDS to trap the covalent topoisomerase II-DNA complexes.
-
Protein Digestion: Treat with proteinase K to digest the topoisomerase II, leaving the DNA with strand breaks at the site of cleavage.
-
Analysis: Analyze the DNA fragments by agarose gel electrophoresis. An increase in the amount of linear DNA (from a plasmid substrate) or specific cleavage fragments indicates that the compound is a topoisomerase II poison.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm target engagement in a cellular context. It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.
Protocol:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell suspensions at various temperatures.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.
-
Protein Detection: Analyze the amount of soluble topoisomerase II in the supernatant by Western blotting or other protein detection methods.
-
Analysis: A shift in the melting curve to a higher temperature in the presence of the compound indicates direct binding to topoisomerase II.
Visualizing Experimental Workflows and Pathways
To further clarify the experimental logic and the underlying biological processes, the following diagrams are provided.
Caption: Workflow for Topoisomerase II Inhibition Assays.
Caption: Mechanism of Action of Topoisomerase II Inhibitors.
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
Conclusion
While direct experimental evidence for the activity of this compound on topoisomerase II is currently lacking in the public domain, this guide provides the necessary framework and methodologies for its comprehensive validation. By performing the described assays and comparing the results with well-characterized inhibitors like etoposide, doxorubicin, and mitoxantrone, researchers can elucidate the precise mechanism of action, potency, and specificity of this compound. The provided diagrams offer a clear visual representation of the experimental workflows and the underlying molecular mechanisms, aiding in the design and interpretation of these crucial validation studies. Further research is warranted to determine the full pharmacological profile of this compound and its potential as a therapeutic agent.
References
- 1. Chromatin Remodeling at the Topoisomerase II-beta Promoter is Associated with Enhanced Sensitivity to Etoposide in Human Neuroblastoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Doxorubicin inhibits human DNA topoisomerase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aclacinomycin A stabilizes topoisomerase I covalent complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cancer-research-network.com [cancer-research-network.com]
Target Identification and Validation for 10-Decarbomethoxyaclacinomycin A: A Comparative Guide
This guide provides a comprehensive framework for the target identification and validation of 10-Decarbomethoxyaclacinomycin A (10-DMA), an analog of the anthracycline antibiotic Aclacinomycin A. Given the limited publicly available data specific to 10-DMA, this guide outlines a robust strategy based on the known mechanisms of its parent compound and established experimental protocols. We draw comparisons with Aclacinomycin A and the widely used chemotherapeutic agent, Doxorubicin, to provide context and benchmark potential findings.
Known and Putative Molecular Targets
Aclacinomycin A, the parent compound of 10-DMA, is known to exert its anticancer effects through multiple mechanisms.[1][2] It is anticipated that 10-DMA shares a similar target profile. The primary established and putative targets for this class of compounds include:
-
Topoisomerase I and II: Aclacinomycin A is a dual inhibitor of topoisomerase I and II, enzymes crucial for resolving DNA topological problems during replication and transcription.[3][4] Unlike Doxorubicin, which primarily poisons Topoisomerase II by stabilizing the DNA-enzyme cleavage complex, Aclacinomycin A can also act as a catalytic inhibitor.[1][5]
-
DNA Intercalation: Anthracyclines can insert themselves between DNA base pairs, disrupting DNA replication and transcription.[2]
-
Generation of Reactive Oxygen Species (ROS): These compounds can undergo redox cycling, leading to the production of ROS that cause oxidative damage to DNA, proteins, and lipids.[2]
-
Inhibition of the 26S Proteasome: Aclacinomycin A has been shown to inhibit the chymotrypsin-like activity of the 26S proteasome, which is involved in protein degradation and cell cycle regulation.[1][3]
Comparative Cytotoxicity Data
To contextualize the potential potency of 10-DMA, the following table summarizes the 50% inhibitory concentration (IC50) values for Aclacinomycin A and Doxorubicin in various cancer cell lines. Data for 10-DMA is not currently available in the public domain and would need to be determined experimentally.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Aclacinomycin A | A549 | Lung Carcinoma | 0.27[6] |
| HepG2 | Hepatocellular Carcinoma | 0.32[6] | |
| MCF-7 | Breast Adenocarcinoma | 0.62[6] | |
| Doxorubicin | A549 | Lung Carcinoma | > 20[7] |
| HeLa | Cervical Carcinoma | 1.00[8] | |
| LNCaP | Prostate Carcinoma | 0.25[8] | |
| PC3 | Prostate Carcinoma | 8.00[8] | |
| MCF-7 | Breast Adenocarcinoma | 2.50[7] |
Experimental Protocols for Target Identification and Validation
This section details robust experimental workflows to identify and validate the molecular targets of 10-DMA.
Unbiased Target Identification Methods
These methods are designed to identify potential protein targets without prior assumptions.
3.1.1. Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that the binding of a small molecule can alter the thermal stability of its target protein.[9][10]
Experimental Protocol:
-
Cell Culture and Treatment: Culture cancer cells to ~80% confluency. Treat cells with either 10-DMA (at a concentration determined from cytotoxicity assays, e.g., 10x IC50) or vehicle control (e.g., DMSO) for a defined period (e.g., 1-2 hours).
-
Heating Gradient: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension and heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by immediate cooling.
-
Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction (containing stabilized, non-aggregated proteins) from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).
-
Protein Quantification and Analysis:
-
Western Blotting (for candidate validation): Analyze the soluble fractions by SDS-PAGE and Western blot using an antibody against a candidate target protein (e.g., Topoisomerase II). A shift in the melting curve to a higher temperature in the presence of 10-DMA indicates target engagement.
-
Mass Spectrometry (for unbiased discovery): Analyze the soluble fractions from a specific temperature (where the difference between treated and untreated is maximal) using quantitative mass spectrometry (e.g., ITRAQ or TMT labeling) to identify all proteins stabilized by 10-DMA.
-
3.1.2. Drug Affinity Responsive Target Stability (DARTS)
DARTS identifies protein targets based on their protection from proteolysis upon small molecule binding.[1][2]
Experimental Protocol:
-
Cell Lysis: Lyse cultured cells to obtain a total protein lysate.
-
Drug Incubation: Incubate aliquots of the cell lysate with 10-DMA or a vehicle control.
-
Protease Digestion: Add a protease (e.g., pronase or thermolysin) to each aliquot and incubate for a specific time, optimized to achieve partial protein digestion in the control group.
-
Digestion Quenching: Stop the digestion by adding a protease inhibitor or by heat denaturation.
-
Analysis:
-
SDS-PAGE and Staining: Separate the digested proteins by SDS-PAGE. Stain the gel (e.g., with Coomassie blue). Protein bands that are more intense in the 10-DMA-treated lane compared to the control lane represent potential targets.
-
Mass Spectrometry: Excise the protected protein bands from the gel and identify the proteins using mass spectrometry.
-
Target Validation Methods
These methods are used to confirm the engagement and functional relevance of targets identified in the unbiased screens.
3.2.1. Topoisomerase Inhibition Assays
These in vitro assays directly measure the effect of 10-DMA on topoisomerase activity.[11][12]
Experimental Protocol:
-
Topoisomerase I Relaxation Assay:
-
Incubate supercoiled plasmid DNA with purified human Topoisomerase I in the presence of varying concentrations of 10-DMA.
-
Stop the reaction and separate the DNA topoisomers on an agarose gel.
-
Inhibition of the enzyme's relaxation activity will result in the persistence of the supercoiled DNA form.
-
-
Topoisomerase II Decatenation Assay:
-
Incubate catenated kinetoplast DNA (kDNA) with purified human Topoisomerase II in the presence of varying concentrations of 10-DMA and ATP.
-
Stop the reaction and separate the DNA on an agarose gel.
-
Inhibition of decatenation will result in the kDNA remaining in the well, while active enzyme will release mini-circle DNA that can enter the gel.
-
3.2.2. Genetic Target Validation (shRNA/CRISPR)
RNA interference (shRNA) or CRISPR-Cas9 gene editing can be used to determine if the cytotoxic effect of 10-DMA is dependent on the presence of its putative target.[13][14]
Experimental Protocol:
-
Generate Knockdown/Knockout Cell Lines: Create stable cell lines where the gene for a putative target (e.g., TOP2A) is knocked down (using shRNA) or knocked out (using CRISPR-Cas9). Include appropriate control cells (e.g., expressing a non-targeting shRNA or unedited cells).
-
Confirm Knockdown/Knockout: Verify the reduction or absence of the target protein expression by Western blot or qPCR.
-
Cytotoxicity Assay: Treat both the knockdown/knockout cells and the control cells with a range of concentrations of 10-DMA.
-
Assess Viability: Measure cell viability after a set period (e.g., 72 hours) using an appropriate assay (e.g., MTT or CellTiter-Glo).
-
Analysis: If the target-depleted cells show significantly increased resistance to 10-DMA (i.e., a higher IC50 value) compared to control cells, it validates that the gene product is a critical target for the drug's activity.
References
- 1. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]
- 3. mdpi.com [mdpi.com]
- 4. Drug Affinity Responsive Target Stability (DARTS) Assay for Determining Drug-Target Interactions - Creative Proteomics [iaanalysis.com]
- 5. Aclacinomycin A stabilizes topoisomerase I covalent complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. tis.wu.ac.th [tis.wu.ac.th]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Parallel shRNA and CRISPR-Cas9 screens enable antiviral drug target identification - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of novel cancer therapeutic targets using a designed and pooled shRNA library screen - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Anthracyclines: A Focus on Aclacinomycin A and its Derivatives
Disclaimer: This guide provides a comparative analysis of major anthracyclines. Due to the limited availability of specific experimental data for 10-Decarbomethoxyaclacinomycin A, this document utilizes data for its parent compound, aclacinomycin A, as a proxy to draw comparative insights. Further research is warranted to fully elucidate the specific pharmacological profile of this compound.
This comparison guide offers a detailed examination of aclacinomycin A alongside other prominent anthracyclines such as doxorubicin, daunorubicin, and epirubicin. It is intended for researchers, scientists, and drug development professionals, providing objective comparisons of performance supported by experimental data.
Overview of Anthracyclines
Anthracyclines are a class of potent chemotherapeutic agents widely used in the treatment of various cancers, including leukemias, lymphomas, and solid tumors.[1] Their primary mechanism of action involves the inhibition of topoisomerase enzymes, leading to DNA damage and subsequent cancer cell death.[2] However, their clinical utility is often limited by significant side effects, most notably cardiotoxicity.[1]
Comparative Efficacy and Cytotoxicity
The antitumor activity of anthracyclines varies across different cancer cell lines. Aclacinomycin A has demonstrated a comparable degree of activity against leukemia L-1210 and P-388 as daunorubicin and slightly less than doxorubicin when administered intraperitoneally.[3] Notably, aclacinomycin A also exhibits significant activity upon oral administration.[3] The cytotoxic effects of these agents are typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro.
Table 1: Comparative Antitumor Activity of Anthracyclines
| Anthracycline | Target Cancer Model | Route of Administration | Relative Efficacy |
| Aclacinomycin A | Leukemia L-1210 & P-388 | Intraperitoneal | Similar to Daunorubicin, less than Doxorubicin[3] |
| Leukemia L-1210 | Oral | Significant activity[3] | |
| Sarcoma-180 & 6C3HED Lymphosarcoma | Subcutaneous | Similar to Doxorubicin and Daunorubicin[3] | |
| Doxorubicin | Leukemia L-1210 & P-388 | Intraperitoneal | More potent than Aclacinomycin A and Daunorubicin[3] |
| Daunorubicin | Leukemia L-1210 & P-388 | Intraperitoneal | Similar to Aclacinomycin A[3] |
Cardiotoxicity Profile
A major limiting factor in the use of anthracyclines is their dose-dependent cardiotoxicity. Studies in hamster models have shown that the acute cardiotoxicity of aclacinomycin A is more than 10 times lower than that of doxorubicin.[3] Further studies in rats have also indicated that the cardiac damage produced by aclacinomycin A is milder than that of adriamycin (doxorubicin).[4] While the exact mechanisms are still under investigation, all studied anthracycline analogues, including aclacinomycin, have been shown to produce distinctive acute nuclear alterations in myocytes.[5]
Table 2: Comparative Cardiotoxicity of Anthracyclines
| Anthracycline | Animal Model | Key Findings |
| Aclacinomycin A | Hamsters | Acute cardiotoxicity >10-fold lower than Doxorubicin[3] |
| Rats | Milder cardiac damage compared to Doxorubicin[4] | |
| Doxorubicin | Hamsters | High acute cardiotoxicity[3] |
| Rats | Significant cardiac damage[4] | |
| Daunorubicin | Rabbits | Induces distinctive nuclear alterations in myocytes[5] |
| Rubidazone | Rabbits | Induces distinctive nuclear alterations in myocytes[5] |
Mechanism of Action
The primary antitumor mechanism of anthracyclines is the inhibition of topoisomerase enzymes.[2] Topoisomerases are crucial for resolving DNA topological problems during replication, transcription, and recombination. By stabilizing the topoisomerase-DNA complex, anthracyclines introduce DNA strand breaks, which trigger cell cycle arrest and apoptosis.[6] Aclacinomycin A is unique in that it has been shown to be a combined inhibitor of both topoisomerase I and topoisomerase II.[7]
Signaling Pathways Involved in Anthracycline Action
The cytotoxic and cardiotoxic effects of anthracyclines are mediated by complex signaling pathways. DNA damage induced by topoisomerase inhibition activates the DNA damage response (DDR) pathway, leading to cell cycle arrest and apoptosis.[8] In cardiomyocytes, anthracyclines can also induce the generation of reactive oxygen species (ROS), leading to oxidative stress and mitochondrial dysfunction, which are key contributors to cardiotoxicity.
Caption: General mechanism of action of anthracyclines in cancer cells.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used in the comparative analysis of anthracyclines.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Drug Treatment: Treat cells with varying concentrations of the anthracycline compounds and a vehicle control for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of anthracyclines for the indicated time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
DNA Damage Assay (Comet Assay)
The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.
Protocol:
-
Cell Preparation: Mix treated cells with low-melting-point agarose and layer onto a microscope slide.
-
Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving behind the nucleoid.
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Subject the slides to electrophoresis. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize under a fluorescence microscope.
-
Quantification: Analyze the images using comet scoring software to quantify the extent of DNA damage (e.g., tail length, percentage of DNA in the tail).
Caption: A typical experimental workflow for the comparative analysis of anthracyclines.
Conclusion
This guide provides a comparative overview of aclacinomycin A and other major anthracyclines, highlighting key differences in their efficacy and toxicity profiles. Aclacinomycin A demonstrates comparable antitumor activity to other established anthracyclines but with a potentially more favorable cardiotoxicity profile. The detailed experimental protocols and workflow diagrams provided herein serve as a valuable resource for researchers designing and conducting comparative studies in the field of anthracycline drug development. Further investigation into the specific properties of this compound is crucial to fully understand its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitumor activity of new anthracycline antibiotics, aclacinomycin-A and its analogs, and their toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Cardiotoxic study of aclacinomycin A. Subacute cardiotoxic effect of aclacinomycin A in rats (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. Current Role of Topoisomerase I Inhibitors for the Treatment of Mesenchymal Malignancies and Their Potential Future Use as Payload of Sarcoma-Specific Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aclacinomycin A stabilizes topoisomerase I covalent complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting the DNA damage response in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Cross-Resistance with Aclacinomycin A and Other Anthracyclines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-resistance profiles of Aclacinomycin A (ACM), an anthracycline antibiotic, with other related compounds. Due to the limited availability of specific cross-resistance data for 10-Decarbomethoxyaclacinomycin A, this guide focuses on the well-studied parent compound, Aclacinomycin A. The findings presented here are derived from experimental data on various drug-resistant cancer cell lines and offer insights into the mechanisms of resistance.
Quantitative Cross-Resistance Data
The following table summarizes the cross-resistance profile of Aclacinomycin A (ACR) and Adriamycin (ADM) in resistant P388 leukemia cell lines. The data is presented as the fold resistance, which is the ratio of the IC50 (inhibitory concentration 50%) of the resistant cell line to that of the parental, drug-sensitive cell line.
| Cell Line | Resistance to | Cross-Resistance to Adriamycin (ADM) |
| P388/ACR | Aclacinomycin A (ACR) (4.9-fold) | 100-fold |
| P388/ADM | Adriamycin (ADM) (270-fold) | Aclacinomycin A (ACR) (2.0-fold) |
*Table 1: Fold resistance of Aclacinomycin A (ACR)-resistant and Adriamycin (ADM)-resistant P388 leukemia cells. Data from Dong et al., 1995.[1] *
Experimental Protocols
The following is a generalized protocol for the development of drug-resistant cell lines and the assessment of cross-resistance, based on common laboratory practices.
1. Development of Drug-Resistant Cell Lines
-
Cell Culture: The parental cancer cell line (e.g., P388 murine leukemia) is cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO2).
-
Initial Drug Exposure: To induce resistance, the cells are exposed to a low concentration of the selecting agent (e.g., Aclacinomycin A), typically starting at the IC20 (the concentration that inhibits 20% of cell growth).
-
Stepwise Dose Escalation: As the cells adapt and resume normal growth, the concentration of the drug is gradually increased in a stepwise manner. This process is repeated over several months.
-
Clonal Selection: Once a desired level of resistance is achieved, single-cell cloning is performed by limiting dilution to establish a homogenous population of resistant cells.
-
Maintenance of Resistance: The established resistant cell line is continuously cultured in the presence of a maintenance concentration of the drug to ensure the stability of the resistant phenotype.
2. Assessment of Cross-Resistance by MTT Assay
-
Cell Seeding: Parental and resistant cells are seeded into 96-well plates at a predetermined optimal density and allowed to attach overnight.
-
Drug Treatment: The cells are then treated with a serial dilution of various antibiotics, including the selecting agent and other drugs to be tested for cross-resistance.
-
Incubation: The plates are incubated for a period that allows for several cell doublings (typically 48-72 hours).
-
MTT Addition: Following incubation, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Formazan Solubilization: After a few hours of incubation, the formazan crystals formed by viable cells are solubilized by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
IC50 Determination: The absorbance values are used to plot a dose-response curve, from which the IC50 value for each drug is calculated. The fold resistance is then determined by dividing the IC50 of the resistant cell line by the IC50 of the parental cell line.
Mechanisms of Resistance and Signaling Pathways
The primary mechanisms of resistance to Aclacinomycin A and other anthracyclines involve the overexpression of drug efflux pumps, such as P-glycoprotein (P-gp), and alterations in the drug's target enzyme, topoisomerase II.
P-glycoprotein (P-gp) Mediated Efflux: P-gp is a transmembrane protein that actively transports a wide range of xenobiotics, including many anticancer drugs, out of the cell. Overexpression of P-gp leads to a decrease in the intracellular concentration of the drug, thereby reducing its cytotoxic effect.
Alterations in Topoisomerase II: Topoisomerase II is a nuclear enzyme that plays a crucial role in DNA replication and transcription. Anthracyclines like Adriamycin exert their cytotoxic effects by stabilizing the complex between topoisomerase II and DNA, leading to DNA strand breaks. Resistance can arise from mutations in the topoisomerase II gene that reduce the enzyme's affinity for the drug or from a decrease in the overall amount of the enzyme.
Interestingly, studies on P388/ACR and P388/ADM cells revealed different primary resistance mechanisms. P388/ACR cells show a significant overexpression of P-glycoprotein, leading to a high degree of cross-resistance to Adriamycin. In contrast, P388/ADM cells exhibit reduced levels and activity of topoisomerase II.[1]
Experimental workflow for cross-resistance studies.
Key mechanisms of resistance to anthracyclines.
References
Validating the Mechanism of Action of 10-Decarbomethoxyaclacinomycin A: A Comparative Guide Using Genetic Approaches
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a framework for validating the mechanism of action of the novel anthracycline, 10-Decarbomethoxyaclacinomycin A, using genetic approaches. Due to the limited specific data on this compound, this document draws comparisons with its parent compound, Aclacinomycin A (Aclarubicin), and the well-characterized anthracycline, Doxorubicin. The proposed experimental strategies are designed to elucidate its primary mode of action, focusing on DNA topoisomerase inhibition and oxidative stress induction, key mechanisms of this drug class.
Introduction: The Anthracycline Landscape
Anthracyclines are a cornerstone of cancer chemotherapy, renowned for their potent anti-neoplastic activity. Their cytotoxic effects are primarily attributed to two interconnected mechanisms:
-
DNA Intercalation and Topoisomerase Inhibition: Anthracyclines insert themselves between DNA base pairs, disrupting DNA replication and transcription.[1] They also inhibit topoisomerase enzymes (I and II), which are crucial for relieving torsional stress in DNA during these processes.[1][2][3] This inhibition leads to the accumulation of DNA strand breaks and ultimately, apoptosis.[1][4]
-
Generation of Reactive Oxygen Species (ROS): The quinone moiety in the anthracycline structure can undergo redox cycling, leading to the production of ROS.[1][2] This oxidative stress can damage cellular components, including DNA, proteins, and lipids, contributing to cytotoxicity.[1]
Aclacinomycin A (ACLA), a second-generation anthracycline, is distinguished from its predecessors like Doxorubicin by its dual inhibition of both topoisomerase I and II and a reportedly lower cardiotoxicity profile.[2][5][6] this compound, as a derivative of ACLA, is hypothesized to share a similar mechanistic profile, which necessitates rigorous validation.
Comparative Mechanism of Action: Aclacinomycin A vs. Doxorubicin
Understanding the nuances between Aclacinomycin A and Doxorubicin provides a foundation for positioning this compound.
| Feature | Aclacinomycin A (Aclarubicin) | Doxorubicin |
| Primary Target | Topoisomerase I and II inhibitor[2][7] | Primarily a Topoisomerase II inhibitor[2] |
| DNA Intercalation | Yes[1] | Yes[1] |
| ROS Generation | Yes, at lower concentrations than Doxorubicin[2] | Yes[1] |
| Histone Eviction | Less pronounced than Doxorubicin[8] | A significant mechanism of cytotoxicity[8] |
| Cardiotoxicity | Lower risk compared to Doxorubicin[6] | A major dose-limiting side effect |
Proposed Genetic Approaches for Validating the Mechanism of Action of this compound
The following genetic approaches are proposed to elucidate the precise mechanism of action of this compound.
Validating Topoisomerase Inhibition
The central hypothesis is that this compound, like its parent compound, inhibits topoisomerase I and/or II.
dot
Caption: Workflow for validating topoisomerase inhibition using yeast mutants.
-
Strains: Saccharomyces cerevisiae wild-type (WT), top1Δ (TOP1 deletion), and top2-ts (temperature-sensitive TOP2 allele) strains.
-
Culture Conditions: Grow yeast cultures to mid-log phase in appropriate liquid media.
-
Drug Treatment: Aliquot cultures into a 96-well plate. Add serial dilutions of this compound, Aclacinomycin A (positive control for dual inhibition), Camptothecin (positive control for TOP1 inhibition), and Etoposide (positive control for TOP2 inhibition). For top2-ts strains, incubate plates at both permissive (25°C) and non-permissive (37°C) temperatures.
-
Growth Measurement: Measure optical density (OD600) at regular intervals for 24-48 hours using a plate reader.
-
Data Analysis: Plot growth curves and calculate the half-maximal inhibitory concentration (IC50) for each compound in each strain.
Expected Outcomes and Interpretation:
| Scenario | Expected Result | Interpretation |
| TOP1 Inhibitor | Hypersensitivity of top1Δ mutant. | The drug's primary target is TOP1. |
| TOP2 Inhibitor | Hypersensitivity of top2-ts mutant at the non-permissive temperature. | The drug's primary target is TOP2. |
| Dual Inhibitor | Hypersensitivity in both mutant strains. | The drug inhibits both TOP1 and TOP2. |
Assessing DNA Damage Response
Inhibition of topoisomerases leads to DNA strand breaks, which trigger the DNA Damage Response (DDR) pathway.
dot
Caption: Simplified DNA damage response pathway activated by topoisomerase inhibitors.
-
Cell Culture: Plate human cancer cell lines (e.g., HeLa, U2OS) on coverslips.
-
Drug Treatment: Treat cells with varying concentrations of this compound, Aclacinomycin A, and a vehicle control for defined time points (e.g., 1, 6, 24 hours).
-
Immunostaining: Fix, permeabilize, and block the cells. Incubate with a primary antibody against phosphorylated H2AX (γH2AX), a marker for DNA double-strand breaks. Follow with a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI).
-
Microscopy and Analysis: Acquire images using a fluorescence microscope. Quantify the number and intensity of γH2AX foci per nucleus.
Expected Outcomes: A dose- and time-dependent increase in γH2AX foci in cells treated with this compound would confirm its ability to induce DNA double-strand breaks.
Evaluating the Role of Oxidative Stress
To determine the contribution of ROS to the cytotoxicity of this compound, experiments can be designed to modulate and measure oxidative stress.
-
ROS Detection: Treat cancer cells with this compound. At various time points, add a fluorescent ROS indicator dye (e.g., DCFDA). Measure fluorescence intensity using a plate reader or flow cytometer.
-
Antioxidant Rescue: Pre-treat cells with an antioxidant such as N-acetylcysteine (NAC) for 1-2 hours before adding this compound.
-
Cytotoxicity Assay: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) on cells treated with the compound alone and in combination with NAC.
Expected Outcomes:
-
An increase in fluorescence in the ROS detection assay will indicate that the compound induces oxidative stress.
-
A partial or complete rescue of cell viability by NAC would demonstrate that ROS generation is a significant contributor to the compound's cytotoxic mechanism of action.
Summary and Future Directions
The proposed genetic and molecular biology approaches provide a robust framework for validating the mechanism of action of this compound. By comparing its effects to those of Aclacinomycin A and Doxorubicin in genetically defined systems, researchers can precisely delineate its primary targets and cytotoxic pathways.
Future studies could involve genome-wide CRISPR/Cas9 screens to identify genes that confer resistance or sensitivity to this compound, further elucidating its mechanism and potential resistance pathways. Transcriptomic and proteomic analyses would also provide a comprehensive view of the cellular response to this novel compound, aiding in its development as a potential therapeutic agent.
References
- 1. What is the mechanism of Aclarubicin Hydrochloride? [synapse.patsnap.com]
- 2. Aclarubicin: contemporary insights into its mechanism of action, toxicity, pharmacokinetics, and clinical standing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Mini Review of Novel Topoisomerase II Inhibitors as Future Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. embopress.org [embopress.org]
- 5. Aclarubicin: contemporary insights into its mechanism of action, toxicity, pharmacokinetics, and clinical standing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Doxorubicin and Aclarubicin: Shuffling Anthracycline Glycans for Improved Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
A notable gap in publicly available safety data exists for 10-Decarbomethoxyaclacinomycin A. Therefore, this guide provides a comparative safety analysis of its closely related and better-studied counterpart, Aclacinomycin A, alongside other prominent anthracyclines, Doxorubicin and Epirubicin. This information is intended for researchers, scientists, and drug development professionals to facilitate an informed understanding of the toxicological profiles of these compounds.
This guide synthesizes preclinical and clinical findings to offer a comparative overview of the safety profiles of key anthracycline compounds. While the primary focus was to compare this compound, the scarcity of specific toxicological data for this molecule necessitates a broader comparison with its parent compound, Aclacinomycin A, and other widely used anthracyclines. The data presented herein is crucial for understanding the therapeutic window and potential liabilities of this class of chemotherapeutic agents.
Quantitative Toxicity Data
The following table summarizes the available quantitative toxicity data for Aclacinomycin A, Doxorubicin, and Epirubicin from various preclinical studies. These values provide a comparative measure of the acute toxicity and cytotoxic potential of these compounds.
| Compound | Test System | Route of Administration | LD50 (mg/kg) | Cytotoxicity IC50 | Reference |
| Aclacinomycin A | Mice | Intravenous (i.v.) | 29-39 | Not specified | [1] |
| Intraperitoneal (i.p.) | 29-39 | [1] | |||
| Subcutaneous (s.c.) | 29-39 | [1] | |||
| Oral (p.o.) | 62-69 | [1] | |||
| Rats | Intravenous (i.v.) | 18-28 | [1] | ||
| Intraperitoneal (i.p.) | 18-28 | [1] | |||
| Subcutaneous (s.c.) | 18-28 | [1] | |||
| Oral (p.o.) | 58-59 | [1] | |||
| Doxorubicin | Not specified | Not specified | Not specified | IC50 = 2.842–5.321 µM (in vitro, for ROS generation) | [2] |
| Epirubicin | Not specified | Not specified | Not specified | Not specified |
Key Safety Profile Comparisons
Cardiotoxicity: A primary concern with anthracycline use is cardiotoxicity. Clinical and preclinical studies suggest that Aclacinomycin A exhibits a lower potential for cardiac side effects compared to Doxorubicin.[3] The proposed mechanism for anthracycline-induced cardiotoxicity involves the generation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction in cardiomyocytes.
Myelosuppression: Bone marrow suppression is a common dose-limiting toxicity for anthracyclines. Studies on Aclacinomycin A indicate that it causes a decrease in white blood cell counts, which is a hallmark of myelosuppression.[4]
Gastrointestinal Toxicity: Gastrointestinal side effects, including nausea, vomiting, and diarrhea, are frequently observed with anthracycline therapy. Clinical studies with Aclacinomycin A have reported these toxicities.[3][5]
Other Toxicities: Other reported toxicities for Aclacinomycin A include anorexia, depression of spontaneous activity, and unformed feces in animal studies.[4] In clinical settings, hepatic dysfunction has also been noted as a dose-limiting toxicity.[6] Notably, Aclacinomycin A is reported to cause minimal alopecia and stomatitis compared to other anthracyclines.[3][6]
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental procedures discussed, the following diagrams have been generated using Graphviz.
Caption: Signaling pathway of anthracycline-induced cardiotoxicity.
Caption: Experimental workflow for an in vitro cytotoxicity MTT assay.
Experimental Protocols
In Vitro Cytotoxicity Assessment: MTT Assay
Objective: To determine the concentration of the test compound that inhibits cell growth by 50% (IC50).
Methodology:
-
Cell Seeding: Plate cells in a 96-well microtiter plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Addition: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of the compound's solvent).
-
Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for an additional 2 to 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of a solubilizing solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable curve-fitting software.
In Vivo Acute Toxicity Study (Adapted from OECD Guideline 420)
Objective: To determine the acute toxicity of a compound after a single oral dose.
Methodology:
-
Animal Selection: Use healthy, young adult rodents (e.g., rats or mice) of a single sex (typically females). Acclimatize the animals for at least 5 days before the study.
-
Dose Selection: Conduct a sighting study to determine the appropriate starting dose. The fixed dose levels are typically 5, 50, 300, and 2000 mg/kg body weight.
-
Administration: Administer the test compound as a single oral dose by gavage. The volume administered should not exceed 1 mL/100 g of body weight for aqueous solutions.
-
Observation: Observe the animals for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days. Observations should be made frequently on the day of dosing and at least once daily thereafter.
-
Endpoint: The primary endpoint is mortality. The study is designed to identify the dose level that causes no mortality, some mortality, or all animals to die.
-
Pathology: At the end of the observation period, perform a gross necropsy on all surviving animals.
-
Data Analysis: The results are used to classify the substance according to its acute oral toxicity.
Apoptosis Detection in Cardiac Tissue: TUNEL Assay
Objective: To identify and quantify apoptotic cells in cardiac tissue sections.
Methodology:
-
Tissue Preparation: Fix cardiac tissue in 10% neutral buffered formalin and embed in paraffin. Cut thin sections (4-5 µm) and mount them on slides.
-
Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol concentrations.
-
Permeabilization: Treat the sections with Proteinase K to permeabilize the tissue.
-
TUNEL Reaction: Incubate the sections with the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) reaction mixture, which contains terminal deoxynucleotidyl transferase (TdT) and a labeled nucleotide (e.g., BrdUTP). TdT will add the labeled nucleotides to the 3'-OH ends of fragmented DNA, a hallmark of apoptosis.
-
Detection: Detect the incorporated labeled nucleotides using an anti-label antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Visualization: Add a substrate for the enzyme (e.g., diaminobenzidine for HRP) to produce a colored precipitate at the site of apoptosis. Counterstain the nuclei with a suitable dye (e.g., hematoxylin) to visualize all cells.
-
Microscopy and Analysis: Examine the slides under a light microscope. Quantify the number of TUNEL-positive (apoptotic) cells and express it as a percentage of the total number of cells in a given area.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Acute Toxicity - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 3. TUNEL staining [abcam.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Acute Oral Toxicity test – Fixed Dose Procedure (OECD 420: 2001). - IVAMI [ivami.com]
- 6. oecd.org [oecd.org]
Statistical Validation of In Vitro Data for 10-Decarbomethoxyaclacinomycin A: A Comparative Guide
Comparative In Vitro Cytotoxicity
The cytotoxic potential of Aclacinomycin A and Doxorubicin has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Aclacinomycin A | A549 | Lung Carcinoma | 0.27 | [1] |
| HepG2 | Hepatocellular Carcinoma | 0.32 | [1] | |
| MCF-7 | Breast Adenocarcinoma | 0.62 | [1] | |
| Doxorubicin | HCT-116 | Colorectal Carcinoma | 22.6 ± 3.9 | [2] |
| MCF-7 | Breast Adenocarcinoma | 19.7 ± 3.1 | [2] | |
| AC16 (cardiac cells) | Normal | >10 (48h) | [3][4] |
Mechanism of Action: Induction of Apoptosis
Aclacinomycin A exerts its anticancer effects through multiple mechanisms, primarily by inducing programmed cell death, or apoptosis.[1][5] This process is initiated through the activation of caspase cascades. Studies have shown that Aclacinomycin A treatment leads to increased activity of both caspase-3 and caspase-8.[1] Caspase-8 is an initiator caspase in the extrinsic apoptotic pathway, while caspase-3 is a key executioner caspase responsible for the cleavage of cellular proteins and the morphological changes associated with apoptosis. The activation of these caspases ultimately leads to the cleavage of poly(ADP-ribose) polymerase (PARP), a protein involved in DNA repair, which is a hallmark of apoptosis.[1]
Furthermore, Aclacinomycin A is known to be an inhibitor of topoisomerase I and II, enzymes crucial for DNA replication and repair.[5][6][7] By inhibiting these enzymes, Aclacinomycin A induces DNA damage, which can also trigger apoptotic pathways.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Aclacinomycin A) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.
-
Cell Treatment: Treat cells with the test compound at the desired concentration and for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Caspase Activity Assay
This assay measures the activity of specific caspases using a fluorometric or colorimetric substrate.
-
Cell Lysis: Treat cells with the test compound, harvest them, and lyse them to release the cellular contents.
-
Substrate Addition: Add a specific caspase substrate (e.g., DEVD-pNA for caspase-3) to the cell lysate.
-
Incubation: Incubate the mixture to allow the active caspase to cleave the substrate, releasing a chromophore or fluorophore.
-
Signal Detection: Measure the absorbance or fluorescence of the released molecule using a microplate reader.
-
Data Analysis: The caspase activity is proportional to the signal intensity and is normalized to the protein concentration of the lysate.
Visualizations
Caption: Experimental workflow for in vitro anti-cancer drug screening.
Caption: Aclacinomycin A-induced apoptosis signaling pathway.
References
- 1. apexbt.com [apexbt.com]
- 2. researchgate.net [researchgate.net]
- 3. Comparative In Vitro Study of the Cytotoxic Effects of Doxorubicin’s Main Metabolites on Cardiac AC16 Cells Versus the Parent Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative In Vitro Study of the Cytotoxic Effects of Doxorubicin's Main Metabolites on Cardiac AC16 Cells Versus the Parent Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aclarubicin: contemporary insights into its mechanism of action, toxicity, pharmacokinetics, and clinical standing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aclarubicin: contemporary insights into its mechanism of action, toxicity, pharmacokinetics, and clinical standing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of Aclacinomycin A and Other Anthracycline Anticancer Agents
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Aclacinomycin A, an anthracycline antibiotic, with other established anticancer agents in its class, supported by experimental data from peer-reviewed studies.
Aclacinomycin A, also known as aclarubicin, is an anthracycline antibiotic isolated from Streptomyces galilaeus.[1][2] While direct comparative studies on its derivative, 10-Decarbomethoxyaclacinomycin A, are limited in publicly available literature, extensive research on Aclacinomycin A provides valuable insights into its performance against other widely used anthracyclines like Doxorubicin and Daunorubicin. This guide synthesizes findings on their antitumor activity, toxicity profiles, and mechanisms of action.
Quantitative Comparison of Antitumor Activity
The antitumor efficacy of Aclacinomycin A has been evaluated against various cancer models and compared with other anthracyclines. The following tables summarize key quantitative data from preclinical studies.
Table 1: Comparative in vivo Antitumor Activity against Leukemia Models
| Compound | Animal Model | Cancer Model | Administration | Optimal Dose | Efficacy Metric (e.g., % Increase in Lifespan) | Reference |
| Aclacinomycin A | Mice | Leukemia L-1210 | Intraperitoneal | Not Specified | Similar to Daunomycin, slightly less than Adriamycin | [1] |
| Aclacinomycin A | Mice | Leukemia P-388 | Intraperitoneal | Not Specified | Similar to Daunomycin, slightly less than Adriamycin | [1] |
| Daunorubicin | Mice | Leukemia L-1210 | Intraperitoneal | Not Specified | - | [1] |
| Daunorubicin | Mice | Leukemia P-388 | Intraperitoneal | Not Specified | - | [1] |
| Adriamycin (Doxorubicin) | Mice | Leukemia L-1210 | Intraperitoneal | Not Specified | - | [1] |
| Adriamycin (Doxorubicin) | Mice | Leukemia P-388 | Intraperitoneal | Not Specified | - | [1] |
Table 2: Comparative in vivo Antitumor Activity against Solid Tumors
| Compound | Animal Model | Cancer Model | Administration | Optimal Dose | Efficacy Metric (Tumor Growth Inhibition) | Reference |
| Aclacinomycin A | Mice | Solid Sarcoma-180 | Subcutaneous | ~2x Adriamycin's | Similar to Adriamycin and Daunomycin | [1] |
| Aclacinomycin A | Mice | Lymphosarcoma 6C3HED | Subcutaneous | ~2x Adriamycin's | Similar to Adriamycin and Daunomycin | [1] |
| Daunorubicin | Mice | Solid Sarcoma-180 | Subcutaneous | Not Specified | - | [1] |
| Daunorubicin | Mice | Lymphosarcoma 6C3HED | Subcutaneous | Not Specified | - | [1] |
| Adriamycin (Doxorubicin) | Mice | Solid Sarcoma-180 | Subcutaneous | Not Specified | - | [1] |
| Adriamycin (Doxorubicin) | Mice | Lymphosarcoma 6C3HED | Subcutaneous | Not Specified | - | [1] |
Comparative Toxicity Profile
A significant differentiator among anthracyclines is their cardiotoxicity. Aclacinomycin A has demonstrated a more favorable cardiac safety profile in preclinical models.
Table 3: Comparative Acute Cardiotoxicity
| Compound | Animal Model | Toxicity Metric | Result | Reference |
| Aclacinomycin A | Hamsters | ECG Abnormalities | >10 times lower than Adriamycin | [1][3] |
| Adriamycin (Doxorubicin) | Hamsters | ECG Abnormalities | - | [1][3] |
Preclinical studies suggested that Aclacinomycin A produces substantially less cardiotoxicity compared to other anthracyclines.[4] Clinical observations have also indicated that congestive cardiomyopathy is uncommon with Aclacinomycin A treatment.[4] Furthermore, Aclacinomycin A is reported to lack the DNA damage-associated cardiotoxicity that is dose-limiting for classical anthracyclines.[5]
Mechanism of Action: A Key Distinction
Anthracyclines primarily exert their anticancer effects by interacting with DNA and associated enzymes.[6] However, Aclacinomycin A exhibits a distinct mechanism compared to Doxorubicin and Daunorubicin.
While classical anthracyclines like Doxorubicin are potent inhibitors of both DNA and RNA synthesis, Aclacinomycin A selectively and strongly inhibits RNA synthesis.[7][8] This difference in mechanism is believed to contribute to its lower cardiotoxicity.[5][9]
The proposed mechanism of action for anthracyclines involves intercalation into DNA and inhibition of topoisomerase II, an enzyme critical for DNA replication and repair.[10][11] Aclacinomycin A also evicts histones and damages chromatin.[9][12]
Caption: Comparative signaling pathways of Aclacinomycin A and Doxorubicin/Daunorubicin.
Experimental Protocols
The following provides a generalized methodology for the in vivo antitumor and toxicity experiments cited in this guide.
In Vivo Antitumor Activity Assessment
A typical experimental workflow for evaluating the antitumor activity of anthracyclines in a murine leukemia model is as follows:
-
Animal Model: Male BDF1 or other appropriate mouse strains are used.
-
Tumor Inoculation: Mice are inoculated intraperitoneally with a suspension of cancer cells (e.g., L-1210 or P-388 leukemia cells).
-
Drug Administration: Treatment with Aclacinomycin A, Doxorubicin, or Daunorubicin begins 24 hours after tumor inoculation. The drugs are administered intraperitoneally daily for a specified period (e.g., 10 days).
-
Observation: The animals are monitored daily, and the primary endpoint is the lifespan of the mice.
-
Data Analysis: The antitumor effect is evaluated by the percentage increase in the median survival time of the treated group compared to the control (untreated) group.
Caption: Generalized workflow for in vivo antitumor activity studies.
Acute Cardiotoxicity Assessment
The protocol to assess acute cardiotoxicity in a hamster model generally involves:
-
Animal Model: Male golden hamsters are used.
-
Drug Administration: A single high dose of the anthracycline is administered intravenously.
-
ECG Monitoring: Electrocardiograms (ECGs) are recorded at various time points post-injection to detect any abnormalities, such as changes in the QRS complex or ST segment.
-
Data Analysis: The incidence and severity of ECG changes are compared between the different treatment groups.
Conclusion
The available peer-reviewed literature indicates that Aclacinomycin A demonstrates comparable antitumor efficacy to other widely used anthracyclines, such as Doxorubicin and Daunorubicin, in various preclinical cancer models.[1] A key advantage of Aclacinomycin A is its significantly lower potential for cardiotoxicity, a major dose-limiting side effect of other agents in this class.[1][3][5] This improved safety profile is attributed to its distinct mechanism of action, which primarily involves the inhibition of RNA synthesis rather than the induction of extensive DNA damage.[5][7][8] These findings suggest that Aclacinomycin A and its derivatives may offer a valuable therapeutic alternative in cancer chemotherapy, warranting further investigation and clinical evaluation.
References
- 1. Antitumor activity of new anthracycline antibiotics, aclacinomycin-A and its analogs, and their toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical studies of aclacinomycin A (ACM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Aclacinomycin A: clinical development of a novel anthracycline antibiotic in the haematological cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potent immune-dependent anticancer effects of the non-cardiotoxic anthracycline aclarubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are Antitumor Antibiotics? [healthline.com]
- 7. Experimental studies of new anthracyclines: aclacinomycin, THP-adriamycin and ditrisarubicins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Experimental study of the antitumor anthracycline antibiotic aclarubicin (aclacinomycin A)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Less Toxic Cancer Therapies for Healthier Lives – Featured Research [seattlechildrens.org]
- 10. Anthracycline Derivatives and Their Anticancer Activity [ineosopen.org]
- 11. Anthracycline - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
Independent Verification of 10-Decarbomethoxyaclacinomycin A's Biological Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of 10-Decarbomethoxyaclacinomycin A and its parent compound, Aclacinomycin A, alongside the widely used chemotherapeutic agent, Doxorubicin. The information presented is based on available experimental data to facilitate independent verification and inform future research directions in drug development.
Executive Summary
This compound is a derivative of Aclacinomycin A, an anthracycline antibiotic with known anticancer properties. This guide synthesizes available data on its cytotoxic activity and mechanism of action, comparing it with Aclacinomycin A and Doxorubicin. Both Aclacinomycin A and Doxorubicin are established dual inhibitors of topoisomerase I and II, crucial enzymes in DNA replication and repair. While specific quantitative data for this compound is limited, this guide provides a framework for its evaluation based on the known biological activities of its parent compound and related anthracyclines.
Comparative Cytotoxicity
Quantitative analysis of the half-maximal inhibitory concentration (IC50) is a cornerstone for evaluating the cytotoxic potential of a compound. The table below summarizes the available IC50 values for Aclacinomycin A and Doxorubicin in various cancer cell lines.
| Compound | Cell Line | IC50 (µM) |
| Aclacinomycin A | A549 (Lung Carcinoma) | 0.27[1] |
| HepG2 (Hepatocellular Carcinoma) | 0.32[1] | |
| MCF-7 (Breast Adenocarcinoma) | 0.62[1] | |
| Doxorubicin | A549 (Lung Carcinoma) | ~1.0 - 20 (Varies by study) |
| HepG2 (Hepatocellular Carcinoma) | ~1.0 - 12 (Varies by study) | |
| MCF-7 (Breast Adenocarcinoma) | ~0.5 - 2.5 (Varies by study) |
Note: IC50 values for Doxorubicin can vary significantly between studies due to differences in experimental conditions such as cell density and assay duration.
Mechanism of Action and Signaling Pathways
Aclacinomycin A and Doxorubicin exert their cytotoxic effects primarily through the inhibition of topoisomerase I and II.[1][2][3] This inhibition leads to DNA strand breaks, cell cycle arrest, and ultimately, apoptosis.
Aclacinomycin A:
-
Dual Topoisomerase I/II Inhibition: Aclacinomycin A is a potent inhibitor of both topoisomerase I and II, leading to the stabilization of the enzyme-DNA cleavage complex and the accumulation of DNA double-strand breaks.[1][2][3]
-
Apoptosis Induction: It has been shown to induce apoptosis by increasing the activity of caspase-3 and caspase-8, key executioner and initiator caspases in the apoptotic cascade.[1]
Doxorubicin:
-
Topoisomerase II Inhibition: Doxorubicin is a well-characterized topoisomerase II poison.[4]
-
DNA Intercalation: It intercalates into DNA, distorting the double helix and interfering with DNA and RNA synthesis.
-
Induction of DNA Damage Response: Doxorubicin-induced DNA damage activates complex cellular signaling pathways, including the p53 tumor suppressor pathway, leading to cell cycle arrest and apoptosis.
-
Involvement of NF-kB and Nrf2 Pathways: Doxorubicin has also been shown to modulate the NF-kB and Nrf2 signaling pathways, which are involved in inflammation, oxidative stress response, and drug resistance.
The signaling pathway for this compound is presumed to be similar to that of Aclacinomycin A, primarily involving topoisomerase inhibition and subsequent apoptosis. However, the absence of the carbomethoxy group at the C-10 position may alter its interaction with the topoisomerase-DNA complex, potentially affecting its potency and the downstream signaling events.
Experimental Protocols
To facilitate independent verification, detailed methodologies for key experiments are provided below.
Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing cell viability and proliferation.
-
Cell Seeding: Plate cancer cells (e.g., A549, HepG2, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound, Aclacinomycin A, Doxorubicin) in culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%, by plotting a dose-response curve.
Topoisomerase I Inhibition Assay (DNA Relaxation Assay)
This assay determines the ability of a compound to inhibit the catalytic activity of topoisomerase I.
-
Reaction Setup: In a reaction tube, combine supercoiled plasmid DNA, topoisomerase I assay buffer, and purified human topoisomerase I enzyme.
-
Compound Addition: Add the test compound at various concentrations. Include a positive control (e.g., Camptothecin) and a negative control (no compound).
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and nicked).
-
Visualization: Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. Inhibition of topoisomerase I activity will result in a higher proportion of supercoiled DNA compared to the control.
Visualizations
Signaling Pathway of Aclacinomycin A and Doxorubicin
Caption: Simplified signaling pathways of Aclacinomycin A and Doxorubicin.
Experimental Workflow for Cytotoxicity Assessment
Caption: General workflow for determining IC50 values using the MTT assay.
References
A Comparative Transcriptomic Analysis of Aclacinomycin A and Doxorubicin in Cellular Regulation
Aclarubicin (Aclacinomycin A), a second-generation anthracycline, presents a distinct transcriptomic and mechanistic profile compared to the widely used Doxorubicin. While both are potent anti-cancer agents, their differential effects on gene expression and cellular pathways, particularly concerning cardiotoxicity, are of significant interest to researchers and drug development professionals.
This guide provides a comparative overview of the transcriptomic effects of Aclacinomycin A, with Doxorubicin as a key comparator, based on available scientific literature. Due to the lack of specific transcriptomic data for 10-Decarbomethoxyaclacinomycin A, this guide focuses on the more extensively studied parent compound, Aclacinomycin A.
Mechanism of Action and Cellular Impact: A Tale of Two Anthracyclines
Aclacinomycin A and Doxorubicin, though structurally similar, exert their cytotoxic effects through different primary mechanisms. Doxorubicin is well-known to poison topoisomerase IIα, leading to DNA double-strand breaks and subsequent cell death.[1] In contrast, Aclacinomycin A acts as a dual inhibitor of topoisomerase I and II and is a potent inhibitor of RNA synthesis.[2][3] A key distinction is Aclacinomycin A's ability to cause histone eviction from chromatin without inducing DNA double-strand breaks, a characteristic linked to its lower cardiotoxicity profile compared to Doxorubicin.[1][4][5]
Differential Gene Expression in Human Erythroleukemic Cells
A study on human erythroleukemic K562 cells highlighted the divergent effects of Aclacinomycin A and Doxorubicin on the expression of key genes involved in erythroid differentiation. The findings indicate that these two drugs regulate differentiation processes through distinct mechanisms.[6]
| Gene Target | Effect of Aclacinomycin A Treatment | Effect of Doxorubicin Treatment | Key Function |
| Erythropoietin Receptor (EPOR) | Increased mRNA accumulation | No significant modification | Critical for erythropoiesis |
| GATA-1 | Increased transcript accumulation and binding capacity | No significant modification | Master regulator of erythroid differentiation |
| NF-E2 | Increased transcript accumulation and binding capacity | Slight decrease in expression on day 3 | Transcription factor essential for erythroid and megakaryocytic development |
| γ-globin | Increased mRNA expression | Increased mRNA expression | Component of fetal hemoglobin |
| Porphobilinogen Deaminase | Increased mRNA expression | Increased mRNA expression | Enzyme in the heme biosynthetic pathway |
Table 1: Comparative Effects of Aclacinomycin A and Doxorubicin on Gene Expression in K562 Cells. Data summarized from a study on human erythroleukemic cells, which demonstrated that while both drugs induce some similar downstream effects (e.g., increased γ-globin), they have distinct impacts on key regulatory transcription factors and receptors.[6]
Signaling Pathways and Apoptosis
Aclacinomycin A has been shown to induce apoptosis through the activation of caspase-3 and caspase-8.[2] This activation leads to the cleavage of PARP (Poly (ADP-ribose) polymerase), a hallmark of apoptosis. The signaling pathways leading to apoptosis are a crucial aspect of its anti-cancer activity.
Figure 1: Comparative Mechanisms of Action. A diagram illustrating the distinct primary mechanisms of Aclacinomycin A and Doxorubicin, leading to different downstream cellular effects.
Experimental Protocols
Detailed, step-by-step experimental protocols for the transcriptomic analyses cited are not fully available in the provided search results. However, a general outline of the methodologies can be inferred.
Cell Culture and Treatment:
-
Cell Line: Human erythroleukemic K562 cells were utilized.[6]
-
Drug Treatment: Cells were induced to differentiate using Aclacinomycin A and Doxorubicin.[6] Specific concentrations and treatment durations were not detailed in the available abstracts.
Gene Expression Analysis:
-
Methodology: The expression of specific mRNAs was analyzed.[6] While the exact technique is not specified, this would typically involve methods like quantitative Real-Time PCR (qRT-PCR) or Northern blotting.
-
Targets: The analysis focused on the mRNA levels of γ-globin, porphobilinogen deaminase, erythropoietin receptor, GATA-1, and NF-E2.[6]
Transcription Factor Binding Activity:
-
Methodology: The binding capacity of GATA-1 and NF-E2 was assessed.[6] This is often determined using techniques such as Electrophoretic Mobility Shift Assay (EMSA) or Chromatin Immunoprecipitation (ChIP).
Figure 2: Generalized Experimental Workflow. A logical flow diagram illustrating the general steps involved in the comparative analysis of gene expression and transcription factor activity in treated cells.
References
- 1. Doxorubicin and Aclarubicin: Shuffling Anthracycline Glycans for Improved Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Rethinking Biosynthesis of Aclacinomycin A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diversifying the anthracycline class of anti-cancer drugs identifies aclarubicin for superior survival of acute myeloid leukemia patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evidence for distinct regulation processes in the aclacinomycin- and doxorubicin-mediated differentiation of human erythroleukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal of 10-Decarbomethoxyaclacinomycin A
For researchers and scientists in the fast-paced world of drug development, the safe handling and disposal of potent compounds like 10-Decarbomethoxyaclacinomycin A is paramount. This anthracycline antibiotic, a derivative of Aclacinomycin A, requires stringent disposal protocols to ensure the safety of laboratory personnel and the protection of the environment. This guide provides essential, step-by-step procedures for the proper disposal of this compound, aligning with best practices for handling chemotherapy agents.
Immediate Safety and Handling:
Before initiating any disposal procedures, it is crucial to adhere to strict safety protocols. The Safety Data Sheet (SDS) for similar compounds indicates that this compound should be handled with care due to its potential hazards.
Personal Protective Equipment (PPE):
A comprehensive array of personal protective equipment is mandatory when handling this compound and its waste. This includes:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) should be worn at all times.
-
Lab Coat: A dedicated lab coat or gown to prevent skin contact.
-
Eye Protection: Safety glasses with side shields or goggles are essential.
-
Respiratory Protection: A properly fitted respirator may be necessary depending on the form of the compound and the potential for aerosolization.
Waste Segregation: A Critical First Step
Proper segregation of waste contaminated with this compound is the foundation of safe disposal. The waste is categorized into two main types: trace chemotherapy waste and bulk chemotherapy waste.
-
Trace Chemotherapy Waste: This category includes items with minimal residual amounts of the compound (less than 3% of the original volume). Examples include empty vials, used gloves, gowns, and other contaminated lab supplies. This type of waste should be disposed of in designated yellow chemotherapy waste containers.[1][2][3]
-
Bulk Chemotherapy Waste: This includes any unused or expired this compound, as well as materials used to clean up spills. Bulk waste must be disposed of in black hazardous waste containers.[1][2]
Concentrated stock solutions of antibiotics are considered hazardous chemical waste and must be collected for disposal according to institutional guidelines.[4][5]
| Waste Type | Description | Container Color |
| Trace Chemotherapy Waste | Items with less than 3% of the original volume of this compound remaining. | Yellow |
| Bulk Chemotherapy Waste | Unused or expired compound, visibly contaminated materials, and spill cleanup debris. | Black |
| Sharps Waste | Needles, syringes, or other sharp objects contaminated with the compound. | Yellow |
Chemical Inactivation: A Proactive Approach
For an added layer of safety, chemical inactivation of this compound can be performed before final disposal, particularly for bulk quantities. Research from the International Agency for Research on Cancer (IARC) has demonstrated the efficacy of sodium hypochlorite (household bleach) in degrading anthracyclines.[1]
Experimental Protocol for Chemical Inactivation:
This protocol is based on the IARC findings for the degradation of Aclarubicin (Aclacinomycin A).
-
Preparation: In a designated chemical fume hood, prepare a 5.25% sodium hypochlorite solution (standard household bleach).
-
Dilution: If necessary, dilute the this compound waste with water to ensure it is in a solution that can be effectively treated.
-
Treatment: Add an equal volume of the 5.25% sodium hypochlorite solution to the this compound waste.
-
Reaction Time: Allow the mixture to react for at least one hour. This duration has been shown to result in the complete degradation of related anthracyclines into non-mutagenic residues.[1]
-
Disposal: Following the inactivation step, the resulting solution should still be disposed of as hazardous chemical waste in a designated black container, in accordance with institutional and local regulations.
Disposal Workflow Diagram:
The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these detailed procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship. Always consult your institution's specific safety and disposal guidelines.
References
- 1. Chemical degradation of wastes of antineoplastic agents. 2: Six anthracyclines: idarubicin, doxorubicin, epirubicin, pirarubicin, aclarubicin, and daunorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Effect of pH and moderate hyperthermia on doxorubicin, epirubicin and aclacinomycin A cytotoxicity for Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The antitumor drug aclacinomycin A, which inhibits the degradation of ubiquitinated proteins, shows selectivity for the chymotrypsin-like activity of the bovine pituitary 20 S proteasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxidation of anthracyclines by peroxidase metabolites of salicylic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Personal protective equipment for handling 10-Decarbomethoxyaclacinomycin A
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 10-Decarbomethoxyaclacinomycin A. Adherence to these procedures is vital for ensuring personal safety and proper disposal of hazardous materials.
Chemical Safety Summary
| Hazard Classification | GHS Pictograms | Signal Word | Hazard Statements |
| Acute Toxicity, Oral (Category 4) |
| Warning | H302: Harmful if swallowed. |
| Carcinogenicity (Category 2) |
| Warning | H351: Suspected of causing cancer. |
Personal Protective Equipment (PPE) Requirements
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure safety.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Wear two pairs of chemotherapy-rated gloves. |
| Body Protection | Lab Coat/Gown | A disposable, solid-front gown made of a low-permeability fabric. |
| Eye Protection | Safety Glasses/Goggles | Chemical splash goggles are required. |
| Face Protection | Face Shield | A face shield should be worn in addition to goggles. |
| Respiratory Protection | Respirator | Use a NIOSH-approved respirator if not handled in a chemical fume hood. |
Procedural Guidance: Handling and Disposal
1. Preparation and Handling:
-
Work Area: All handling of this compound should be conducted within a certified chemical fume hood to prevent inhalation of airborne particles.[1]
-
Personal Protective Equipment (PPE): Before handling, don all required PPE in the correct order: gown, two pairs of gloves, goggles, and face shield.
-
Weighing: If weighing the solid compound, do so on a plastic-backed absorbent liner to contain any spills.
-
Spill Management: In the event of a spill, immediately restrict access to the area. For powders, carefully cover with wet paper towels to avoid aerosolization before cleaning.[2] For liquids, absorb with appropriate material. All cleanup materials must be disposed of as hazardous waste.[2]
2. Disposal of Contaminated Materials:
Proper disposal of contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Sharps: All contaminated sharps (e.g., needles, scalpels) must be disposed of in a designated, puncture-resistant, and clearly labeled sharps container.[3]
-
Non-Sharp Solid Waste: Contaminated items such as gloves, gowns, and absorbent pads should be placed in a leak-proof, puncture-resistant container specifically marked for hazardous or cytotoxic waste.[3] These containers should be a different color from regular hazardous waste containers.[3]
-
Liquid Waste: All liquid waste containing this compound must be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour this waste down the drain.
3. Decontamination:
-
Work Surfaces: After handling is complete, decontaminate all work surfaces with an appropriate cleaning agent.
-
Reusable Equipment: Any reusable equipment must be thoroughly decontaminated, cleaned, and disinfected before reuse.
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
